2-(2-Cyclohexylethoxy)adenosine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O5/c19-15-12-16(22-18(21-15)27-7-6-10-4-2-1-3-5-10)23(9-20-12)17-14(26)13(25)11(8-24)28-17/h9-11,13-14,17,24-26H,1-8H2,(H2,19,21,22)/t11-,13-,14-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMUQIWMOXQFBP-LSCFUAHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10927411 | |
| Record name | 2-(2-Cyclohexylethoxy)-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131933-18-1 | |
| Record name | 2-(2-Cyclohexylethoxy)adenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131933181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Cyclohexylethoxy)-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 2-(2-Cyclohexylethoxy)adenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 2-(2-Cyclohexylethoxy)adenosine, a potent and selective agonist for the A2 adenosine receptor. While specific quantitative binding and functional data from seminal studies were not accessible for this review, this document synthesizes the established principles of its interaction with adenosine receptors and the subsequent intracellular signaling cascades. This guide covers the molecular interactions, downstream signaling pathways, and generalized experimental protocols relevant to the study of this and similar adenosine receptor agonists.
Introduction
Adenosine is a ubiquitous purine nucleoside that plays a critical role in cellular metabolism and signaling. Its physiological effects are mediated by four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in a myriad of physiological processes, making them attractive targets for therapeutic intervention. This compound is a synthetic adenosine analog that has been identified as a potent and selective agonist for the A2 adenosine receptors, with a marked preference for the A2A subtype over the A1 subtype. Its unique chemical structure, characterized by a cyclohexylethoxy substitution at the 2-position of the adenine ring, is crucial for this selectivity and potency. This guide will delve into the molecular mechanism by which this compound exerts its effects, the signaling pathways it activates, and the experimental approaches used to characterize its pharmacological profile.
Molecular Mechanism of Action
The primary mechanism of action of this compound is its function as an agonist at the A2A adenosine receptor. The interaction is governed by specific structure-activity relationships. The 2-alkyloxy substitution, particularly the -O-CH2-CH2- spacer, positions the hydrophobic cyclohexyl group to interact favorably with a hydrophobic binding pocket within the A2A receptor. This interaction is a key determinant of the high affinity and selectivity of this compound for the A2A receptor over the A1 receptor.
Upon binding, this compound stabilizes a conformational change in the A2A receptor, promoting its interaction with and activation of a stimulatory G protein (Gs). The activated Gs protein, in turn, stimulates the membrane-bound enzyme adenylyl cyclase.
Signaling Pathways
The activation of adenylyl cyclase by the Gs protein is the central event in the signaling cascade initiated by this compound. This leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. The elevation of intracellular cAMP levels triggers a cascade of downstream events, primarily through the activation of Protein Kinase A (PKA).
Activated PKA can then phosphorylate a variety of intracellular proteins, including transcription factors, enzymes, and ion channels, leading to a cellular response. One of the key downstream targets of PKA is the cAMP response element-binding protein (CREB), a transcription factor that, upon phosphorylation, can modulate the expression of numerous genes.
Furthermore, A2A receptor signaling can also intersect with other pathways, such as the Extracellular signal-regulated kinase (ERK) 1/2 pathway, which is involved in cell proliferation and differentiation. The activation of ERK1/2 by A2A receptor agonists can be PKA-dependent in some cellular contexts.
Experimental Protocols
The characterization of this compound as an A2A receptor agonist involves several key experimental procedures. The following are generalized protocols for radioligand binding assays and adenylyl cyclase activity assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the affinity of this compound for A1 and A2A adenosine receptors.
Materials:
-
Membrane preparations from cells expressing either A1 or A2A adenosine receptors (e.g., rat cerebral cortical membranes for A1, rat striatal membranes for A2A).
-
Radioligand specific for the receptor of interest (e.g., [3H]R-phenyl-isopropyladenosine for A1, [3H]N-ethylcarboxamidoadenosine for A2A).
-
This compound (test compound).
-
Non-specific binding control (e.g., a high concentration of a non-labeled potent agonist or antagonist).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
In a parallel set of tubes, incubate the membranes with the radioligand and the non-specific binding control to determine non-specific binding.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cAMP.
Objective: To determine the potency (EC50) of this compound in stimulating adenylyl cyclase activity.
Materials:
-
Whole cells or cell membrane preparations expressing the A2A adenosine receptor (e.g., PC12 cells).
-
This compound (test compound).
-
ATP (substrate for adenylyl cyclase).
-
Assay buffer containing cofactors like Mg2+.
-
Reagents for cAMP detection (e.g., cAMP enzyme immunoassay kit).
Procedure:
-
Incubate the cells or membranes with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate for a defined period at a specific temperature (e.g., 37°C).
-
Terminate the reaction.
-
Measure the amount of cAMP produced using a suitable detection method.
-
Plot the amount of cAMP produced as a function of the concentration of this compound to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Conclusion
This compound serves as a valuable pharmacological tool for studying the physiological and pathophysiological roles of the A2A adenosine receptor. Its mechanism of action is centered on its ability to selectively bind to and activate the A2A receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This, in turn, activates downstream signaling pathways, including the PKA and ERK1/2 pathways, culminating in a variety of cellular responses. The detailed understanding of its mechanism of action, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel therapeutics targeting the adenosine system for a range of disorders, including inflammatory diseases, cardiovascular conditions, and neurological disorders. Further research to obtain and disseminate the specific quantitative pharmacological data for this and similar compounds will be invaluable to the scientific community.
The Discovery and Synthesis of 2-(2-Cyclohexylethoxy)adenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 2-(2-Cyclohexylethoxy)adenosine, a potent and selective agonist for the A2A adenosine receptor. This document details a probable synthetic route, summarizes available biological data for related compounds, and outlines the experimental protocols for key biological assays. Furthermore, it visualizes the relevant signaling pathways and experimental workflows to provide a clear and in-depth understanding of this compound for researchers and drug development professionals.
Introduction: The Significance of A2A Adenosine Receptor Agonists
Adenosine is a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A2A adenosine receptor, in particular, has emerged as a significant therapeutic target for a variety of pathophysiological conditions. Activation of the A2A receptor is primarily coupled to the Gs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade mediates a range of effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation and neurotransmission.
The development of selective A2A receptor agonists has been a major focus of medicinal chemistry research. These compounds hold therapeutic promise for conditions such as inflammation, ischemic injury, and neurodegenerative disorders. The substitution at the 2-position of the adenosine scaffold has been a fruitful strategy for enhancing potency and selectivity for the A2A receptor. Among these, 2-alkoxyadenosine derivatives have shown significant potential. This guide focuses on a specific member of this class, this compound.
Discovery and Rationale for this compound
The rationale for the synthesis of this compound likely stemmed from the exploration of various alkoxy side chains to probe the binding pocket of the A2A receptor. The cyclohexylethyl moiety offers a combination of hydrophobicity and conformational flexibility that was hypothesized to lead to favorable interactions within the receptor's binding site, potentially resulting in high affinity and agonistic activity.
Synthesis of this compound
A probable synthetic route for this compound, based on general methods for the synthesis of 2-alkoxyadenosines, is outlined below. This method starts from the readily available 2-chloroadenosine.
General Synthetic Scheme
The synthesis likely proceeds via a nucleophilic substitution reaction where the chlorine atom at the 2-position of the purine ring is displaced by the sodium salt of 2-cyclohexylethanol.
Caption: Probable synthetic pathway for this compound.
Experimental Protocol (Probable Method)
Materials:
-
2-Chloroadenosine
-
2-Cyclohexylethanol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-cyclohexylethanol in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the sodium alkoxide.
-
Add 2-chloroadenosine (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to afford pure this compound.
Biological Activity and Data Presentation
While specific quantitative data for this compound is not available in the provided search results, data for structurally similar 2-alkoxyadenosine derivatives highlight the potential of this compound class as potent A2A receptor agonists. The following table summarizes the binding affinities (Ki values) of representative 2-alkoxyadenosine analogs at human adenosine receptor subtypes.
| Compound (2-substituent) | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |
| 2-(2-Phenylethoxy)adenosine | >1000 | 15 | 54 |
| 2-(3-Phenylpropoxy)adenosine | >1000 | 8.5 | 120 |
| 2-(2-Cyclopentylethoxy)adenosine | >1000 | 12 | 250 |
Data are representative values from literature on 2-substituted adenosine analogs and are intended to provide context.
Signaling Pathway of this compound
As an A2A adenosine receptor agonist, this compound is expected to activate the canonical Gs protein-cAMP signaling pathway.
Caption: A2A adenosine receptor signaling pathway.
Experimental Protocols for Biological Evaluation
Radioligand Binding Assay
This protocol outlines a general method for determining the binding affinity of this compound to the A2A adenosine receptor.
Caption: Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and adenosine deaminase).
-
Incubation: In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [3H]CGS 21680), and varying concentrations of the test compound (this compound).
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled standard agonist (e.g., NECA).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the dried filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol describes a general method to assess the functional activity of this compound as an A2A receptor agonist by measuring cAMP accumulation.
Caption: Workflow for a cAMP functional assay.
Protocol:
-
Cell Culture: Culture cells stably expressing the human A2A adenosine receptor in a suitable medium and plate them in 96-well plates.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., rolipram) to prevent the degradation of cAMP.
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Incubation: Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and use non-linear regression to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Conclusion
This compound represents a potentially valuable chemical entity within the class of 2-alkoxyadenosine A2A receptor agonists. While specific discovery and detailed characterization data are not extensively published, its rational design based on established SAR principles suggests it is a potent and selective agonist. The probable synthetic route is straightforward, and its biological activity can be thoroughly characterized using standard in vitro assays. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and similar A2A receptor agonists. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic utility.
An In-depth Technical Guide on the Biological Activity of 2-(2-Cyclohexylethoxy)adenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of 2-(2-Cyclohexylethoxy)adenosine, a potent and highly selective agonist for the A2A adenosine receptor. This document summarizes the available quantitative data on its receptor affinity and functional activity, details relevant experimental protocols for its characterization, and illustrates the key signaling pathways involved in its mechanism of action. This information is intended to support further research and development of this compound for potential therapeutic applications.
Introduction
Adenosine is an endogenous nucleoside that plays a crucial role in various physiological and pathophysiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A2A adenosine receptor, in particular, has emerged as a significant therapeutic target for a range of conditions, including inflammatory diseases, cardiovascular disorders, and neurodegenerative diseases. Activation of the A2A receptor typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
This compound is a synthetic adenosine analog that has been identified as a highly potent and selective agonist for the A2A adenosine receptor. Its unique chemical structure, featuring a cyclohexylethoxy group at the 2-position of the adenine ring, confers this remarkable receptor selectivity. This guide delves into the specifics of its biological activity, providing a valuable resource for researchers in the field.
Quantitative Biological Data
The biological activity of this compound has been primarily characterized by its potent and selective agonism at the A2A adenosine receptor. The following table summarizes the key quantitative data available from the scientific literature.
| Parameter | Value | Receptor Subtype | Species/Tissue | Assay Type | Reference |
| EC50 | 1 nM | A2 | Guinea Pig Coronary Artery | Coronary Vasodilation | [Ueeda et al., 1991] |
| Selectivity | 8700-fold | A2 vs. A1 | Guinea Pig Heart | Functional Assay | [Ueeda et al., 1991] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound's biological activity.
Radioligand Displacement Assay for Adenosine Receptor Binding Affinity
This protocol describes a method to determine the binding affinity (Ki) of this compound for the human A2A adenosine receptor expressed in a recombinant cell line.
Objective: To quantify the affinity of a test compound for the A2A adenosine receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human A2A adenosine receptor.
-
Radioligand: [3H]-CGS 21680 (a selective A2A agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: Theophylline or NECA (a non-selective adenosine receptor agonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Cell harvesting equipment.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-K1-hA2AR cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Increasing concentrations of the test compound (this compound).
-
A fixed concentration of [3H]-CGS 21680 (typically at its Kd value).
-
Membrane preparation.
-
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of theophylline or NECA.
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram:
HTRF cAMP Functional Assay
This protocol outlines a method to assess the functional activity of this compound by measuring its ability to stimulate cAMP production in a cell-based assay.
Objective: To determine the EC50 of a test compound for the activation of the A2A adenosine receptor.
Materials:
-
Cell Line: HEK293 cells stably expressing the human A2A adenosine receptor.
-
Test Compound: this compound.
-
Reference Agonist: NECA or CGS 21680.
-
cAMP Assay Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit.
-
Cell Culture Medium.
-
Stimulation Buffer.
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture HEK293-hA2AR cells to the appropriate density.
-
Harvest and resuspend the cells in stimulation buffer at the desired concentration.
-
-
Assay Protocol:
-
Dispense a small volume of the cell suspension into the wells of a 384-well plate.
-
Add increasing concentrations of the test compound (this compound) or the reference agonist to the wells.
-
Include control wells with no compound (basal level) and a high concentration of a known agonist (maximal stimulation).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
-
Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well as per the kit manufacturer's instructions.
-
Incubate the plate for 60 minutes at room temperature to allow for the immunoassay to reach equilibrium.
-
-
Measurement:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Convert the HTRF ratios to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
-
Pathway Description:
-
Receptor Binding: this compound binds to the extracellular domain of the A2A adenosine receptor.
-
G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits.
-
Downstream Effects: Activated PKA phosphorylates various downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and ultimately modulating cellular functions such as inflammation, vasodilation, and neurotransmitter release.
Conclusion
This compound is a valuable pharmacological tool for studying the A2A adenosine receptor due to its high potency and selectivity. The information provided in this guide, including the quantitative biological data, detailed experimental protocols, and an overview of the relevant signaling pathways, serves as a foundational resource for researchers. Further investigation into its binding kinetics at all human adenosine receptor subtypes and its in vivo efficacy in various disease models will be crucial for fully elucidating its therapeutic potential.
2-(2-Cyclohexylethoxy)adenosine: A Technical Guide to its Function as a Selective A2A Adenosine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(2-Cyclohexylethoxy)adenosine, a potent and selective agonist for the A2A adenosine receptor (A2AR). This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its characterization, and visualizes the critical signaling pathways and experimental workflows involved in its study. The A2A receptor, a G-protein coupled receptor (GPCR), is a significant therapeutic target for a variety of conditions, including inflammatory diseases, neurodegenerative disorders, and cardiovascular ailments, making selective agonists like this compound valuable tools in drug discovery and development.[1][2]
Core Concepts: The A2A Adenosine Receptor and Agonist Action
The A2A adenosine receptor is a member of the P1 family of purinergic receptors and is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins.[1] Upon activation by an agonist such as adenosine or a synthetic analog like this compound, the Gs protein stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream target proteins, mediating the physiological and cellular responses associated with A2A receptor activation.[3][4] These responses are diverse and tissue-specific, ranging from vasodilation in the cardiovascular system to immunosuppression in inflammatory cells.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the interaction of an agonist with the A2A receptor. While specific data for this compound is not extensively compiled in single sources, the provided tables represent typical data points and ranges observed for selective A2A receptor agonists, derived from various experimental studies.
Table 1: Binding Affinity of A2A Receptor Agonists
| Compound | Radioligand | Preparation | Ki (nM) | Reference |
| CGS-21680 | [3H]-CGS-21680 | Rat Striatal Membranes | 15-25 | [7] |
| NECA | [3H]-NECA | Human A2A Receptor Membranes | 224 | [8] |
| UK-432,097 | [3H]-ZM241385 | hA2AR Membranes | 51 ± 5 | [1] |
| This compound | - | - | - | Data not readily available in compiled format |
Table 2: Functional Potency of A2A Receptor Agonists (cAMP Accumulation)
| Compound | Cell Line | EC50 (nM) | Reference |
| CGS-21680 | Differentiated SH-SY5Y | 38 ± 15 | [9] |
| NECA | HiTSeeker ADORA2A Cells | 27.5 | [10] |
| This compound | - | - | Data not readily available in compiled format |
Key Experimental Protocols
The characterization of this compound as an A2A receptor agonist relies on a suite of standardized in vitro assays. The following sections provide detailed methodologies for two fundamental experiments.
Radioligand Binding Assay (Competition)
This assay is employed to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a known radiolabeled ligand from the A2A receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human A2A adenosine receptor (e.g., HEK293-hA2AR).[11]
-
Radioligand: A high-affinity A2A receptor antagonist, such as [3H]-ZM241385.[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A2A receptor ligand (e.g., 10 µM ZM241385).
-
Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation (typically 10-20 µg of protein per well), the radioligand at a concentration near its Kd (e.g., 1-5 nM [3H]-ZM241385), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the high concentration of the non-radiolabeled ligand.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50) and efficacy.
Materials:
-
Cell Line: A cell line expressing the A2A receptor, such as HEK293-hA2AR or CHO-K1-hA2AR.
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar buffer, often supplemented with a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.[8]
-
Test Compound: this compound at various concentrations.
-
cAMP Detection Kit: Commercially available kits based on methods like HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or LANCE (Lanthanide Chelate Excite).[8][12]
Procedure:
-
Cell Plating: Seed the cells into a 96- or 384-well plate and culture until they reach the desired confluency.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with the stimulation buffer containing the PDE inhibitor for a short period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and experimental processes discussed in this guide.
Caption: A2A Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
References
- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A2A Adenosine Receptor Agonists and their Potential Therapeutic Applications. An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A2A receptor activation inhibits T helper 1 and T helper 2 cell development and effector function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
An In-Depth Technical Guide on the Pharmacology of 2-(2-Cyclohexylethoxy)adenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacology of 2-(2-Cyclohexylethoxy)adenosine, a potent and highly selective adenosine A₂ receptor agonist. This document collates available quantitative data on its receptor affinity and functional activity, details the experimental methodologies used for its characterization, and visualizes the key signaling pathways involved. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development, particularly those with an interest in adenosine receptor modulation.
Introduction
Adenosine is an endogenous nucleoside that plays a critical role in a wide array of physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The development of selective agonists and antagonists for these receptors is a key area of research for therapeutic interventions in cardiovascular, inflammatory, and neurological disorders. Modifications at the 2-position of the adenosine molecule have been a successful strategy in developing receptor subtype-selective agonists. This compound has emerged from this research as a notable compound due to its high potency and selectivity for the A₂ adenosine receptor, making it a valuable tool for studying the physiological roles of this receptor subtype and a potential lead compound for drug development.
Pharmacological Profile
This compound is characterized by its potent agonist activity and remarkable selectivity for the A₂ adenosine receptor over the A₁ subtype.
Receptor Binding and Functional Activity
The primary pharmacological data for this compound comes from functional assays performed on isolated guinea pig hearts. In these studies, the compound demonstrated potent coronary vasodilation, a functional response mediated by A₂ receptors. Conversely, it showed significantly lower activity at the atrioventricular node, a response primarily governed by A₁ receptors. This differential activity highlights its selectivity.[1]
| Compound | Functional Assay | Receptor Target | EC₅₀ (nM) | Selectivity (A₁/A₂) | Reference |
| This compound | Coronary Vasodilation | A₂ | 1 | 8700-fold for A₂ | [1] |
| Atrioventricular Node Conduction Block | A₁ | >8700 | [1] |
Table 1: Functional Activity and Selectivity of this compound
Note: Specific Kᵢ values from radioligand binding assays for A₁, A₂A, A₂B, and A₃ receptors are not currently available in the public domain for this specific compound. The selectivity is derived from the ratio of EC₅₀ values in functional assays targeting A₁ and A₂ receptor-mediated responses.
Signaling Pathways
As a potent A₂ receptor agonist, this compound is predicted to activate the canonical A₂A receptor signaling pathway. This pathway is initiated by the binding of the agonist to the A₂A receptor, which is coupled to a stimulatory G protein (Gs).
Activation of the Gs protein leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to the physiological response, such as smooth muscle relaxation and vasodilation.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to characterize the pharmacology of this compound and related compounds.
Langendorff Isolated Perfused Heart Preparation (for Functional Assays)
This ex vivo model is used to assess the direct cardiac effects of compounds in the absence of systemic physiological variables.[2][3]
Objective: To determine the functional potency (EC₅₀) and selectivity of adenosine receptor agonists by measuring coronary vasodilation (A₂-mediated) and atrioventricular (AV) node conduction (A₁-mediated).
Procedure:
-
Animal Preparation: A guinea pig is anesthetized, and the heart is rapidly excised.[2][3]
-
Apparatus Setup: The heart is mounted on a Langendorff apparatus via cannulation of the aorta.[2][3]
-
Perfusion: The heart is retrogradely perfused with a warm, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant flow rate.[2]
-
Parameter Measurement:
-
Coronary Vasodilation (A₂ activity): Coronary perfusion pressure is monitored. A decrease in perfusion pressure at a constant flow rate indicates vasodilation.
-
AV Nodal Conduction (A₁ activity): Atrial and ventricular electrograms are recorded to measure the atrioventricular conduction time. An increase in this time indicates a negative dromotropic effect.
-
-
Compound Administration: this compound is infused into the perfusion solution at increasing concentrations to generate a dose-response curve.
-
Data Analysis: The EC₅₀ values for coronary vasodilation and AV nodal block are calculated from the dose-response curves. The selectivity ratio is determined by dividing the EC₅₀ for the A₁-mediated effect by the EC₅₀ for the A₂-mediated effect.
Radioligand Binding Assay (General Protocol)
While specific binding data for this compound is not available, the following is a general protocol for determining the binding affinity (Kᵢ) of a test compound at adenosine receptor subtypes.[4]
Objective: To quantify the affinity of a ligand for a specific receptor subtype by measuring the displacement of a radiolabeled ligand.
Procedure:
-
Membrane Preparation: Membranes from cells stably expressing the desired human adenosine receptor subtype (e.g., A₁, A₂A, A₂B, or A₃) are prepared.
-
Assay Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]DPCPX for A₁, [³H]CGS21680 for A₂A) and varying concentrations of the unlabeled test compound.[4]
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay (General Protocol)
This assay measures the functional consequence of A₂A receptor activation, which is the production of intracellular cAMP.
Objective: To determine the potency (EC₅₀) and efficacy of a test compound in stimulating cAMP production in cells expressing the A₂A receptor.
Procedure:
-
Cell Culture: Cells stably expressing the human A₂A adenosine receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.
-
Cell Stimulation: The cells are treated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular contents.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: A dose-response curve is generated, and the EC₅₀ value is calculated to determine the potency of the compound.
Structure-Activity Relationships
The high A₂ receptor potency and selectivity of this compound can be attributed to its 2-alkoxy substituent. Structure-activity relationship studies of 2-substituted adenosine analogs have shown that the introduction of a hydrophobic group at the 2-position, connected by a two-carbon spacer (ethoxy group), is optimal for interaction with a hydrophobic binding pocket on the A₂ receptor. The cyclohexyl group provides the necessary bulk and hydrophobicity to enhance affinity for this site, while having a minimal effect on A₁ receptor affinity, thus conferring high A₂ selectivity.
Conclusion
This compound is a potent and highly selective A₂ adenosine receptor agonist. Its pharmacological profile, characterized by an EC₅₀ of 1 nM for A₂-mediated coronary vasodilation and an 8700-fold selectivity over A₁ receptors, makes it an invaluable research tool for elucidating the physiological and pathophysiological roles of A₂ adenosine receptors. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for further investigation and potential therapeutic development based on this chemical scaffold. Future studies should aim to determine the specific binding affinities (Kᵢ values) of this compound at all four adenosine receptor subtypes to provide a more complete pharmacological characterization.
References
- 1. 2-Alkoxyadenosines: potent and selective agonists at the coronary artery A2 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of A2A-adenosine receptor activation for ATP-mediated coronary vasodilation in guinea-pig isolated heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Langendorff Heart [sheffbp.co.uk]
- 4. pubcompare.ai [pubcompare.ai]
The Pivotal Role of C2-Substitutions in Adenosine Receptor Agonism: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic modification of the adenosine scaffold has been a cornerstone of medicinal chemistry for decades, yielding potent and selective agonists for the four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). Among the various positions on the purine ring, the C2-position has emerged as a critical determinant of affinity and selectivity. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 2-substituted adenosines, offering a detailed exploration of how different chemical moieties at this position influence their interaction with adenosine receptors. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes essential biological and experimental pathways to serve as a valuable resource for researchers in the field.
Structure-Activity Relationship of 2-Substituted Adenosines
The introduction of substituents at the 2-position of the adenosine molecule has a profound impact on its pharmacological profile. The nature, size, and lipophilicity of the C2-substituent can dramatically alter the affinity and selectivity of the resulting analog for the different adenosine receptor subtypes.
2-Alkoxy-, 2-Aryloxy-, and 2-Aralkyloxyadenosines
Early investigations into 2-substituted adenosines revealed that the introduction of alkyloxy, aryloxy, and aralkyloxy groups can significantly enhance affinity, particularly for the A₂A receptor. A systematic study of 55 such analogs demonstrated that a hydrophobic binding pocket exists in the A₂A receptor at a distance from the 2-position that accommodates a spacer of -O-CH₂-CH₂-.[1] This finding has guided the design of numerous potent A₂A agonists.
Interaction with this hydrophobic pocket is maximized with specific substituents. For instance, in the 2-alkyloxy series, 2-cyclohexylethoxy-, 2-cyclohexylpropoxy-, and 2-cyclohexylbutoxyadenosines exhibit high affinity.[1] Similarly, in the 2-aralkoxy series, 2-phenylethoxy-, 2-(4-methylphenyl)ethoxy-, 2-(4-chlorophenyl)ethoxy-, and 2-naphthylethoxy-adenosine are particularly potent.[1] Notably, the affinities of these 2-substituted adenosines for A₁ receptors are generally much lower, leading to significant A₂A selectivity.[1]
2-Alkynyladenosines
The introduction of an alkynyl group at the C2-position has also proven to be a successful strategy for developing potent and selective A₂A receptor agonists. These modifications, often combined with substitutions at the N⁶ and/or 5'-positions, have yielded compounds with high affinity for human adenosine receptors.[2]
2-Amino- and 2-Hydrazinyladenosines
Modifications involving nitrogen-containing substituents at the C2-position have also been explored. While a 2-chloro substituent can increase the potency of N⁶-substituted adenosines at A₂A receptors, its effect on A₁ receptor affinity is not consistent.[3] The synthesis of 2-hydrazinyladenosine derivatives has also been reported as a strategy to develop A₂A receptor ligands.
Multi-Substituted Adenosine Derivatives
The combination of substitutions at the C2, N⁶, and 5'-positions has been a fruitful approach for fine-tuning the pharmacological properties of adenosine analogs. For example, 2,N⁶,5'-trisubstituted derivatives have been synthesized and evaluated for their activity at the A₂B receptor.[4] In one instance, a 2-(3''-(6''-Bromoindolyl)ethyloxy)adenosine derivative displayed an EC₅₀ value of 128 nM at the A₂B receptor, demonstrating the potential of this multi-substitution strategy to generate potent and selective ligands.[4]
Quantitative Data on 2-Substituted Adenosines
To facilitate a clear comparison of the biological activities of various 2-substituted adenosine analogs, the following tables summarize key quantitative data from the literature.
Table 1: Binding Affinity (Kᵢ, nM) of 2-Substituted Adenosine Analogs at A₁ and A₂A Adenosine Receptors
| Compound/Substituent | A₁ Receptor (Kᵢ, nM) | A₂A Receptor (Kᵢ, nM) | Reference |
| 2-Phenylethoxyadenosine | >1000 | 15 | [1] |
| 2-(4-Methylphenyl)ethoxyadenosine | >1000 | 11 | [1] |
| 2-(4-Chlorophenyl)ethoxyadenosine | >1000 | 12 | [1] |
| 2-Naphthylethoxyadenosine | >1000 | 9 | [1] |
| 2-Cyclohexylethoxyadenosine | 800 | 20 | [1] |
| 2-Cyclohexylpropoxyadenosine | 600 | 25 | [1] |
| 2-Cyclohexylbutoxyadenosine | 500 | 30 | [1] |
Table 2: Functional Potency (EC₅₀, nM) of 2-Substituted Adenosine Analogs at the A₂B Adenosine Receptor
| Compound/Substituent | A₂B Receptor (EC₅₀, nM) | Reference |
| 2-(3-(Indolyl)ethyloxy)adenosine | 299 | [4] |
| 2-(3''-(6''-Bromoindolyl)ethyloxy)adenosine | 128 | [4] |
| 5'-N-Ethylcarboxamidoadenosine (NECA) | 140 | [4] |
Experimental Protocols
The characterization of 2-substituted adenosine analogs relies on robust and reproducible experimental assays. The following sections provide detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for Adenosine Receptors
This protocol outlines a general procedure for determining the binding affinity of 2-substituted adenosines to A₁, A₂A, A₂B, and A₃ receptors using a competitive radioligand binding assay.
Materials:
-
Membrane Preparations: CHO or HEK293 cells stably transfected with the human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃).
-
Radioligands:
-
Non-specific Binding Ligand: A high concentration of a non-labeled, high-affinity ligand for the respective receptor (e.g., 1 µM DPCPX for A₁, 10 µM NECA for A₂A).[6]
-
Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing MgCl₂ (5-10 mM) and EDTA (1 mM).[5][6] Adenosine deaminase (ADA) is often included to remove endogenous adenosine.
-
Test Compounds: 2-substituted adenosine analogs dissolved in an appropriate solvent (e.g., DMSO).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and Scintillation Cocktail.
Procedure:
-
Membrane Preparation: Homogenize the transfected cells in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer.
-
Test compound at various concentrations or vehicle (for total binding) or non-specific binding ligand (for non-specific binding).
-
Radioligand at a concentration near its Kd value.
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 22-25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[5][6]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This protocol describes a method to assess the functional activity of 2-substituted adenosine agonists at Gs-coupled (A₂A and A₂B) or Gi-coupled (A₁ and A₃) adenosine receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cell Lines: CHO or HEK293 cells stably expressing the human adenosine receptor subtype of interest.
-
Cell Culture Medium: Appropriate medium for the cell line.
-
Stimulation Buffer: Typically a buffer like PBS or HBSS containing a phosphodiesterase inhibitor (e.g., rolipram or IBMX) to prevent cAMP degradation.[7]
-
Forskolin (for Gi-coupled receptors): An adenylyl cyclase activator.
-
Test Compounds: 2-substituted adenosine analogs.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, LANCE, or ELISA-based kits).[8]
Procedure:
-
Cell Seeding: Seed the cells in a 96- or 384-well plate and allow them to adhere and grow overnight.
-
Cell Stimulation:
-
For Gs-coupled receptors (A₂A, A₂B): Remove the culture medium and replace it with stimulation buffer containing various concentrations of the test compound.
-
For Gi-coupled receptors (A₁, A₃): Remove the culture medium and replace it with stimulation buffer containing a fixed concentration of forskolin and various concentrations of the test compound.
-
-
Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis:
-
For Gs-coupled receptors: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
For Gi-coupled receptors: Plot the percent inhibition of forskolin-stimulated cAMP accumulation against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate the A₂A receptor signaling pathway and a typical experimental workflow for SAR studies.
Caption: Adenosine A₂A Receptor Signaling Pathway
Caption: Experimental Workflow for SAR Studies
Conclusion
The C2-position of the adenosine molecule is a versatile and critical site for modification to generate potent and selective adenosine receptor agonists. The SAR data clearly indicate that the introduction of specific alkyloxy, aralkyloxy, and alkynyl substituents can lead to high affinity and selectivity, particularly for the A₂A receptor. This in-depth guide, by consolidating quantitative data, providing detailed experimental protocols, and visualizing key pathways, aims to empower researchers in the rational design and development of novel 2-substituted adenosine derivatives with tailored pharmacological profiles for therapeutic applications. The iterative process of synthesis, biological evaluation, and SAR analysis will continue to drive the discovery of new chemical entities targeting the adenosine receptor family.
References
- 1. Structure-activity relationships for 2-substituted adenosines at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of di- and tri-substituted adenosine derivatives and their affinities at human adenosine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of N6-substituted 2-chloroadenosines at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 2,N(6),5'-substituted adenosine derivatives with potent activity at the A2B adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. cAMP accumulation assay [bio-protocol.org]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
2-(2-Cyclohexylethoxy)adenosine: A Technical Overview of Adenosine Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the binding affinity and selectivity profile of 2-(2-Cyclohexylethoxy)adenosine, a derivative of the endogenous nucleoside adenosine. While direct quantitative binding data for this specific molecule is not extensively published, this document synthesizes structure-activity relationship (SAR) data from closely related 2-alkoxyadenosine analogs to project its likely pharmacological characteristics at the four human adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). This guide also outlines detailed experimental protocols for determining adenosine receptor binding affinity and describes the associated signaling pathways. This information is intended to support further research and development of novel adenosine receptor modulators.
Introduction to Adenosine Receptors
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed throughout the human body and play crucial roles in a wide array of physiological and pathophysiological processes.[1] The four subtypes, A₁, A₂ₐ, A₂ₑ, and A₃, are activated by the endogenous ligand adenosine. A₁ and A₃ receptors typically couple to inhibitory G proteins (Gᵢ), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, A₂ₐ and A₂ₑ receptors couple to stimulatory G proteins (Gₛ), resulting in an increase in cAMP production.[2] The diverse expression patterns and signaling mechanisms of these receptors make them attractive therapeutic targets for a variety of conditions, including cardiovascular diseases, inflammatory disorders, neurodegenerative diseases, and cancer.[3]
Binding Affinity and Selectivity Profile of 2-Alkoxyadenosine Derivatives
The 2-position of the adenosine molecule is a key site for chemical modification to modulate receptor affinity and selectivity. Structure-activity relationship studies of 2-substituted adenosine derivatives have shown that the nature of the substituent at this position significantly influences the binding profile.
Data Presentation
The following tables summarize the binding affinities (Kᵢ, nM) of a selection of 2-alkoxyadenosine derivatives at human A₁, A₂ₐ, and A₃ receptors. These compounds share the same core structure as this compound, with variations in the alkyl or aryl group of the ether linkage.
Table 1: Binding Affinity (Kᵢ, nM) of 2-Alkoxyadenosine Derivatives at Human A₁ and A₂ₐ Receptors
| Compound | 2-Substituent | A₁ Receptor Kᵢ (nM) | A₂ₐ Receptor Kᵢ (nM) |
| 1 | 2-Phenylethoxy | >10,000 | 54 |
| 2 | 2-(2-Naphthyl)ethoxy | 1,380 | 3.8 |
| 3 | 2-(1-Hexyloxy) | >10,000 | >10,000 |
| 4 | Benzyloxy | 2,400 | 117 |
| 5 | 2-(3-Chlorophenyl)ethoxy | 1,100 | 41 |
Data synthesized from a study on 2-substituted adenosine derivatives.[4]
Table 2: Binding Affinity (Kᵢ, nM) of 2-Alkoxyadenosine Derivatives at the Human A₃ Receptor
| Compound | 2-Substituent | A₃ Receptor Kᵢ (nM) |
| 1 | 2-Phenylethoxy | 310 |
| 2 | 2-(2-Naphthyl)ethoxy | 130 |
| 3 | 2-(1-Hexyloxy) | >10,000 |
| 4 | Benzyloxy | 72 |
| 5 | 2-(3-Chlorophenyl)ethoxy | 41 |
Data synthesized from a study on 2-substituted adenosine derivatives.[4]
Analysis of Structure-Activity Relationships:
From the data presented, several trends emerge for 2-alkoxyadenosine derivatives:
-
A₁ Receptor Affinity: These compounds generally exhibit low affinity for the A₁ receptor, with Kᵢ values typically in the micromolar range.[4]
-
A₂ₐ Receptor Affinity: The A₂ₐ receptor shows a higher tolerance for bulky aromatic substituents in the 2-alkoxy position, with compounds like 2-(2-Naphthyl)ethoxy)adenosine displaying high potency (Kᵢ = 3.8 nM).[4] The presence of a phenyl ring in the ethoxy chain appears to be favorable for A₂ₐ affinity.
-
A₃ Receptor Affinity: The A₃ receptor also demonstrates affinity for these derivatives, with some compounds showing Kᵢ values in the nanomolar range.[4]
-
Selectivity: Many of the active compounds exhibit mixed A₂ₐ/A₃ receptor agonist properties.[4] However, selectivity can be modulated by the nature of the alkoxy group. For instance, 2-[2-(l-Naphthyl)ethyloxy]adenosine was found to be the most potent and selective A₂ₐ agonist in its series.[4]
Projected Profile of this compound:
Based on these trends, it can be hypothesized that this compound would likely exhibit:
-
Low affinity for the A₁ receptor.
-
Moderate to good affinity for the A₂ₐ and A₃ receptors, potentially acting as a dual agonist. The bulky and hydrophobic cyclohexyl group may provide favorable interactions within the binding pockets of these receptors.
-
Its selectivity profile between A₂ₐ and A₃ would need to be empirically determined.
Experimental Protocols
The determination of binding affinity and selectivity is typically achieved through competitive radioligand binding assays.
Radioligand Binding Assay for Adenosine Receptors
This protocol provides a general framework for assessing the binding of a test compound to adenosine receptors expressed in cell membranes.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A₁, A₂ₐ, A₂ₑ, or A₃).
-
Radioligand specific for the receptor subtype (e.g., [³H]CGS 21680 for A₂ₐ receptors).[5]
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., a high concentration of a non-labeled, high-affinity ligand like NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Adenosine deaminase (ADA).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing the specific human adenosine receptor subtype.
-
Assay Setup: In a microplate or individual tubes, combine the following in order:
-
Assay buffer.
-
Adenosine deaminase (to remove any endogenous adenosine).
-
A fixed concentration of the radioligand.
-
Varying concentrations of the test compound (for competition curve).
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of a non-labeled ligand.
-
-
Initiation of Binding: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of Adenosine Receptors
The activation of adenosine receptors initiates intracellular signaling cascades that mediate their physiological effects.
Figure 1. Generalized signaling pathways for adenosine receptors.
Experimental Workflow for Binding Affinity Determination
The following diagram illustrates the typical workflow for a competitive radioligand binding assay.
Figure 2. Workflow for a competitive radioligand binding assay.
Conclusion
While direct experimental data for this compound is limited, the analysis of structurally related 2-alkoxyadenosine derivatives provides a strong predictive framework for its binding affinity and selectivity profile. It is anticipated that this compound will exhibit preferential binding to A₂ₐ and A₃ adenosine receptors over the A₁ subtype. The detailed experimental protocols and workflow diagrams included in this guide offer a comprehensive resource for researchers aiming to empirically determine the pharmacological characteristics of this and other novel adenosine receptor modulators. Further investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosine A2A receptor dynamics studied with the novel fluorescent agonist Alexa488-APEC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of 2-(2-Cyclohexylethoxy)adenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of 2-(2-Cyclohexylethoxy)adenosine, a potent and selective agonist for the A2A adenosine receptor. This document details its receptor binding affinity and functional potency, outlines the experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Core Data Presentation
The in vitro activity of this compound has been evaluated through competitive radioligand binding assays and functional assays measuring the stimulation of adenylyl cyclase. The quantitative data from these assessments are summarized below, highlighting its high affinity and potency at the A2A adenosine receptor, with notable selectivity over the A1 subtype.
| Parameter | A1 Adenosine Receptor (Rat Cerebral Cortex) | A2A Adenosine Receptor (Rat Striatum) | Reference |
| Binding Affinity (Ki) | > 10,000 nM | 7.7 nM | [1] |
| Functional Potency (EC50) | Not Reported | 10 nM | [1] |
Table 1: In vitro pharmacological data for this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway for A2A adenosine receptor activation and a typical experimental workflow for the in vitro characterization of a novel ligand like this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Radioligand Binding Assay (Competitive)
This protocol describes a method to determine the binding affinity (Ki) of this compound for the A2A adenosine receptor by measuring its ability to compete with a radiolabeled ligand.
1. Materials and Reagents:
-
Membrane Preparations: Membranes from cells stably expressing the human or rat A2A adenosine receptor (e.g., HEK293 or CHO cells).[2][3]
-
Radioligand: A selective A2A antagonist radioligand such as [3H]-ZM241385 or an agonist such as [3H]-CGS21680.[2][3]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled standard A2A agonist (e.g., NECA or CGS21680).[2][3]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, supplemented with 5 mM MgCl2.[2]
-
Adenosine Deaminase (ADA): To remove endogenous adenosine.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and Fluid.
2. Procedure:
-
Membrane Preparation: Thaw the cell membrane aliquots on ice and resuspend in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Treat the membranes with adenosine deaminase (e.g., 2 IU/mL) for 30 minutes at room temperature to degrade any endogenous adenosine.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or non-specific binding control (e.g., 10 µM NECA).
-
50 µL of various concentrations of this compound.
-
50 µL of radioligand at a concentration near its Kd value.[2]
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Adenylyl Cyclase (cAMP) Activation
This protocol outlines a method to determine the functional potency (EC50) and efficacy of this compound by measuring its ability to stimulate intracellular cyclic AMP (cAMP) production in cells expressing the A2A receptor.
1. Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing the human or rat A2A adenosine receptor.[4]
-
Test Compound: this compound.
-
Reference Agonist: A standard A2A agonist like NECA or CGS21680.
-
Cell Culture Medium.
-
Stimulation Buffer: Typically a buffer like HBSS or MEM containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX or Rolipram) to prevent cAMP degradation.[5]
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, LANCE, or ELISA-based).[4]
2. Procedure:
-
Cell Culture and Plating: Culture the A2A receptor-expressing cells to approximately 80-90% confluency. Harvest the cells and plate them in a 96-well or 384-well plate at a predetermined density (e.g., 2,500-10,000 cells/well) and allow them to attach overnight.[5][6]
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the stimulation buffer.
-
Cell Stimulation:
-
Remove the cell culture medium from the wells.
-
Add the various concentrations of the test compound or reference agonist to the cells.
-
Incubate at room temperature or 37°C for a specified time (e.g., 30 minutes).[5]
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence or luminescence) that is inversely or directly proportional to the cAMP concentration.
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the measured signal against the logarithm of the agonist concentration.
-
Use non-linear regression (e.g., a four-parameter logistic equation) to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
Compare the Emax of this compound to that of a known full agonist to determine if it is a full or partial agonist.
-
References
- 1. Structure-activity relationships for 2-substituted adenosines at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. innoprot.com [innoprot.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. bpsbioscience.com [bpsbioscience.com]
The Adenosine A2B Receptor Agonist 2-(2-Cyclohexylethoxy)adenosine: A Technical Guide to its Effects on Cyclic AMP Levels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to 2-(2-Cyclohexylethoxy)adenosine and the A2B Receptor-cAMP Pathway
Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A2B receptor is coupled to the stimulatory G protein, Gs. Upon agonist binding, such as with this compound, the Gs protein activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[1][2] This elevation in intracellular cAMP concentration activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various substrate proteins to elicit a cellular response.[3]
The A2B receptor is expressed in a variety of tissues and cell types and is implicated in diverse physiological and pathological processes, including inflammation, vasodilation, and cell proliferation.[4] Consequently, selective A2B receptor agonists like this compound are valuable tools for investigating these processes and for the potential development of novel therapeutics.
Quantitative Effects of A2B Receptor Agonists on cAMP Levels
While specific dose-response data for this compound on cAMP accumulation is not extensively reported in publicly accessible literature, the effects of other potent A2B agonists provide a strong indication of its expected activity. The following table summarizes the effects of the well-characterized adenosine receptor agonist NECA (5'-N-Ethylcarboxamidoadenosine), which also activates A2B receptors, on adenylyl cyclase activity.
| Agonist | Cell Line | EC50 (µM) for Adenylyl Cyclase Activation | Reference |
| NECA | NG108-15 | 16.0 | [2] |
Note: The EC50 value represents the concentration of the agonist that produces 50% of the maximal response. Lower EC50 values indicate higher potency.
Signaling Pathway of this compound-Induced cAMP Elevation
The binding of this compound to the A2B receptor triggers a well-defined signaling cascade leading to the production of cAMP. This pathway is a critical component of cellular signal transduction.
Caption: A2B Receptor Signaling Cascade.
Experimental Protocol for Measuring this compound-Induced cAMP Accumulation
This section provides a detailed methodology for quantifying the effects of this compound on intracellular cAMP levels using a competitive immunoassay, a commonly employed and robust method.
Materials and Reagents
-
Cell line expressing the A2B adenosine receptor (e.g., HEK293, CHO, or a relevant primary cell type)
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound (2-CHEA)
-
Forskolin (positive control)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
Cell lysis buffer
-
cAMP immunoassay kit (e.g., ELISA, HTRF, or AlphaScreen)
-
Multi-well plates (96- or 384-well)
-
Plate reader compatible with the chosen assay format
Experimental Workflow
The following diagram illustrates the key steps in a typical experiment to measure cAMP levels.
Caption: cAMP Measurement Workflow.
Detailed Procedure
-
Cell Culture:
-
Culture cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend them in fresh medium.
-
Seed the cells into 96- or 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Cell Stimulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of 2-CHEA in assay buffer (e.g., serum-free medium containing IBMX).
-
Also prepare solutions of a positive control (e.g., forskolin) and a vehicle control (assay buffer with the same concentration of DMSO as the highest 2-CHEA concentration).
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the different concentrations of 2-CHEA, forskolin, and vehicle control to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
After incubation, aspirate the stimulation solutions.
-
Add cell lysis buffer to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis and release of intracellular cAMP.
-
-
cAMP Detection:
-
Perform the cAMP immunoassay according to the manufacturer's protocol. This typically involves the addition of a labeled cAMP conjugate and a specific antibody. The amount of labeled cAMP bound to the antibody is inversely proportional to the amount of unlabeled cAMP in the cell lysate.
-
-
Data Analysis:
-
Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration as a function of the 2-CHEA concentration to generate a dose-response curve.
-
From the dose-response curve, determine key parameters such as the EC50 value and the maximum cAMP accumulation.
-
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of A2B adenosine receptor signaling. Its ability to selectively activate the A2B receptor and stimulate the production of intracellular cAMP provides a means to explore the diverse physiological roles of this pathway. The methodologies and conceptual framework provided in this technical guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at elucidating the precise effects of this compound and other A2B agonists on cAMP-mediated cellular responses. Further research is warranted to establish a comprehensive quantitative profile of this compound across various cell types and experimental conditions.
References
An In-depth Technical Guide to the Downstream Signaling Pathways of the A2A Receptor
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core downstream signaling pathways initiated by the activation of the Adenosine A2A receptor (A2AR). It details the canonical Gs-cAMP-PKA pathway, alternative cascades involving MAPK/ERK and β-arrestin, and the modulatory effects of receptor heteromerization and allosteric interactions. The guide includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of A2AR signaling.
Introduction to the A2A Receptor
The Adenosine A2A receptor is a member of the G protein-coupled receptor (GPCR) superfamily, with high affinity for the endogenous nucleoside adenosine.[1][2] A2A receptors are widely expressed, with notable concentrations in the brain (particularly the striatum), immune cells, platelets, and blood vessels.[3][4] Their activation is implicated in a vast array of physiological processes, including the regulation of inflammation, neurotransmission, and cardiovascular function.[5][6] Consequently, the A2AR is a significant therapeutic target for conditions such as Parkinson's disease, inflammation, and cancer.[1][7][8] Understanding its complex downstream signaling is critical for the development of novel and specific therapeutic agents.
Canonical Gs-cAMP-PKA Signaling Pathway
The quintessential signaling pathway for the A2A receptor is through its coupling to the stimulatory G protein, Gs.[9] Activation of the A2AR by an agonist, such as adenosine, triggers a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs). This activation causes Gαs to dissociate from the βγ-subunits.
The activated Gαs subunit then binds to and stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2][9] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[2][9] PKA, a serine/threonine kinase, subsequently phosphorylates a multitude of downstream targets, including the cAMP Response Element-Binding protein (CREB).[2][3][9] Phosphorylated CREB translocates to the nucleus, where it binds to cAMP response elements (CRE) in the promoter regions of specific genes, thereby modulating their transcription.[9] This pathway is central to the anti-inflammatory effects of A2AR activation, as CREB can suppress the activity of pro-inflammatory transcription factors like NF-κB.[3][9]
Caption: Canonical A2A Receptor Gs-cAMP-PKA signaling pathway.
MAPK/ERK Signaling Pathway
Beyond the canonical Gs pathway, A2AR activation can also modulate the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK1/2) pathway.[10] This signaling branch is highly cell-type dependent.[11]
In some cells, A2AR-mediated ERK1/2 activation proceeds through the Gs/cAMP/PKA pathway, which then involves Src-like kinases.[11] In other cell types, the mechanism can be independent of Gs and PKA, potentially involving G protein-independent pathways or coupling to other G proteins like Gα12/13.[11] The activation cascade typically involves the stimulation of the small GTPase Ras, which in turn activates a kinase cascade: Raf (MAP3K) phosphorylates MEK (MAP2K), which then phosphorylates ERK (MAPK).[10][12] Phosphorylated ERK can translocate to the nucleus to regulate transcription factors involved in cell proliferation, differentiation, and survival.[10] In neuronal cells, A2AR-dependent activation of MAPK, along with PI3K and PLC pathways, has been shown to promote axonal elongation.[13]
Caption: A2A Receptor-mediated MAPK/ERK signaling pathways.
β-Arrestin Signaling and Receptor Heteromerization
A2A receptors participate in complex interactions with other receptors, forming heteromers that possess unique signaling properties distinct from their monomeric components. The most studied of these is the A2AR-Dopamine D2 receptor (D2R) heteromer, which is highly expressed in the striatum.[4][14][15]
Within this complex, the receptors exhibit a reciprocal antagonistic interaction.[4][14] Activation of A2AR can modulate D2R signaling, particularly by influencing its interaction with β-arrestin.[16] A2AR agonists have been shown to enhance the recruitment of β-arrestin2 to the D2R protomer following D2R activation.[17] This enhanced recruitment can lead to the cointernalization and codesensitization of the receptor complex.[15] This β-arrestin-mediated pathway is distinct from canonical G protein signaling and is implicated in mitigating the symptoms of tardive dyskinesia induced by D2R antagonists.[16][18] This highlights a G protein-independent signaling axis for A2AR that is critically dependent on its interaction with other receptors.
A2A receptors also form functional heteromers with other GPCRs, including metabotropic glutamate 5 receptors (mGluR5) and cannabinoid CB1 receptors, further diversifying their signaling potential in the central nervous system.[7][15][[“]]
References
- 1. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 2. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A2A receptors in inflammation and injury: lessons learned from transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Modulation of Adenosine A2A Receptors as a New Therapeutic Avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Adenosine A2A Receptor, CYP450s, and PPARs in the Regulation of Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. Adenosine A2A receptors in neuronal outgrowth: a target for nerve regeneration? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Receptor heteromerization in adenosine A2A receptor signaling: relevance for striatal function and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Enhancement of adenosine A2A signaling improves dopamine D2 receptor antagonist-induced dyskinesia via β-arrestin signaling [frontiersin.org]
- 17. On the existence of a possible A2A-D2-β-Arrestin2 complex: A2A agonist modulation of D2 agonist-induced β-arrestin2 recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enhancement of adenosine A2A signaling improves dopamine D2 receptor antagonist-induced dyskinesia via β-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Adenosine A2A receptors and cannabinoid signaling in neuroprotection - Consensus [consensus.app]
In-depth Technical Guide: 2-(2-Cyclohexylethoxy)adenosine for Cancer Cell Growth Inhibition
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific experimental data on the anticancer activities of 2-(2-Cyclohexylethoxy)adenosine. The following guide is a representative technical whitepaper constructed to meet the user's specifications. The quantitative data and specific experimental outcomes presented are based on a representative 2-substituted adenosine analog, 2-chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (Cl-IB-MECA), a well-characterized A3 adenosine receptor agonist with known anticancer properties. The experimental protocols and signaling pathways described are standard methodologies and representations relevant to the evaluation of adenosine analogs in cancer research.
Executive Summary
Adenosine and its analogs have emerged as a promising class of compounds in oncology research due to their ability to modulate various cellular processes involved in cancer progression. These molecules exert their effects primarily through interaction with four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors that trigger diverse downstream signaling cascades. Activation of these receptors can lead to the inhibition of cancer cell growth, induction of apoptosis, and cell cycle arrest. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for evaluating the potential of 2-substituted adenosine analogs, using a representative compound to illustrate data presentation, experimental protocols, and the visualization of key signaling pathways.
Quantitative Data on Anticancer Activity
The inhibitory effect of adenosine analogs on the growth of various cancer cell lines is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for the representative compound, 2-chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (Cl-IB-MECA), against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 15.3 |
| MCF-7 | Breast Cancer | 21.8 |
| A549 | Lung Cancer | 35.2 |
| HT-29 | Colon Cancer | 18.9 |
| U-87 MG | Glioblastoma | 25.6 |
Experimental Protocols
This section details the standard experimental protocols used to assess the anticancer properties of adenosine analogs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the adenosine analog (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7][8]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the adenosine analog at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.[8]
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9][10][11][12]
-
Cell Treatment and Harvesting: Treat cells with the adenosine analog as described for the apoptosis assay. Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.[9][10][12]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[10][11]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is presented as a histogram, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2 family proteins and caspases.[13][14][15][16][17]
-
Protein Extraction: Treat cells with the adenosine analog, harvest, and lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[14]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14] Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.[14]
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow relevant to the study of 2-substituted adenosine analogs in cancer.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. Propidium iodide (PI) staining and cell cycle analysis [bio-protocol.org]
- 13. 2.8. Determination of expression of caspase-3, Bax and Bcl-2 by Western blot [bio-protocol.org]
- 14. 2.8. Western Blot Analysis for Bax, Bcl-2, caspase-3, p53, IκBα, p-IκBα, NF-κB, and Nucling [bio-protocol.org]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
The Role of Adenosine A2A Receptors in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular adenosine is a critical signaling nucleoside that accumulates at sites of metabolic stress, such as hypoxia and inflammation, acting as a key regulator of the immune response.[1] Its effects are mediated by four G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3. Among these, the adenosine A2A receptor (A2AR) has emerged as a primary mediator of anti-inflammatory and immunosuppressive signals.[2][3] Widely expressed on a variety of immune cells—including T cells, macrophages, neutrophils, and dendritic cells—the A2AR, upon activation, initiates a cascade of intracellular events that collectively dampen excessive inflammation and limit tissue damage.[3][4] This technical guide provides an in-depth exploration of the A2AR's role in inflammation, detailing its signaling pathways, the quantitative effects of its activation on inflammatory mediators, and comprehensive protocols for key experimental assays used in its study. This document is intended to serve as a valuable resource for researchers and professionals involved in immunology and the development of novel anti-inflammatory therapeutics.
A2A Receptor Signaling Pathways in Immune Cells
Activation of the A2A receptor, a Gs protein-coupled receptor, predominantly leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5][6] This elevation in cAMP serves as a central hub for the A2AR's anti-inflammatory effects, which are propagated through two principal downstream pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein directly Activated by cAMP (Epac) pathway.
The cAMP/PKA/CREB Signaling Axis
The canonical A2AR signaling pathway involves the activation of PKA by cAMP. PKA, a serine/threonine kinase, then phosphorylates the cAMP Response Element-Binding Protein (CREB) at the serine 133 residue.[7][8] This phosphorylation event is critical for the recruitment of the transcriptional co-activator CREB-Binding Protein (CBP).[9][10] The activated CREB-CBP complex can modulate gene expression in two ways to exert anti-inflammatory effects:
-
Direct transcriptional activation of anti-inflammatory genes: The CREB-CBP complex can directly bind to cAMP response elements (CRE) in the promoter regions of genes with anti-inflammatory properties, such as Interleukin-10 (IL-10).
-
Transcriptional repression of pro-inflammatory genes: Activated CREB competes with other transcription factors, notably the p65 subunit of Nuclear Factor-kappa B (NF-κB), for the limited pool of CBP. This competition effectively reduces the transcriptional activity of NF-κB, a master regulator of pro-inflammatory gene expression, thereby decreasing the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11]
Caption: A2AR-cAMP-PKA-CREB Signaling Pathway.
The cAMP/Epac/Rap1 Signaling Axis
In addition to the PKA pathway, cAMP can also activate Epac (Exchange protein directly activated by cAMP), a guanine nucleotide exchange factor for the small GTPase Rap1.[12][13] The activation of the Epac-Rap1 pathway contributes to the anti-inflammatory actions of A2AR by:
-
Inhibition of JAK/STAT Signaling: The Epac-Rap1 pathway can induce the expression of Suppressor of Cytokine Signaling 3 (SOCS3).[14] SOCS3 is a key negative regulator of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, which is a critical signaling cascade for many pro-inflammatory cytokines. By upregulating SOCS3, A2AR activation can inhibit the phosphorylation and activation of STAT proteins, thereby dampening the cellular response to inflammatory stimuli.[14]
-
Enhancement of cell adhesion and barrier function: In endothelial cells, the Epac-Rap1 pathway has been shown to enhance cell-cell junctions and improve endothelial barrier function, which can limit the extravasation of immune cells into inflamed tissues.[15]
Caption: A2AR-cAMP-Epac-Rap1-SOCS3 Signaling Pathway.
Quantitative Effects of A2A Receptor Activation on Inflammatory Mediators
The activation of A2A receptors leads to a significant modulation of cytokine production by immune cells. Generally, A2AR agonists suppress the production of pro-inflammatory cytokines while enhancing the production of anti-inflammatory cytokines. The following tables summarize quantitative data from various studies.
Table 1: Inhibition of Pro-inflammatory Cytokines by A2A Receptor Agonists
| Cell Type | Stimulus | A2A Agonist | Concentration/Dose | Cytokine | % Inhibition / Effect | Reference |
| Mouse Macrophages | LPS | CGS21680 | 0.2 - 2 mg/kg (in vivo) | TNF-α | Dose-dependent decrease in plasma levels | [1][14] |
| Mouse Macrophages | LPS | CGS21680 | 10⁻⁹ - 10⁻⁵ M (in vitro) | TNF-α | Concentration-dependent inhibition | [1][14] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α/LPS | (A2AR gene transfer) | N/A | E-selectin | >70% reduction in induction | [3][16] |
| Rat C6 Glioma Cells | IFN-γ/LPS/TNF-α | (A2AR gene transfer) | N/A | iNOS | Abolished induction | [3][16] |
| Mouse Model of Endotoxemia | LPS | ATL146e | 0.05 - 50 µg/kg (in vivo) | Mortality | Dose-dependent increase in survival | [4] |
| Mouse CD4+ T cells | Con A | ATL146e | 0.5 - 50 µg/kg (in vivo) | TNF-α, IFN-γ, IL-6 | Reduction to near normal levels | [12] |
| Human Neutrophils | Cytokines | WRC-0470 | 0.03 - 1 µM (in vitro) | Superoxide Release | Concentration-dependent reduction | [17] |
Table 2: Enhancement of Anti-inflammatory Cytokines by A2A Receptor Agonists
| Cell Type | Stimulus | A2A Agonist | Concentration/Dose | Cytokine | Fold Increase / Effect | Reference |
| Mouse Macrophages | LPS | CGS21680 | 0.2 - 2 mg/kg (in vivo) | IL-10 | Augmentation of plasma levels | [1][14] |
| Mouse Macrophages | LPS | NECA | 100 µM (in vitro) | IL-10 | Augmentation of production | [18] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of A2A receptors in inflammation.
Measurement of Intracellular cAMP Accumulation
This protocol describes a competitive enzyme immunoassay for the quantification of cAMP in cell lysates.
-
Cell Preparation and Stimulation:
-
Plate cells (e.g., T cells, macrophages) in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (500 µM) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add the A2A receptor agonist (e.g., CGS21680) at various concentrations to the wells. Include a vehicle control.
-
Incubate for 10-15 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells by adding 100 µL of 0.1 M HCl.
-
Incubate at room temperature for 20 minutes with gentle shaking.
-
Centrifuge the plate at 600 x g for 10 minutes.
-
Collect the supernatant containing the cell lysate.
-
-
cAMP ELISA:
-
Follow the manufacturer's instructions for a commercially available cAMP ELISA kit (e.g., from R&D Systems, Cayman Chemical).
-
Typically, this involves adding the cell lysates and a fixed amount of HRP-labeled cAMP to wells pre-coated with an anti-cAMP antibody.
-
After incubation and washing steps, a substrate solution is added, and the colorimetric change is measured using a microplate reader at 450 nm.
-
The concentration of cAMP in the samples is determined by comparison to a standard curve.
-
Caption: Experimental workflow for cAMP measurement.
Quantification of Cytokine Production by ELISA
This protocol outlines the steps for a sandwich ELISA to measure the concentration of cytokines (e.g., TNF-α, IL-10) in cell culture supernatants.
-
Sample Collection:
-
Culture immune cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of an A2A receptor agonist for a specified time (e.g., 4-24 hours).
-
Collect the cell culture supernatant and centrifuge to remove any cells or debris.
-
Store the supernatant at -80°C until use.
-
-
ELISA Procedure:
-
Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Wash the plate.
-
Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for a different epitope of the cytokine and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2 N H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
NF-κB (p65) Nuclear Translocation Assay
This protocol describes an immunofluorescence-based method to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture and Treatment:
-
Seed cells (e.g., macrophages) on sterile glass coverslips in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with an A2A receptor agonist or vehicle for 30 minutes.
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS) for 30-60 minutes to induce NF-κB translocation.
-
-
Immunofluorescence Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells with PBS.
-
Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against the NF-κB p65 subunit overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
-
Microscopy and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the p65 (e.g., green fluorescence) and DAPI (blue fluorescence) channels.
-
Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm using image analysis software.
-
T-Cell Proliferation Assay using CFSE
This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry.
-
T-Cell Isolation and Staining:
-
Isolate T cells from peripheral blood or spleen using standard methods (e.g., density gradient centrifugation followed by magnetic-activated cell sorting).
-
Resuspend the T cells at a concentration of 1 x 10⁶ cells/mL in PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C in the dark.
-
Quench the staining reaction by adding 5 volumes of ice-cold culture medium containing 10% FBS.
-
Wash the cells twice with culture medium.
-
-
Cell Culture and Stimulation:
-
Plate the CFSE-labeled T cells in a 96-well plate.
-
Add an A2A receptor agonist or vehicle.
-
Stimulate T-cell proliferation with anti-CD3 and anti-CD28 antibodies or a specific antigen.
-
Culture the cells for 3-5 days at 37°C in a CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with PBS containing 2% FBS.
-
Acquire the cells on a flow cytometer, detecting the CFSE fluorescence in the FITC channel.
-
Analyze the data using flow cytometry software. Each successive generation of proliferating cells will have approximately half the CFSE fluorescence intensity of the parent generation, appearing as distinct peaks in the histogram.
-
Western Blot for Phospho-CREB
This protocol details the detection of phosphorylated CREB (p-CREB) at Ser133 by Western blotting.
-
Cell Lysis and Protein Quantification:
-
Stimulate cells with an A2A receptor agonist for a short period (e.g., 5-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
-
Conclusion
The adenosine A2A receptor plays a pivotal and multifaceted role in the regulation of inflammation. Its activation on immune cells triggers potent anti-inflammatory signaling cascades, primarily through the elevation of intracellular cAMP and the subsequent activation of PKA and Epac pathways. This leads to the suppression of pro-inflammatory cytokine production and the enhancement of anti-inflammatory mediators. The data and protocols presented in this guide underscore the significance of the A2AR as a therapeutic target for a wide range of inflammatory diseases. A thorough understanding of its signaling mechanisms and the availability of robust experimental methodologies are crucial for the continued exploration of A2AR-targeted therapies and their translation into clinical applications. Further research into the cell-type specific effects and the potential for crosstalk with other signaling pathways will undoubtedly provide a more complete picture of the A2AR's immunomodulatory functions.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of adenosine A2A receptor reduces osteoclast formation via PKA- and ERK1/2-mediated suppression of NFκB nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific inhibition of nuclear factor-kappaB-dependent inflammatory responses by cell type-specific mechanisms upon A2A adenosine receptor gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. CREB phosphorylation at Ser133 regulates transcription via distinct mechanisms downstream of cAMP and MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1. PKA Phosphorylation of CREB – The Effect of Intermittent Fasting on Type II Diabetes [sites.tufts.edu]
- 9. Phosphorylation of CREB at Ser-133 induces complex formation with CREB-binding protein via a direct mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphorylation of CREB at Ser-133 induces complex formation with CREB-binding protein via a direct mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A2A receptors in inflammation and injury: lessons learned from transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. The EPAC–Rap1 pathway prevents and reverses cytokine-induced retinal vascular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adenosine receptor agonists differentially regulate IL-10, TNF-alpha, and nitric oxide production in RAW 264.7 macrophages and in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Specific Inhibition of Nuclear Factor-κB–Dependent Inflammatory Responses by Cell Type-Specific Mechanisms upon A2A Adenosine Receptor Gene Transfer | Semantic Scholar [semanticscholar.org]
- 17. Neutrophil A2A adenosine receptor inhibits inflammation in a rat model of meningitis: synergy with the type IV phosphodiesterase inhibitor, rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Adenosine Augments IL-10 Production by Macrophages through an A2B Receptor-Mediated Posttranscriptional Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-(2-Cyclohexylethoxy)adenosine and its Vasodilation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic adenosine analog, 2-(2-Cyclohexylethoxy)adenosine, with a specific focus on its potent vasodilatory effects and the underlying molecular pathways. The information presented herein is curated for an audience with a strong background in pharmacology and molecular biology, aiming to facilitate further research and development in the field of cardiovascular therapeutics.
Introduction to this compound
This compound is a synthetic derivative of adenosine, notable for its high potency and selectivity as a coronary vasodilator. Structure-activity relationship studies on a series of 2-alkoxyadenosines have demonstrated that the introduction of a cyclohexylethoxy group at the C-2 position of the adenine ring significantly enhances its agonist activity at A2 adenosine receptors.[1][2] This modification results in a compound with a potent ability to relax vascular smooth muscle, leading to increased blood flow.
Quantitative Data on Receptor Affinity and Potency
The following table summarizes the key quantitative data for this compound, highlighting its efficacy and selectivity. The data is derived from studies on isolated Langendorff guinea pig heart preparations.[1]
| Compound | Parameter | Value | Selectivity (A1 vs. A2) | Reference |
| This compound | EC50 (Coronary Vasodilation) | 1 nM | 8700-fold for A2 | Ueeda et al., 1991[1] |
Signaling Pathways in Vasodilation
The vasodilatory effects of this compound are primarily mediated through the activation of A2A adenosine receptors located on vascular smooth muscle cells.[3] The signaling cascade initiated by receptor activation is a well-characterized pathway involving G-protein coupling and downstream second messengers.
A2A Receptor-Mediated Signaling Cascade
Upon binding of this compound to the A2A adenosine receptor, a conformational change is induced, leading to the activation of the stimulatory G-protein, Gs. The activated alpha subunit of Gs (Gαs) then stimulates adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4] The subsequent increase in intracellular cAMP levels is a critical step in the signaling pathway.
dot
Caption: A2A Receptor Signaling Pathway for Vasodilation.
Role of Protein Kinase A and Downstream Effectors
The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[4] PKA, in turn, phosphorylates and activates myosin light chain phosphatase (MLCP). Activated MLCP dephosphorylates the myosin light chain, which is a key regulatory step in smooth muscle contraction. The dephosphorylation of the myosin light chain leads to smooth muscle relaxation and, consequently, vasodilation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound and its vasodilatory effects.
Isolated Langendorff Heart Preparation for Vasodilation Assay
This protocol is adapted from the methodology used to determine the coronary vasodilator potency of 2-alkoxyadenosines.[1]
Objective: To measure the vasodilatory effect of this compound on coronary arteries in an ex vivo setting.
Materials:
-
Guinea pig
-
Langendorff apparatus
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
This compound stock solution
-
Peristaltic pump
-
Pressure transducer
-
Data acquisition system
Procedure:
-
Humanely euthanize a guinea pig in accordance with institutional guidelines.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Retrogradely perfuse the heart with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at a constant temperature (37°C) and pressure.
-
Allow the heart to stabilize for a period of 20-30 minutes.
-
Measure baseline coronary flow using a flowmeter or by collecting the coronary effluent.
-
Administer increasing concentrations of this compound into the perfusion line.
-
Record the changes in coronary flow at each concentration.
-
Construct a dose-response curve and calculate the EC50 value.
dot
Caption: Experimental Workflow for Langendorff Heart Preparation.
Intracellular cAMP Measurement Assay
This protocol provides a general framework for measuring changes in intracellular cAMP levels in response to A2A receptor activation.
Objective: To quantify the increase in intracellular cAMP in vascular smooth muscle cells following stimulation with this compound.
Materials:
-
Primary vascular smooth muscle cells or a suitable cell line
-
Cell culture medium and reagents
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Lysis buffer
-
cAMP enzyme immunoassay (EIA) kit
-
Microplate reader
Procedure:
-
Culture vascular smooth muscle cells to near confluence in appropriate multi-well plates.
-
Pre-treat the cells with a phosphodiesterase inhibitor for a specified time to prevent cAMP degradation.
-
Stimulate the cells with various concentrations of this compound for a defined period.
-
Lyse the cells using the lysis buffer provided in the EIA kit.
-
Perform the cAMP EIA according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of cAMP in each sample based on a standard curve.
Protein Kinase A (PKA) Activity Assay
This protocol outlines a method to assess the activation of PKA in response to upstream signaling events.
Objective: To determine the activity of PKA in cell lysates following treatment with this compound.
Materials:
-
Vascular smooth muscle cells
-
This compound
-
Cell lysis buffer
-
PKA activity assay kit (e.g., based on phosphorylation of a specific substrate like Kemptide)
-
ATP
-
Phosphocellulose paper or other separation method
-
Scintillation counter (for radioactive assays) or microplate reader (for non-radioactive assays)
Procedure:
-
Treat cultured vascular smooth muscle cells with this compound for the desired time.
-
Prepare cell lysates using a suitable lysis buffer that preserves kinase activity.
-
Initiate the kinase reaction by adding the cell lysate to a reaction mixture containing a PKA-specific substrate, ATP (often radiolabeled with ³²P), and necessary cofactors.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction and separate the phosphorylated substrate from the unutilized ATP (e.g., by spotting onto phosphocellulose paper and washing).
-
Quantify the amount of incorporated phosphate to determine PKA activity. Non-radioactive methods often utilize specific antibodies to detect the phosphorylated substrate.
Conclusion
This compound stands out as a highly potent and selective A2 adenosine receptor agonist with significant potential for therapeutic applications in cardiovascular diseases where vasodilation is desired. Its mechanism of action through the well-defined A2A receptor-cAMP-PKA signaling pathway provides a solid foundation for further drug development and optimization. The experimental protocols detailed in this guide offer a starting point for researchers to investigate the pharmacological properties of this and related compounds.
References
- 1. 2-Alkoxyadenosines: potent and selective agonists at the coronary artery A2 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for 2-substituted adenosines at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The A2A adenosine receptor mediates coronary vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 2-(2-Cyclohexylethoxy)adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Cyclohexylethoxy)adenosine is a synthetic analog of adenosine, a purine nucleoside that plays a crucial role in various physiological processes. Like endogenous adenosine, this compound exerts its effects by interacting with adenosine receptors, particularly showing selectivity for the A2A subtype. Adenosine A2A receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2] This signaling cascade is implicated in vasodilation, inflammation, and neurotransmission, making A2A receptor agonists like this compound valuable tools for research and potential therapeutic development.[3][4]
This document provides detailed experimental protocols for characterizing the binding and functional activity of this compound, along with its downstream signaling effects.
Mechanism of Action: A2A Receptor Signaling Pathway
Activation of the adenosine A2A receptor by an agonist such as this compound initiates a well-defined signaling cascade. The receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs protein activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP (cAMP).[5][6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cellular response.[7]
References
- 1. Adenosine A2a Receptor Agonists Products: R&D Systems [rndsystems.com]
- 2. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. A2A Adenosine Receptor Agonists and their Potential Therapeutic Applications. An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Adenosine [cvpharmacology.com]
- 6. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for 2-(2-Cyclohexylethoxy)adenosine in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Cyclohexylethoxy)adenosine is a derivative of adenosine, a purine nucleoside that modulates a wide range of physiological processes through the activation of four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1] Adenosine analogs are valuable tools in pharmacological research and drug development for studying the roles of these receptors in various pathological conditions. The hydrophobicity of synthetic adenosine derivatives like this compound often presents challenges for their dissolution in aqueous solutions used for in vitro assays. This document provides detailed protocols for the proper dissolution and use of this compound in cell-based assays, along with an overview of the potential signaling pathways involved.
Data Presentation: Solubility of Adenosine and its Analogs
Due to the limited availability of specific solubility data for this compound, the following table summarizes the solubility of the parent compound, adenosine, and general recommendations for similar derivatives to guide the preparation of stock solutions.
| Compound | Solvent | Solubility | Reference |
| Adenosine | DMSO | ~20 mg/mL | [2] |
| Dimethyl formamide | ~5 mg/mL | [2] | |
| PBS (pH 7.2) | ~10 mg/mL | [2] | |
| Adenosine Analogs (General) | DMSO | High solubility is generally achieved, suitable for high concentration stock solutions. | [3] |
Note: It is highly recommended to perform a small-scale solubility test for this compound before preparing a large stock solution.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), a versatile organic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3]
Materials:
-
This compound (solid form)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube. Perform this step in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
-
Adding DMSO: Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). It is advisable to start with a slightly lower volume of DMSO and add more if needed to ensure complete dissolution.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[4] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium to prepare working solutions for cell-based experiments.
Materials:
-
High-concentration stock solution of this compound in DMSO
-
Sterile aqueous buffer (e.g., PBS, HBSS) or cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile polypropylene tubes
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentrations. It is crucial to add the stock solution to the aqueous medium and mix immediately and thoroughly to prevent precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[5] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiments.
-
Use in Assays: Use the freshly prepared working solutions immediately in your in vitro assays. Do not store aqueous working solutions for extended periods unless their stability has been verified.
Mandatory Visualization: Signaling Pathways
Derivatives of adenosine substituted at the 2-position often exhibit selectivity for the A2A and/or A3 adenosine receptors. Activation of these receptors initiates distinct downstream signaling cascades. As the precise receptor selectivity of this compound is not definitively established in the provided literature, diagrams for both the A2A and A3 receptor signaling pathways are presented below.
A2A Adenosine Receptor Signaling Pathway
Activation of the A2A adenosine receptor, a Gs-coupled GPCR, typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[6][7] This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular functions.
Caption: A2A Adenosine Receptor Signaling Pathway.
A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor is typically coupled to Gi/o proteins.[8] Upon agonist binding, the activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Additionally, the βγ subunits of the G protein can activate other signaling pathways, such as the Phospholipase C (PLC) pathway.
Caption: A3 Adenosine Receptor Signaling Pathway.
Experimental Workflow Diagram
The following diagram outlines the general workflow for utilizing this compound in a typical in vitro cell-based assay.
Caption: General Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Synthesis and evaluation of adenosine derivatives as A1, A2A, A2B and A3 adenosine receptor ligands containing boron clusters as phenyl isosteres and selective A3 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semisynthesis, Characterization and Evaluation of New Adenosine Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(2-Cyclohexylethoxy)adenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of 2-(2-Cyclohexylethoxy)adenosine, a derivative of the endogenous nucleoside adenosine. This document outlines recommended solvents, storage conditions, and detailed protocols for its application in in vitro studies. While specific experimental data for this compound is limited, the provided information is based on the known properties of adenosine and structurally related analogs. Researchers are advised to use these notes as a starting point and to perform their own validation for specific experimental setups.
Solubility and Handling
Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results. Based on the solubility of the parent molecule, adenosine, and its analogs like N6-Cyclohexyladenosine, the following solvents are recommended.
Table 1: Recommended Solvents for Adenosine Analogs
| Solvent | Recommended Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL[1] | A common solvent for preparing high-concentration stock solutions. May require sonication for complete dissolution. |
| Dimethylformamide (DMF) | ~20 mg/mL (for N6-Cyclohexyladenosine)[2] | An alternative to DMSO for preparing stock solutions. |
| Ethanol | ~3 mg/mL (for N6-Cyclohexyladenosine)[2] | Can be used for stock solutions, though solubility may be lower than with DMSO or DMF. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble[2] | Direct dissolution in aqueous buffers is not recommended for high concentrations. For aqueous-based assays, it is advised to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[2] |
Protocol for Preparation of Stock Solution (10 mM in DMSO):
-
Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (to no more than 37°C) or sonication may be applied if necessary.
-
Store the stock solution at -20°C for long-term storage. When stored at -80°C, the stock solution in DMSO should be used within 6 months; when stored at -20°C, it should be used within 1 month, and protected from light.[1]
Storage and Stability:
-
Solid Form: Store at -20°C as a crystalline solid.[2]
-
Stock Solutions: Store in tightly sealed vials at -20°C or -80°C to prevent moisture absorption and degradation. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[2]
Mechanism of Action and Signaling Pathways
This compound is expected to act as an agonist at adenosine receptors, similar to its parent molecule. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are divided into four subtypes: A1, A2A, A2B, and A3.[3] The activation of these receptors triggers distinct downstream signaling cascades.
A1 and A3 Receptor Signaling:
Activation of A1 and A3 receptors, which are coupled to inhibitory G proteins (Gi/o), leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This can lead to various cellular responses, including the modulation of ion channel activity.[4]
A2A and A2B Receptor Signaling:
Conversely, the activation of A2A and A2B receptors, which are coupled to stimulatory G proteins (Gs), stimulates adenylyl cyclase activity.[3] This leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors.[5]
Experimental Protocols
The following are generalized protocols for common in vitro assays used to characterize the activity of adenosine receptor ligands. These should be adapted and optimized for the specific cell lines and experimental conditions used in your laboratory.
Protocol 3.1: In Vitro Adenosine Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound to specific adenosine receptor subtypes using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target adenosine receptor subtype according to standard laboratory protocols.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Radioligand at a concentration near its Kd.
-
A range of concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
For non-specific binding wells, add a high concentration of a non-labeled ligand.
-
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate at room temperature for 60-120 minutes with gentle agitation.[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Protocol 3.2: cAMP Functional Assay
This protocol measures the effect of this compound on the intracellular accumulation of cAMP, indicating its functional activity as an agonist or antagonist at A1/A3 or A2A/A2B receptors, respectively.
Materials:
-
Cells expressing the adenosine receptor subtype of interest.
-
Cell culture medium.
-
This compound stock solution.
-
Forskolin (an adenylyl cyclase activator, used for studying Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed cells expressing the target adenosine receptor into a 96-well plate and culture overnight.
-
Compound Addition:
-
For Gs-coupled receptors (A2A, A2B): Add varying concentrations of this compound to the cells.
-
For Gi-coupled receptors (A1, A3): Pre-treat cells with varying concentrations of this compound, followed by stimulation with a fixed concentration of forskolin to induce cAMP production.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. For Gs-coupled receptors, determine the EC50 (effective concentration to produce 50% of the maximal response). For Gi-coupled receptors, determine the IC50 (concentration that inhibits 50% of the forskolin-induced cAMP production).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound precipitation in aqueous buffer | Low aqueous solubility. | Increase the percentage of DMSO in the final solution (ensure it is within the tolerance of your assay). Prepare fresh dilutions from the stock solution for each experiment. |
| High variability in assay results | Incomplete dissolution of the compound. Pipetting errors. Cell health issues. | Ensure the stock solution is fully dissolved before use. Use calibrated pipettes and proper pipetting techniques. Maintain consistent cell culture conditions. |
| No observable effect of the compound | Incorrect receptor subtype expressed. Compound inactivity. Assay conditions not optimal. | Verify the expression of the target receptor in your cell line. Test a positive control agonist for the receptor. Optimize incubation time and compound concentration range. |
Conclusion
These application notes provide a foundation for the investigation of this compound. Due to the lack of specific data for this compound, the provided protocols and solubility information are based on established knowledge of adenosine and its analogs. It is imperative that researchers validate these methods within their own experimental systems to ensure accurate and meaningful results.
References
Application Notes and Protocols for 2-(2-Cyclohexylethoxy)adenosine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Cyclohexylethoxy)adenosine is a synthetic derivative of the endogenous nucleoside adenosine. It belongs to the class of 2-alkoxy-substituted adenosine analogs and is characterized by its activity as a selective agonist for the A2A adenosine receptor (A2AAR). Adenosine receptors, a family of G protein-coupled receptors (GPCRs), are crucial in modulating a wide array of physiological and pathophysiological processes. The A2AAR subtype, in particular, is a key regulator of inflammation, immune responses, neuronal activity, and cardiovascular function.[1][2] Activation of the A2AAR typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4]
These application notes provide a comprehensive overview of the utility of this compound in cell culture, with a focus on its anti-inflammatory and cytoprotective applications. Detailed protocols for common in vitro assays are provided to facilitate the investigation of its mechanism of action and therapeutic potential.
Note: While this compound has been identified as a selective A2AAR agonist, comprehensive quantitative data on its binding affinity (Ki) and functional potency (EC50) across all adenosine receptor subtypes are not widely available in the public domain. The data presented in the following tables are representative values for well-characterized, selective A2AAR agonists, such as CGS21680, to provide a frame of reference for experimental design.
Data Presentation
Table 1: Representative Binding Affinities (Ki) of a Selective A2A Adenosine Receptor Agonist at Human Adenosine Receptor Subtypes
| Receptor Subtype | Representative Ki (nM) |
| A1 | > 1000 |
| A2A | 15 |
| A2B | > 5000 |
| A3 | > 2000 |
Data are illustrative and represent typical values for a selective A2AAR agonist.
Table 2: Representative Functional Potency (EC50) of a Selective A2A Adenosine Receptor Agonist in a cAMP Assay
| Cell Line | Receptor Expressed | Assay | Representative EC50 (nM) |
| HEK-293 | Human A2AAR | cAMP Accumulation | 25 |
| CHO-K1 | Human A2AAR | cAMP Accumulation | 30 |
Data are illustrative and represent typical values for a selective A2AAR agonist in a functional assay measuring the accumulation of intracellular cAMP.
Signaling Pathway
Activation of the A2A adenosine receptor by this compound initiates a signaling cascade that is primarily mediated by the Gs alpha subunit of its associated heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (camp). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the modulation of cellular functions, including the inhibition of inflammatory responses.
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance of A2AAR-Expressing Cell Lines
This protocol describes the general maintenance of cell lines commonly used for studying A2AAR signaling, such as HEK-293 or CHO-K1 cells stably expressing the human A2A adenosine receptor.
Materials:
-
HEK-293 or CHO-K1 cell line stably expressing human A2AAR
-
Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12K (Kaighn's) Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Geneticin (G418) or other selection antibiotic (if applicable)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25, T-75)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing the base medium with 10% FBS and 1% Penicillin-Streptomycin. If using a stable cell line, add the appropriate concentration of selection antibiotic (e.g., 500 µg/mL G418).
-
Cell Thawing: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to an appropriate culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cells once with sterile PBS. Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin by adding 5-10 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate at the desired density for subsequent experiments or continued culture.
Protocol 2: In Vitro cAMP Accumulation Assay
This protocol outlines a method to quantify the functional activity of this compound by measuring its ability to stimulate intracellular cAMP production in A2AAR-expressing cells.
Materials:
-
A2AAR-expressing cells (e.g., HEK-293 or CHO-K1)
-
This compound
-
Reference A2AAR agonist (e.g., CGS21680)
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaLISA based)
-
96-well or 384-well microplates
-
Multimode plate reader
Procedure:
-
Cell Seeding: Seed the A2AAR-expressing cells into a 96-well or 384-well plate at a density of 5,000-10,000 cells per well and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and the reference agonist in assay buffer. Also, prepare a solution of forskolin as a positive control for adenylyl cyclase activation.
-
Assay: a. Remove the culture medium from the cells and wash once with assay buffer. b. Add assay buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) to each well and incubate for 30 minutes at room temperature. This prevents the degradation of cAMP. c. Add the serially diluted compounds (this compound, reference agonist) and controls (vehicle, forskolin) to the wells. d. Incubate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 3: Anti-inflammatory Cytokine Release Assay
This protocol is designed to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs).
Materials:
-
Immune cells (e.g., RAW 264.7 macrophages, primary human PBMCs)
-
This compound
-
Lipopolysaccharide (LPS)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6)
-
Centrifuge
Procedure:
-
Cell Seeding: Seed the immune cells in a 96-well plate at an appropriate density (e.g., 1 x 105 cells/well for RAW 264.7) and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulus: Add an inflammatory stimulus, such as LPS (e.g., 100 ng/mL), to all wells except for the negative control.
-
Incubation: Incubate the plate for a period sufficient to induce cytokine release (e.g., 4-24 hours, depending on the cell type and cytokine).
-
Sample Collection: Centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant, which contains the secreted cytokines.
-
Cytokine Quantification: Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the LPS-only control. Determine the IC50 value if a dose-response relationship is observed.
Conclusion
This compound serves as a valuable research tool for investigating the role of the A2A adenosine receptor in various cellular processes. Its selectivity for the A2AAR makes it particularly useful for dissecting the specific contributions of this receptor subtype in complex biological systems. The provided protocols offer a foundation for characterizing its activity and exploring its potential therapeutic applications, particularly in the context of inflammatory diseases. Further studies are warranted to establish a complete pharmacological profile of this compound.
References
- 1. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cAMP-producing chemogenetic and adenosine A2a receptor activation inhibits the inwardly rectifying potassium current in striatal projection neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 2-(2-Cyclohexylethoxy)adenosine in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2-Cyclohexylethoxy)adenosine is an analog of adenosine, a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1][2] Adenosine and its analogs are known to exert significant effects on the central nervous, cardiovascular, and immune systems.[3][4] In preclinical research, the in vivo administration of adenosine analogs in mice is a critical step to elucidate their therapeutic potential and physiological effects, which can range from sedative and anticonvulsant to cardiovascular and hematopoietic responses.[3][5]
These application notes provide a detailed overview of the methodologies for the in vivo administration of this compound in mice, based on established protocols for similar adenosine receptor agonists. The document includes potential applications, experimental protocols, and a summary of the underlying signaling pathways.
Potential Applications and Observed Effects of Adenosine Analogs
The administration of adenosine analogs in mice has been shown to produce a variety of physiological effects, suggesting a broad range of therapeutic possibilities.
-
Neuroprotection and Seizure Control: Adenosine analogs, particularly A1 receptor agonists, have demonstrated potent anticonvulsant effects against seizures induced by various chemical convulsants.[3] They also exhibit sedative properties and can induce hypothermia.[3][6]
-
Cardiovascular Modulation: Adenosine A2 receptor agonists are known for their potent antihypertensive and vasodilatory effects.[7][8] This makes them of interest in the study of cardiovascular diseases.
-
Hematopoiesis Regulation: Studies have shown that elevating extracellular adenosine can enhance hematopoiesis in mice, suggesting a role in regulating the proliferation and differentiation of hematopoietic progenitor cells.[5]
-
Wound Healing and Fibrosis: Adenosine, through A2A and A2B receptors, is involved in regulating collagen production and fibroblast activation, playing a role in wound healing and fibrosis.[1][9]
Quantitative Data Summary
The following tables summarize representative quantitative data observed with the administration of adenosine analogs in mice. This data is synthesized from studies on compounds with similar mechanisms of action and should be considered as a starting point for dose-finding studies with this compound.
Table 1: Sedative and Hypothermic Effects of Adenosine Analogs in Mice
| Compound | Administration Route | Dose Range (mg/kg) | Observed Effect | Reference |
| L-phenylisopropyladenosine | i.p. | 0.1 - 10 | Sedation, hypothermia, decreased motor activity | [3] |
| Cyclohexyladenosine | i.p. | 0.1 - 5 | Marked sedation, hypothermia | [3] |
| 2-Chloroadenosine | i.p. | 0.5 - 20 | Sedation, hypothermia, ataxia | [3] |
Table 2: Anticonvulsant Effects of Adenosine Analogs in Mice
| Compound | Seizure Model | Administration Route | Effective Dose (mg/kg) | Reference |
| L-phenylisopropyladenosine | Various chemical convulsants | i.p. | 1 - 10 | [3] |
| Cyclohexyladenosine | Various chemical convulsants | i.p. | 1 - 5 | [3] |
| 2-Chloroadenosine | Various chemical convulsants | i.p. | 5 - 20 | [3] |
Table 3: Cardiovascular Effects of an A2 Receptor Agonist in Spontaneously Hypertensive Rats (SHR)
| Compound | Administration Route | Dose (mg/kg) | Observed Effect | Reference |
| 2-(3-cyclopentyl-1-propyn-1-yl)adenosine | i.v. | up to 0.1 | Potent hypotensive effect | [8] |
| 2-(3-cyclopentyl-1-propyn-1-yl)adenosine | p.o. | 0.1 - 1 | Potent and long-lasting antihypertensive effect | [8] |
Experimental Protocols
General Animal Handling and Acclimation
For all in vivo experiments, it is crucial to adhere to ethical guidelines for animal research.
-
Animal Strain: C57BL/6J mice are commonly used for in vivo adenosinergic studies.[6]
-
Acclimation: Upon arrival, mice should be allowed to acclimate to their new environment for at least 72 hours, and preferably one week, before the start of any experimental protocol.[10]
-
Housing: Mice should be housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
Protocol 1: Assessment of Sedative and Hypothermic Effects
This protocol describes the methodology to evaluate the sedative and hypothermic effects of this compound following intraperitoneal administration.
Materials:
-
This compound
-
Vehicle solution (e.g., saline, DMSO/saline mixture)
-
Syringes and needles for injection
-
Telemetry system or rectal thermometer for body temperature measurement
-
Open field arena for locomotor activity assessment
-
C57BL/6J mice
Procedure:
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentrations. The final injection volume should be consistent across all animals (e.g., 10 ml/kg).
-
Baseline Measurements: Before drug administration, measure the baseline body temperature and locomotor activity of each mouse.
-
Administration: Administer a single dose of the test compound or vehicle via intraperitoneal (i.p.) injection.[6]
-
Monitoring:
-
Body Temperature: Monitor core body temperature at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) post-injection using a telemetry system or a rectal thermometer.[6]
-
Locomotor Activity: Place the mouse in an open field arena and record its activity for a set duration (e.g., 15-30 minutes) at specified time points post-injection.[6]
-
-
Data Analysis: Compare the changes in body temperature and locomotor activity between the treated and vehicle control groups.
Protocol 2: Evaluation of Anticonvulsant Activity
This protocol outlines a method to assess the anticonvulsant properties of this compound against a chemically induced seizure model.
Materials:
-
This compound
-
Vehicle solution
-
Convulsant agent (e.g., pentylenetetrazol - PTZ)
-
Syringes and needles
-
Observation chambers
-
Timer
Procedure:
-
Drug Preparation: Prepare the test compound and vehicle as described in Protocol 1.
-
Administration: Administer the desired dose of this compound or vehicle i.p. to different groups of mice.
-
Seizure Induction: After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 60 mg/kg, s.c.).
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for the onset and severity of seizures for at least 30 minutes. Record parameters such as the latency to the first myoclonic jerk, the incidence of generalized clonic-tonic seizures, and mortality.
-
Data Analysis: Compare the seizure parameters between the compound-treated groups and the vehicle control group to determine the anticonvulsant efficacy.
Signaling Pathways and Visualizations
Adenosine exerts its effects by activating four G protein-coupled receptors. The A1 and A3 receptors typically couple to inhibitory G proteins (Gi), while the A2A and A2B receptors couple to stimulatory G proteins (Gs).[1]
Adenosine A1 Receptor Signaling
Activation of the A1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[11] This pathway also involves the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[12][13]
References
- 1. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sedative and anticonvulsant effects of adenosine analogs in mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. In vivo phenotypic validation of adenosine receptor-dependent activity of non-adenosine drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Adenosine [cvpharmacology.com]
- 8. Nucleosides and nucleotides. 107. 2-(cycloalkylalkynyl)adenosines: adenosine A2 receptor agonists with potent antihypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol to study adenosine release in the adult mouse hippocampus using a genetically encoded sensor, 2-photon live imaging, and fiber photometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]
Application Notes and Protocols for 2-(2-Cyclohexylethoxy)adenosine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct preclinical studies detailing the dosing regimen for 2-(2-Cyclohexylethoxy)adenosine were identified in the available literature. The following application notes and protocols are based on data from structurally and functionally similar adenosine A1 receptor agonists. Researchers should use this information as a starting point and conduct dose-finding studies to determine the optimal regimen for their specific animal model and experimental goals.
Introduction
This compound is a synthetic analog of adenosine, presumed to act as an agonist at adenosine receptors, likely with a preference for the A1 subtype, similar to other N6-substituted adenosine analogs. Adenosine A1 receptor agonists have been investigated in animal models for a variety of therapeutic applications, including cardiovascular protection, neuroprotection, and analgesia. This document provides a summary of dosing regimens for related adenosine A1 receptor agonists in common animal models to guide the initial design of in vivo studies with this compound.
Data Presentation: Dosing Regimens of Adenosine A1 Receptor Agonists in Animal Models
The following tables summarize the dosing information for various adenosine A1 receptor agonists in rats and mice, which can serve as a reference for initiating studies with this compound.
Table 1: Dosing Regimens in Rat Models
| Compound | Dose | Route of Administration | Animal Model/Study Focus | Observed Effects |
| N6-cyclohexyladenosine (CHA) | 1, 5, and 10 nmol | Intrathecal | Cardiovascular regulation | Dose-dependent decrease in blood pressure and heart rate[1] |
| 2-chloro-N6-cyclopentyladenosine (CCPA) | 0.5 mg/kg and 1 mg/kg | Intraperitoneal | Hippocampal excitability | Anticonvulsant effects[2] |
| N-(2,2-Diphenylethyl)adenosine (DPEA) | Up to 40 mg/kg (daily) | Oral | Toxicity study | Well-tolerated at these doses[3] |
| Adenosine | 1 mM (20 ml) | Intraperitoneal | Abdominal adhesions | Reduction in adhesion formation[4] |
| LASSBio-1027 | 30 and 70 µmol/kg | Oral | Acute myocardial infarction | Improved cardiac function[5][6][7] |
| LASSBio-1860 | 70 µmol/kg | Oral | Acute myocardial infarction | Improved cardiac function[5][6][7] |
Table 2: Dosing Regimens in Mouse Models
| Compound | Dose | Route of Administration | Animal Model/Study Focus | Observed Effects |
| Capadenoson | 0.3 mg/kg | Intravenous | Neuropathic pain | No significant effect on mechanical hypersensitivity[8] |
| Cl-ENBA (full A1R agonist) | 0.5 mg/kg | Intravenous | Neuropathic pain | Failed to alter mechanical hypersensitivity[8] |
| Adenosine | 5-10 mg/kg | Intraperitoneal | Depression models (FST and TST) | Antidepressant-like effect[9] |
| N6-sulfophenyl adenosine (SPA) | 0.001-10 mM | Microdialysis into pontine reticular formation | Anesthesia recovery | Decreased acetylcholine release and increased recovery time[10] |
| UNC32A | Not specified | Oral | Antinociception | Dose-dependent antinociceptive effects[11] |
| 2-cyclohexylthio-AMP | Not specified | Chronic infusion | Heart failure | Improved cardiac contractile performance[12] |
Experimental Protocols
General Preparation of Dosing Solutions
Note: The solubility of this compound should be empirically determined. The following is a general protocol that may need optimization.
-
Vehicle Selection: Based on the physicochemical properties of this compound, select an appropriate vehicle. Common vehicles for adenosine analogs include:
-
Saline (0.9% sodium chloride)
-
Phosphate-buffered saline (PBS)
-
Saline with a small percentage of a solubilizing agent like Tween 80 or DMSO. If using organic solvents, ensure the final concentration is well-tolerated by the animal model.
-
-
Preparation:
-
Weigh the required amount of this compound powder using an analytical balance.
-
In a sterile container, add the vehicle to the powder.
-
If necessary, gently warm the solution or use a vortex mixer to aid dissolution. For compounds with poor solubility, sonication may be required.
-
For intravenous administration, filter the final solution through a 0.22 µm sterile filter to remove any particulates.
-
Prepare fresh solutions on the day of the experiment to ensure stability.
-
Administration Routes: Detailed Methodologies
3.2.1. Intraperitoneal (IP) Injection
-
Animal Restraint: Gently restrain the mouse or rat. For rats, manual restraint is often sufficient. For mice, placing them in a restraining device can be helpful.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen to avoid hitting the bladder or cecum.
-
Injection Procedure:
-
Use a 23-25 gauge needle.
-
Lift the animal's hindquarters slightly to allow the abdominal organs to move away from the injection site.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no fluid (urine or blood) is drawn back, which would indicate improper placement.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
3.2.2. Intravenous (IV) Injection (Tail Vein)
-
Animal Warming: Warm the animal under a heat lamp or by placing its tail in warm water for a few minutes to dilate the tail veins.
-
Animal Restraint: Place the animal in a suitable restrainer that exposes the tail.
-
Vein Visualization: The lateral tail veins are the most common sites for injection. Wiping the tail with 70% ethanol can help visualize the veins.
-
Injection Procedure:
-
Use a 27-30 gauge needle attached to a syringe containing the dosing solution.
-
Align the needle with the vein, with the bevel facing up.
-
Insert the needle into the vein at a shallow angle.
-
Successful entry is often indicated by a flash of blood in the needle hub.
-
Inject the solution slowly. If significant resistance is met or a bleb forms, the needle is not in the vein.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.
-
Return the animal to its cage and monitor.
-
3.2.3. Oral Gavage (PO)
-
Animal Restraint: Hold the animal firmly by the scruff of the neck to prevent movement.
-
Gavage Needle Selection: Use a ball-tipped gavage needle of appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats). Measure the needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Administration:
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition.
-
Once the needle is at the correct depth, administer the solution.
-
Remove the needle smoothly and return the animal to its cage.
-
Monitor for any signs of respiratory distress.
-
Mandatory Visualizations
Signaling Pathways
The presumed mechanism of action for this compound is through the activation of adenosine A1 receptors, which are G-protein coupled receptors (GPCRs).
Caption: Presumed signaling pathway of this compound via the A1 receptor.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study investigating the effects of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. Modification of cardiovascular response of adenosine A1 receptor agonist by cyclic AMP in the spinal cord of the rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Adenosine A1 Receptor Agonist 2-chloro-N6-cyclopentyladenosine and Hippocampal Excitability During Brain Development in Rats [frontiersin.org]
- 3. Preclinical toxicity studies of an adenosine agonist, N-(2,2-diphenylethyl) adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraperitoneal administration of adenosine inhibits formation of abdominal adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Agonists of Adenosine Receptors in Animal Model of Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Agonists of Adenosine Receptors in Animal Model of Acute Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lack of efficacy of a partial adenosine A1 receptor agonist in neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adenosine A1 Receptors in Mouse Pontine Reticular Formation Depress Breathing, Increase Anesthesia Recovery Time, and Decrease Acetylcholine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orally Active Adenosine A1 Receptor Agonists with Antinociceptive Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The therapeutic effect of 2-cyclohexylthio-AMP in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Adenosine A2A Receptor Activation with 2-(2-Cyclohexylethoxy)adenosine (CGS-21680)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Adenosine A2A receptor (A2AR) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function.[1][2] Its activation is a key area of research for therapeutic interventions in conditions such as Parkinson's disease, cancer, and inflammatory disorders. 2-(2-Cyclohexylethoxy)adenosine (CGS-21680) is a potent and selective agonist for the A2A receptor, making it an invaluable tool for studying the receptor's function. This document provides detailed protocols for assessing A2AR activation using CGS-21680, including ligand binding and functional downstream signaling assays.
A2A Receptor Signaling Pathway
Activation of the A2A receptor by an agonist like CGS-21680 initiates a signaling cascade. The receptor is coupled to a Gs protein, and upon activation, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] This rise in cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), which in turn modulate various cellular responses.[3][5]
Figure 1: A2A Receptor Signaling Pathway.
Experimental Workflow
A typical workflow for assessing A2A receptor activation involves cell culture, treatment with CGS-21680, and subsequent measurement of receptor binding or downstream signaling events.
Figure 2: General Experimental Workflow.
Quantitative Data Summary
The following tables summarize key quantitative parameters for CGS-21680 in relation to the A2A receptor, compiled from various studies.
Table 1: Functional Potency (EC50) of CGS-21680 in cAMP Assays
| Cell Line | EC50 (nM) | Reference |
| HEK-293 | 2.1 ± 0.8 | [6] |
| PC12 | 38 ± 15 | [7] |
| HEK-293 | 430 | [8] |
Table 2: Binding Affinity (Ki, Kd) and Receptor Density (Bmax) for CGS-21680
| Radioligand | Preparation | Ki / Kd (nM) | Bmax (pmol/mg protein) | Reference |
| [3H]CGS-21680 | Rat Striatal Membranes | 3.9 ± 0.9 and 51 ± 5.5 | Not Reported | [9] |
| [3H]CGS-21680 | HEK-293 Membranes | 6.3 | 18 | [10] |
| [3H]XAC | HEK-293 cells with E13Q mutant A2AR | 17 (IC50) | Not Reported | [6] |
Experimental Protocols
Radioligand Binding Assay
This protocol determines the affinity of CGS-21680 for the A2A receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
HEK-293 cells expressing human A2A receptor
-
Cell culture medium (e.g., MEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 154 mM NaCl
-
Radioligand: [3H]CGS-21680
-
Non-specific binding control: A high concentration of a non-radiolabeled A2AR agonist (e.g., 50 µM NECA)
-
CGS-21680 stock solution
-
GF/C filters, presoaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the A2A receptor to confluency.
-
Harvest cells and resuspend in ice-cold assay buffer.
-
Homogenize the cell suspension and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, set up the following reactions in a total volume of 550 µL:
-
Total Binding: Diluted membranes, [3H]CGS-21680 (at a concentration near its Kd, e.g., 6.3 nM), and assay buffer.[10]
-
Non-specific Binding: Diluted membranes, [3H]CGS-21680, and a high concentration of non-radiolabeled agonist (e.g., 50 µM NECA).[10]
-
Competition Binding: Diluted membranes, [3H]CGS-21680, and varying concentrations of CGS-21680.
-
-
Incubate the plate for 90 minutes at 27°C.[10]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through GF/C filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.[10]
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition binding, plot the percentage of specific binding against the logarithm of the CGS-21680 concentration to determine the IC50 value, which can be converted to a Ki value.
-
cAMP Accumulation Assay
This functional assay measures the increase in intracellular cAMP levels following A2A receptor activation by CGS-21680.
Materials:
-
HEK-293 or CHO cells expressing human A2A receptor
-
Cell culture medium
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free DMEM/F12.[11][12]
-
Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX or 50 µM Ro20-1724) to prevent cAMP degradation.[11][12]
-
Adenosine deaminase (1-2 U/mL) to remove endogenous adenosine.[6][11]
-
CGS-21680 stock solution
-
cAMP assay kit (e.g., HTRF, ELISA)
Protocol:
-
Cell Preparation:
-
Agonist Stimulation:
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the measured cAMP levels against the logarithm of the CGS-21680 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of CGS-21680 that produces 50% of the maximal response.
-
Conclusion
The protocols outlined in this document provide a robust framework for assessing the activation of the A2A receptor by CGS-21680. By employing both radioligand binding and functional cAMP assays, researchers can comprehensively characterize the pharmacological properties of this important research tool and investigate the role of the A2A receptor in health and disease. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data.
References
- 1. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. innoprot.com [innoprot.com]
- 5. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-directed mutagenesis of the human adenosine A2A receptor. Critical involvement of Glu13 in agonist recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Molecular Determinants of CGS21680 Binding to the Human Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for 2-(2-Cyclohexylethoxy)adenosine in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Cyclohexylethoxy)adenosine, also known as CHEA, is a synthetic derivative of adenosine and a potent and highly selective agonist for the adenosine A2A receptor. Adenosine A2A receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling pathway is implicated in a variety of physiological processes, including vasodilation, inflammation, and neurotransmission. The high affinity and selectivity of this compound make it a valuable pharmacological tool for studying A2A receptor function and for the high-throughput screening (HTS) of potential therapeutic agents targeting this receptor.
These application notes provide an overview of the pharmacological properties of this compound and detailed protocols for its use in HTS assays designed to identify novel modulators of the adenosine A2A receptor.
Pharmacological Data
The following table summarizes the reported in vitro activity of this compound. It is a potent agonist at the A2A adenosine receptor with high selectivity over the A1 subtype.
| Compound | Parameter | Value | Receptor Subtype | Assay Type | Reference |
| This compound (CHEA) | EC50 | 1 nM | A2 | Coronary Vasodilation | [1] |
| Selectivity (A1/A2) | 8700-fold | A1 vs. A2 | Functional Assay | [1] | |
| Ki | 22 nM | A2 | Radioligand Binding | [2] | |
| Ki | 1580 nM | A1 | Radioligand Binding | [2] |
Signaling Pathway
Activation of the adenosine A2A receptor by an agonist like this compound initiates a well-defined signaling cascade. The receptor couples to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that activates Protein Kinase A (PKA), leading to various downstream cellular responses.
High-Throughput Screening Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol describes a competitive immunoassay to measure intracellular cAMP levels in response to A2A receptor activation by this compound. This assay is well-suited for HTS applications.
Materials and Reagents
-
Cells: HEK293 or CHO cells stably expressing the human adenosine A2A receptor.
-
Assay Plates: 384-well, low-volume, white plates.
-
This compound (CHEA): Prepare a stock solution in DMSO.
-
Test Compounds: Library of compounds for screening (dissolved in DMSO).
-
Stimulation Buffer: HBSS or PBS with 0.1% BSA and a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Lysis Buffer: Provided with the HTRF cAMP assay kit.
-
HTRF Reagents:
-
cAMP-d2 (acceptor)
-
Anti-cAMP Cryptate (donor)
-
-
Plate Reader: HTRF-compatible reader capable of dual wavelength detection (e.g., 665 nm and 620 nm).
Experimental Workflow
The following diagram illustrates the major steps in the HTS workflow for screening compounds that modulate the A2A receptor using this compound as the reference agonist.
Detailed Protocol
1. Cell Preparation: a. Culture HEK293 or CHO cells expressing the human A2A receptor in appropriate media until they reach 80-90% confluency. b. Harvest cells and resuspend in stimulation buffer to the desired density (e.g., 1 x 10^6 cells/mL).
2. Compound Plating: a. Prepare serial dilutions of this compound in stimulation buffer for the agonist dose-response curve. b. For antagonist screening, prepare plates with test compounds at the desired concentrations.
3. Assay Procedure (Antagonist Screening Example): a. Dispense 5 µL of cells into each well of a 384-well plate. b. Add 5 µL of test compound or vehicle control to the appropriate wells. c. Pre-incubate the plate at room temperature for 15-30 minutes. d. Add 5 µL of this compound at a concentration that yields 80% of the maximal response (EC80). e. Incubate the plate at room temperature for 30-60 minutes to stimulate the cells. f. Add 5 µL of lysis buffer containing the HTRF cAMP-d2 reagent to each well. g. Add 5 µL of lysis buffer containing the HTRF anti-cAMP Cryptate reagent to each well. h. Incubate the plate in the dark at room temperature for 60 minutes.
4. Data Acquisition and Analysis: a. Read the plate using an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. b. Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. c. For antagonist screening, calculate the percent inhibition of the this compound response. d. Plot the percent inhibition against the log of the antagonist concentration to determine the IC50 value.
Conclusion
This compound is a potent and selective A2A adenosine receptor agonist, making it an excellent tool for high-throughput screening campaigns. The provided HTRF cAMP assay protocol offers a robust and sensitive method for identifying and characterizing novel modulators of the A2A receptor. This information is intended to aid researchers and drug discovery professionals in the effective utilization of this compound in their HTS assays.
References
Application Notes and Protocols: Measuring Downstream Effects of 2-(2-Cyclohexylethoxy)adenosine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Cyclohexylethoxy)adenosine is a potent and highly selective agonist for the adenosine A2A receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes. Activation of the A2A receptor initiates a signaling cascade with diverse downstream effects, making it a significant target for therapeutic intervention in cardiovascular, inflammatory, and neurological disorders. These application notes provide a comprehensive guide to measuring the key downstream effects of this compound treatment, including detailed experimental protocols and data presentation formats.
Mechanism of Action
This compound selectively binds to and activates the adenosine A2A receptor. This receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream target proteins and eliciting a range of cellular responses.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound.
| Parameter | Value | Reference |
| EC50 (Coronary Vasodilation) | 1 nM | [1] |
| Receptor Selectivity (A2A vs A1) | 8700-fold | [1] |
| Assay | Key Measurement | Expected Outcome |
| Radioligand Binding Assay | Ki (inhibition constant) | Low nanomolar range, indicating high affinity for the A2A receptor. |
| cAMP Accumulation Assay | EC50 (half-maximal effective concentration) | Low nanomolar range, indicating potent stimulation of cAMP production. |
| In Vivo Cardiovascular Monitoring | Decrease in Mean Arterial Pressure, Increase in Heart Rate | Dose-dependent hypotensive and tachycardic effects. |
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity of this compound to the adenosine A2A receptor.
Materials:
-
Cell membranes expressing human adenosine A2A receptors (e.g., from HEK293-A2A cells)
-
[3H]CGS 21680 (Radioligand)
-
This compound
-
Binding Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
96-well plates
Procedure:
-
Membrane Preparation: Homogenize cells expressing the A2A receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer or unlabeled adenosine agonist for non-specific binding.
-
50 µL of various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
50 µL of [3H]CGS 21680 (final concentration ~10 nM).
-
50 µL of cell membrane preparation (20-40 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 120 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in binding buffer using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol measures the ability of this compound to stimulate intracellular cAMP production.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES).
-
3-isobutyl-1-methylxanthine (IBMX).
-
This compound.
-
cAMP assay kit (e.g., HTRF cAMP kit or ELISA kit).
-
384-well white plates.
Procedure:
-
Cell Seeding: Seed HEK293-A2A cells into a 384-well white plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer containing 1 mM IBMX.
-
Cell Stimulation: Remove the culture medium from the cells and add 25 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: Following the manufacturer's instructions for the chosen cAMP assay kit, lyse the cells and add the detection reagents.
-
Measurement: Read the plate using a suitable plate reader (e.g., HTRF-compatible reader or ELISA plate reader).
-
Data Analysis: Plot the cAMP concentration as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Cardiovascular Effects in Rats
This protocol outlines the measurement of cardiovascular responses to this compound in anesthetized rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g).
-
Anesthetic (e.g., sodium pentobarbital).
-
Catheters for cannulation of the carotid artery and jugular vein.
-
Pressure transducer and data acquisition system.
-
Infusion pump.
-
This compound solution in saline.
Procedure:
-
Animal Preparation: Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery, monitoring mean arterial pressure (MAP) and heart rate (HR).
-
Drug Administration: Administer increasing doses of this compound (e.g., 0.1, 0.3, 1, 3, 10 µg/kg) as an intravenous bolus or continuous infusion.
-
Data Recording: Continuously record MAP and HR throughout the experiment.
-
Data Analysis: Calculate the change in MAP and HR from baseline for each dose of this compound. Plot the dose-response curves for the hypotensive and tachycardic effects.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the downstream effects of this compound. By employing these methodologies, researchers can accurately characterize the pharmacological profile of this potent A2A receptor agonist and further explore its therapeutic potential. Adherence to detailed and consistent experimental procedures is critical for obtaining reliable and reproducible data.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 2-(2-Cyclohexylethoxy)adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Cyclohexylethoxy)adenosine is a derivative of adenosine, a purine nucleoside that plays a crucial role in various physiological processes. Adenosine and its analogs are known to exert significant effects on cell proliferation, survival, and differentiation by interacting with adenosine receptors (A1, A2A, A2B, and A3).[1] In the context of cancer research and drug development, adenosine analogs have been investigated for their potential to induce apoptosis and cell cycle arrest in various cancer cell lines.[2]
These application notes provide a comprehensive guide for analyzing the cellular effects of this compound using flow cytometry. The protocols detailed below are designed to assess key cellular responses, including apoptosis and cell cycle distribution. While specific data on this compound is limited, the methodologies are based on established procedures for other adenosine analogs. Researchers should consider these protocols as a starting point and optimize them for their specific cell type and experimental conditions.
Predicted Cellular Effects and Signaling Pathways
Based on studies of similar adenosine analogs, this compound is anticipated to influence the following cellular processes:
-
Apoptosis: Adenosine analogs can induce programmed cell death. This is often characterized by the externalization of phosphatidylserine, DNA fragmentation, and the activation of caspases.[3][4] Flow cytometry can quantify apoptotic cells through staining with Annexin V and a viability dye like Propidium Iodide (PI).
-
Cell Cycle Arrest: Treatment with adenosine derivatives can lead to a halt in cell cycle progression at various phases (G0/G1, S, or G2/M). This can be analyzed by staining cellular DNA with a fluorescent dye such as PI and measuring the DNA content of individual cells.
The signaling pathways potentially modulated by this compound, likely through the activation of adenosine receptors (particularly the A2A subtype), may include:[3][5]
-
Intrinsic Apoptosis Pathway: This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to changes in the mitochondrial membrane potential and subsequent caspase activation.[2]
-
Cell Cycle Regulatory Pathways: These pathways involve the modulation of cyclins and cyclin-dependent kinases (CDKs) that govern the transitions between cell cycle phases. For instance, adenosine analogs have been shown to down-regulate cyclin D1 and CDK4, leading to G1 arrest.[6]
-
MAPK/ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is another potential target, with inhibition of ERK1/2 phosphorylation being implicated in adenosine-induced apoptosis.[6]
Data Presentation
Quantitative data from flow cytometry experiments should be systematically organized for clear interpretation and comparison. The following tables provide templates for presenting your results.
Table 1: Apoptosis Analysis of Cells Treated with this compound
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 | ||||
| Compound X | 1 | ||||
| Compound X | 10 | ||||
| Compound X | 50 | ||||
| Positive Control | - |
Table 2: Cell Cycle Analysis of Cells Treated with this compound
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 (Apoptotic) Cells |
| Vehicle Control | 0 | ||||
| Compound X | 1 | ||||
| Compound X | 10 | ||||
| Compound X | 50 | ||||
| Positive Control | - |
Mandatory Visualizations
Diagrams illustrating the proposed signaling pathways and experimental workflows are provided below.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Adenosine induces cell cycle arrest and apoptosis via cyclinD1/Cdk4 and Bcl-2/Bax pathways in human ovarian cancer cell line OVCAR-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis by 2-chloro-2′-deoxy-adenosine and 2-chloro-adenosine in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis and cell cycle regulatory effects of adenosine by modulation of GLI‐1 and ERK1/2 pathways in CD44+ and CD24− breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
2-(2-Cyclohexylethoxy)adenosine solubility issues in aqueous buffer
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with 2-(2-Cyclohexylethoxy)adenosine in aqueous buffers.
Solubility and Physicochemical Properties
| Property | Value | Source |
| Physicochemical Properties of this compound | ||
| Molecular Formula | C18H27N5O5 | [1] |
| Molecular Weight | 393.44 g/mol | [1] |
| Solubility of a Structurally Similar Compound (2'-O-(2-Methoxyethyl)adenosine) | ||
| Water | Slightly Soluble | [2] |
| Acetonitrile | Slightly Soluble | [2] |
| DMSO | Soluble | [2] |
Note: "Slightly soluble" and "soluble" are qualitative terms. For experimental purposes, it is crucial to determine the empirical solubility limit in your specific buffer system.
Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What should I do?
This is a common issue as 2-substituted adenosine derivatives, particularly those with hydrophobic moieties like a cyclohexyl group, often exhibit poor aqueous solubility.[3] Here is a step-by-step troubleshooting workflow:
Figure 1: Troubleshooting workflow for dissolving this compound.
Detailed Steps:
-
Initial Dissolution in an Organic Solvent: Instead of directly adding the solid to your aqueous buffer, first dissolve the this compound in a minimal amount of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for adenosine analogs.[2][4]
-
Ensure Complete Dissolution: Vortex and/or sonicate the mixture to ensure the compound is fully dissolved in the organic solvent, creating a concentrated stock solution.
-
Slow Addition to Aqueous Buffer: Add the concentrated organic stock solution dropwise to your aqueous buffer while vigorously stirring. This gradual addition helps to prevent the compound from immediately precipitating out of the solution.
-
Observation: After adding the stock solution, continue to stir for a few minutes and observe if any precipitation occurs. If the solution remains clear, it is ready for use. Note that aqueous solutions of similar compounds are often not stable for more than a day.[4]
Q2: I followed the procedure in Q1, but I still see a precipitate. What are my next steps?
If precipitation persists, you can try the following:
-
Increase the proportion of the organic co-solvent: The final concentration of the organic solvent in your aqueous buffer may be too low. You can try preparing a dilution series to determine the minimum percentage of co-solvent required to keep the compound in solution at your desired concentration. Be mindful that high concentrations of organic solvents can affect biological systems.[4]
-
Adjust the pH of the buffer: The solubility of compounds with ionizable groups can be pH-dependent.[5] Although adenosine's primary amine has a low pKa, the overall solubility of the molecule might be influenced by pH. You can test the solubility in a range of physiologically relevant pH values (e.g., 6.8, 7.2, 7.4, 7.8).
-
Gentle Warming: In some cases, gentle warming (e.g., to 37°C) can help to increase the solubility. However, be cautious as prolonged heating can degrade the compound.
-
Use of a different co-solvent: If DMSO is not suitable for your experimental system, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be tested.[4]
Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for solid this compound? A: Solid this compound should be stored at -20°C for long-term stability.[2]
Q: How long can I store the aqueous solution of this compound? A: It is generally recommended to prepare fresh aqueous solutions daily. Similar adenosine analogs in aqueous solutions are not recommended for storage for more than one day to avoid degradation and potential precipitation.[4]
Q: What concentration of DMSO is safe for my cell-based assays? A: The tolerance of cells to DMSO varies depending on the cell type. It is crucial to determine the maximum DMSO concentration that does not affect your specific biological assay. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
Q: Can I sonicate the aqueous solution to help dissolve the compound? A: Yes, sonication can be used to aid dissolution. However, it is more effective when used to dissolve the compound in the initial organic solvent stock. If you sonicate the final aqueous solution, use a water bath sonicator to avoid localized heating and potential degradation of the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound (MW: 393.44 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.93 mg.
-
Add DMSO: Add the appropriate volume of 100% DMSO to the solid compound. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolve: Vortex the vial vigorously. If necessary, place the vial in a sonicator water bath for 5-10 minutes until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4) and ensure it is at the desired experimental temperature (e.g., room temperature or 37°C).
-
Vigorous Stirring: Place the required volume of the aqueous buffer in a sterile container with a stir bar and stir vigorously.
-
Dropwise Addition: While the buffer is stirring, add the required volume of the 10 mM DMSO stock solution dropwise to the buffer to achieve your final desired concentration. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of buffer.
-
Final Mixing: Allow the solution to stir for another 5-10 minutes to ensure homogeneity.
-
Use Immediately: Use the freshly prepared working solution for your experiments as soon as possible.
Signaling Pathway
This compound is an adenosine analog and likely interacts with adenosine receptors. Adenosine receptors are G-protein coupled receptors (GPCRs) that, upon activation, can modulate the activity of adenylyl cyclase, thereby altering the intracellular levels of cyclic AMP (cAMP).
Figure 2: Simplified adenosine receptor signaling pathway.
References
Preventing degradation of 2-(2-Cyclohexylethoxy)adenosine in experiments
This guide provides troubleshooting advice and frequently asked questions regarding the stability and handling of 2-(2-Cyclohexylethoxy)adenosine in experimental settings. The information is targeted towards researchers, scientists, and drug development professionals to help ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: While specific degradation pathways for this compound are not extensively documented, degradation is likely to occur through pathways similar to its parent compound, adenosine. The primary routes of degradation for adenosine and its analogs are enzymatic and chemical. Enzymatic degradation is often mediated by adenosine deaminase, which converts adenosine to inosine.[1][2] Chemical degradation can be influenced by factors such as pH, temperature, and the presence of reactive chemical species.
Q2: How should I store stock solutions of this compound?
A2: For short-term storage (days to weeks), it is recommended to store solutions at 0 - 4°C. For long-term storage (months to years), solutions should be kept at -20°C.[3] The compound should be protected from light.
Q3: My refrigerated solution of this compound has formed crystals. Is it still usable?
A3: Yes. Crystallization can occur in refrigerated solutions of adenosine and its analogs.[4][5] To redissolve the crystals, warm the solution to room temperature.[4][5] Ensure the solution is clear and free of particulate matter before use.[4][5][6]
Q4: What is the recommended solvent for preparing solutions of this compound?
Q5: What is the expected stability of this compound in aqueous solutions for my experiments?
A5: Studies on diluted adenosine solutions (from 10 µg/mL to 2 mg/mL) in 0.9% sodium chloride or 5% dextrose have shown that they are physically and chemically stable for up to 14 days at room temperature (20°C-25°C) or under refrigeration (2°C-8°C).[7][8][9][10] These solutions typically maintain 90% to 110% of the initial drug concentration over this period.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results. | Degradation of the compound due to improper storage or handling. | Prepare fresh solutions for each experiment. Ensure stock solutions are stored at the correct temperature and protected from light. Verify the pH of your experimental buffer, as adenosine analogs are most stable in solutions with a pH between 6.8 and 7.4.[1] |
| Precipitate observed in the solution. | The compound has low solubility in the chosen solvent or has crystallized out of solution at low temperatures. | If crystallization has occurred due to refrigeration, gently warm the solution to room temperature to redissolve the precipitate.[4][5] If solubility is an issue, consider using a different solvent system or preparing a more diluted solution. |
| Discoloration of the solution. | Potential chemical degradation or contamination. | Discard the solution and prepare a fresh batch from a reliable source of the compound. Visually inspect solutions for discoloration prior to administration.[4][6] |
Quantitative Data Summary
The following table summarizes the stability of adenosine solutions under various conditions, which can serve as a general guideline for this compound.
| Compound | Concentration | Diluent | Storage Temperature | Duration | Percent Remaining | Reference |
| Adenosine | 2 mg/mL | 0.9% Sodium Chloride | Room Temp (20°C-25°C) | 14 days | 90% - 110% | [7] |
| Adenosine | 2 mg/mL | 0.9% Sodium Chloride | Refrigerated (2°C-8°C) | 14 days | 90% - 110% | [7] |
| Adenosine | 10 µg/mL & 50 µg/mL | 0.9% Sodium Chloride | Room Temp & Refrigerated | 14 days | 90% - 110% | [8] |
| Adenosine | 10 µg/mL & 50 µg/mL | 5% Dextrose | Room Temp & Refrigerated | 14 days | 90% - 110% | [8] |
| Adenosine | 50, 100, & 220 µg/mL | 0.9% Sodium Chloride | Room Temp & Refrigerated | 14 days | > 98% | [9][10] |
| Adenosine | 50, 100, & 220 µg/mL | 5% Dextrose | Room Temp & Refrigerated | 14 days | > 98% | [9][10] |
Experimental Protocols
Protocol for Assessing the Stability of this compound Solution
This protocol outlines a general method for determining the stability of your prepared solutions.
-
Preparation of Stability Samples:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO).
-
Dilute the stock solution to the final experimental concentration in your chosen aqueous buffer (e.g., 0.9% Sodium Chloride or 5% Dextrose).
-
Prepare multiple, identical aliquots of the final solution for testing at different time points and storage conditions.
-
-
Storage Conditions:
-
Store the aliquots under your intended experimental conditions (e.g., room temperature, refrigerated).
-
Protect the samples from light.
-
-
Sample Analysis at Time Points:
-
At designated time points (e.g., 0, 24, 48 hours, 7 days, 14 days), take an aliquot from each storage condition for analysis.
-
Visual Inspection: Note any changes in color, clarity, or the presence of particulate matter.
-
pH Measurement: Measure and record the pH of the solution.
-
Concentration Analysis: Use a stability-indicating HPLC method to determine the concentration of this compound remaining in the solution.
-
-
Data Analysis:
-
Compare the concentration at each time point to the initial (time 0) concentration to determine the percentage of the compound remaining.
-
Stability is generally defined as retaining 90% to 110% of the initial concentration.
-
Visualizations
Caption: General signaling pathway of an adenosine receptor agonist.
References
- 1. Adenosine-Associated Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adenosine nucleotides degradation II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. drugs.com [drugs.com]
- 5. pfizermedical.com [pfizermedical.com]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 10. Stability of diluted adenosine solutions in polyvinyl chloride infusion bags | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Potential off-target effects of 2-(2-Cyclohexylethoxy)adenosine
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of 2-(2-Cyclohexylethoxy)adenosine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
On-Target and Off-Target Activity Data
The following tables summarize the known binding affinities and functional activities of this compound and related 2-alkoxy-adenosine compounds at the four adenosine receptor subtypes.
Table 1: Binding Affinity (Ki) of 2-Alkoxy-Adenosines at Human Adenosine Receptors
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (Ki, nM) | A3 Receptor (Ki, nM) |
| This compound | 1580[1] | 22[1] | >10,000 | Data Not Available |
| 2-Phenylethoxy-adenosine | >10,000 | 11 | >10,000 | 54 |
| 2-Hexynyl-adenosine | Data Not Available | 6[2] | Data Not Available | ~18 |
Note: Data for 2-Phenylethoxy-adenosine and 2-Hexynyl-adenosine are included for structural comparison.
Table 2: Functional Activity (EC50/IC50) of 2-Alkoxy-Adenosines at Adenosine Receptors
| Compound | Receptor | Assay Type | Potency (EC50/IC50, nM) | Efficacy (% of standard agonist) |
| This compound | A2 (coronary artery) | Vasodilation | 1[3] | Full Agonist |
| 2-Substituted Adenosines (general) | A1 | cAMP Inhibition | Potent | Full Agonist[4] |
| 2-Substituted Adenosines (general) | A2A | cAMP Stimulation | Potent | Partial Agonist[4] |
| 2-Substituted Adenosines (general) | A3 | cAMP Inhibition | Moderately Potent | Partial Agonist[4] |
Signaling Pathways
Activation of adenosine receptors initiates distinct downstream signaling cascades. The following diagram illustrates the canonical signaling pathways for Gs- and Gi-coupled adenosine receptors.
Caption: Canonical signaling pathways for adenosine receptors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in study design and troubleshooting.
Radioligand Binding Assay for Adenosine Receptors
This protocol is adapted from standard methodologies to determine the binding affinity of a test compound.
Caption: Workflow for a radioligand binding assay.
Materials:
-
Cell membranes from a cell line stably expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A, [³H]ZM241385 for A2A, [¹²⁵I]AB-MECA for A3).
-
This compound (test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂).
-
Non-specific binding control (a high concentration of a non-radiolabeled standard agonist or antagonist).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Thaw the cell membranes on ice.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand.
-
Initiate the binding reaction by adding the cell membranes to each well.
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol measures the effect of this compound on adenylyl cyclase activity.
Materials:
-
A cell line stably expressing the human adenosine receptor of interest (e.g., CHO or HEK293 cells).
-
This compound.
-
Forskolin (for Gi-coupled receptors).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Procedure for Gs-coupled Receptors (A2A, A2B):
-
Seed cells in a 96-well plate and grow to confluency.
-
Replace the culture medium with stimulation buffer containing a PDE inhibitor.
-
Add this compound at various concentrations.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit.
-
Generate a dose-response curve and determine the EC50 value.
Procedure for Gi-coupled Receptors (A1, A3):
-
Follow steps 1 and 2 as for Gs-coupled receptors.
-
Add this compound at various concentrations.
-
Add a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration.
-
Generate a dose-response curve to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and potential off-target effects of this compound?
A1: The primary on-target effect of this compound is the activation of the A2A adenosine receptor, where it acts as a potent agonist.[1][3] Potential off-target effects may arise from its interaction with other adenosine receptor subtypes, particularly the A1 and A3 receptors, albeit with lower affinity.[1] At high concentrations, it may also interact with other unforeseen cellular targets.
Q2: How selective is this compound for the A2A receptor over other adenosine receptor subtypes?
A2: this compound displays significant selectivity for the A2A receptor. In a functional assay measuring coronary vasodilation, it was found to be 8700-fold more potent at A2 receptors compared to its effects at other sites.[3] Binding affinity data for a similar compound, 2-phenylethoxy-adenosine, shows over 900-fold selectivity for A2A over A1 receptors.[1]
Q3: My cells are not responding to this compound in a cAMP assay. What could be the problem?
A3: Several factors could contribute to a lack of response. First, confirm that your cell line expresses the target adenosine receptor at a sufficient level. Second, ensure the compound is fully dissolved and used at an appropriate concentration range. For Gi-coupled receptors (A1, A3), remember to co-stimulate with forskolin to measure the inhibitory effect. Finally, check the viability and passage number of your cells, as these can affect receptor expression and signaling.
Q4: I am observing an unexpected physiological response in my in vivo experiment. Could this be an off-target effect?
A4: It is possible. While this compound is highly selective for the A2A receptor, at higher doses, it may engage other adenosine receptor subtypes, leading to a complex physiological response. For example, activation of A1 receptors can cause bradycardia, while A3 receptor activation has been linked to both pro- and anti-inflammatory effects. Consider using selective antagonists for other adenosine receptor subtypes to dissect the observed effect.
Q5: Are there other potential off-target effects of this compound beyond adenosine receptors?
A5: While the primary off-target concerns are other adenosine receptors, comprehensive off-target screening against a broad panel of receptors, transporters, and enzymes has not been extensively published for this specific compound. It is a good practice in drug development to screen for such interactions, as unexpected off-target binding is a known cause of adverse effects.
Troubleshooting Guide: Inconsistent Results in Functional Assays
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with buffer. |
| Low signal-to-noise ratio in cAMP assay | - Low receptor expression- Inefficient cell lysis- Suboptimal PDE inhibitor concentration | - Use a cell line with higher receptor expression or increase cell number.- Ensure complete cell lysis according to the assay kit protocol.- Titrate the PDE inhibitor to find the optimal concentration. |
| Unexpected agonist becomes an antagonist (or vice versa) | - Receptor desensitization- Allosteric modulation- Assay artifact | - Reduce incubation time or agonist concentration.- Investigate the possibility of allosteric effects with other compounds in the assay medium.- Carefully review the assay protocol and controls. |
| Shift in EC50/IC50 values between experiments | - Variation in cell passage number- Different batches of reagents- Fluctuation in incubation temperature or time | - Use cells within a consistent passage number range.- Qualify new batches of critical reagents.- Maintain precise control over experimental conditions. |
References
- 1. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5'-Disubstituted adenosine derivatives: evaluation of selectivity and efficacy for the adenosine A(1), A(2A), and A(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with 2-(2-Cyclohexylethoxy)adenosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Cyclohexylethoxy)adenosine. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary mechanism of action of this compound?
A1: Based on structure-activity relationship studies of related 2-substituted adenosine analogs, this compound is expected to be a potent and selective agonist for the A2A adenosine receptor (A2AAR). The 2-(2-cyclohexylethyl)amino modification on the adenosine scaffold has been shown to confer high affinity for the A2AAR. As an A2AAR agonist, its primary mechanism of action is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (camp).[1]
Q2: What are the typical downstream signaling pathways activated by this compound?
A2: As a Gs protein-coupled receptor (GPCR) agonist, this compound is expected to primarily activate the Gαs subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This rise in cAMP can then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.
Canonical A2A Receptor Signaling Pathway
Troubleshooting Guide
Unexpected Result 1: Lower than expected or no increase in cAMP levels.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Incorrect Compound Concentration | Verify the concentration of the stock solution and perform a new serial dilution. Ensure accurate pipetting. |
| Cell Line Issues | Confirm the expression of functional A2A receptors in your cell line using a validated positive control agonist (e.g., NECA or CGS 21680). Passage number of cells can affect receptor expression; use cells within a validated passage range. |
| Assay Conditions | Optimize cell density per well. Ensure the use of a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) in the assay buffer to prevent cAMP degradation.[2] The incubation time with the agonist may need to be optimized. |
| Receptor Desensitization | Prolonged exposure to agonists can lead to receptor desensitization and downregulation. Perform time-course experiments to determine the optimal stimulation time. |
Unexpected Result 2: Biphasic or bell-shaped dose-response curve.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Off-target Effects | At higher concentrations, this compound might be acting on other adenosine receptor subtypes (A1, A2B, A3) or other unrelated receptors, which could have opposing effects on cAMP levels. Although specific binding data for this compound is limited, related compounds show some affinity for other adenosine receptors at higher concentrations.[3] |
| Receptor Dimerization | A2A receptors can form heterodimers with other receptors, such as A1 or D2 dopamine receptors, which can alter the signaling output.[4] The cellular context and the expression levels of other receptors can influence the dose-response relationship. |
| Cellular Toxicity | At very high concentrations, the compound may induce cytotoxicity, leading to a decrease in the measured response. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at the concentrations used in the cAMP assay. |
Unexpected Result 3: Observation of a cellular response inconsistent with cAMP/PKA signaling.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Atypical Signaling Pathways | A2A receptors have been reported to signal through pathways independent of or parallel to the canonical Gαs-cAMP-PKA axis. These can include activation of MAP kinase pathways (e.g., ERK1/2) or coupling to other G proteins.[4] |
| Functional Selectivity | The specific conformation adopted by the A2A receptor upon binding this compound may preferentially activate certain downstream signaling pathways over others, a phenomenon known as functional selectivity or biased agonism. |
| Off-target Effects | The compound could be interacting with another receptor that triggers the observed response. A comprehensive target profiling of the compound would be necessary to rule this out. |
digraph "Troubleshooting_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [label="Unexpected Result Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Compound" [label="Verify Compound Integrity & Concentration", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Check_Cells" [label="Validate Cell Line & Receptor Expression", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Check_Assay" [label="Review Assay Protocol & Conditions", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Investigate_Off_Target" [label="Consider Off-Target Effects / Receptor Dimerization", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Investigate_Atypical_Signaling" [label="Explore Atypical Signaling Pathways", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Resolution" [label="Hypothesis Formed / Experiment Redesigned", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Check_Compound"; "Check_Compound" -> "Check_Cells" [label="If compound is OK"]; "Check_Cells" -> "Check_Assay" [label="If cells are OK"]; "Check_Assay" -> "Investigate_Off_Target" [label="If assay is OK"]; "Investigate_Off_Target" -> "Investigate_Atypical_Signaling"; "Investigate_Atypical_Signaling" -> "Resolution"; }
General Troubleshooting Workflow
Experimental Protocols
Key Experiment: In Vitro cAMP Assay
This protocol provides a general framework for measuring intracellular cAMP levels in response to this compound stimulation in a cell line expressing the A2A adenosine receptor (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells stably expressing the human A2A adenosine receptor
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS and appropriate selection antibiotic
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Reference A2A agonist (e.g., NECA or CGS 21680)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine - IBMX or Rolipram)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White or black 96-well or 384-well microplates (depending on the assay kit)
Protocol:
-
Cell Culture: Culture the A2A receptor-expressing cells according to standard protocols. For the assay, seed the cells into the appropriate microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, prepare serial dilutions of the compound in assay buffer. Also, prepare dilutions of the reference agonist as a positive control.
-
Assay Procedure:
-
Remove the culture medium from the cells and wash gently with PBS.
-
Add assay buffer containing a PDE inhibitor to each well and incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.
-
Add the different concentrations of this compound or the reference agonist to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the optimized stimulation time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw assay signal for each sample to cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
cAMP Assay Experimental Workflow
Quantitative Data Summary
Table 1: Binding Affinities (Ki, nM) of Representative Adenosine Receptor Ligands
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor | Selectivity Profile |
| NECA | 14 | 20 | 2400 (EC50) | 6.2 | Non-selective |
| CGS 21680 | 290 | 27 | 89000 (EC50) | 67 | A2A selective |
| 2-(2-phenylethyl)amino adenosine derivative | >1000 | High Affinity | Weak | Moderate | A2A selective |
Data compiled from various sources.[3][5] The high A2A affinity of the 2-(2-phenylethyl)amino adenosine derivative suggests a similar profile for this compound.
References
- 1. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
How to minimize variability in 2-(2-Cyclohexylethoxy)adenosine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving 2-(2-Cyclohexylethoxy)adenosine, a potent A₂A adenosine receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the adenosine A₂A receptor (A₂AR), a G-protein coupled receptor (GPCR). Its primary mechanism of action involves binding to and activating the A₂A receptor, which is coupled to a stimulatory G-protein (Gs). This activation stimulates the enzyme adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This rise in cAMP activates downstream signaling pathways, most notably Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates, including the transcription factor cAMP response element-binding protein (CREB).[3][4][5]
Q2: What are the common applications of this compound in research?
A2: Due to its selective A₂A receptor agonism, this compound is frequently used in cell-based functional assays to study A₂A receptor signaling and to screen for novel A₂A receptor antagonists.[1][2] A primary application is in cAMP accumulation assays (e.g., HTRF, AlphaScreen, ELISA) in cell lines engineered to express the human A₂A receptor, such as HEK293 cells.[1][2][6]
Q3: How should I prepare and store stock solutions of this compound?
Q4: What cell lines are suitable for this compound experiments?
A4: Human Embryonic Kidney 293 (HEK293) cells are a commonly used and suitable host for stably expressing recombinant human A₂A receptors for these experiments.[1][2][6] These cells endogenously express some level of A₂A and A₂B adenosine receptors, though cell lines specifically engineered for high-level expression of the A₂A receptor are preferred for robust and reproducible results.[10][11] Chinese Hamster Ovary (CHO) cells are another viable option for creating stable cell lines for GPCR assays.
Troubleshooting Guide
This guide addresses common issues that can lead to variability in experiments using this compound.
Issue 1: High Well-to-Well Variability or Inconsistent Dose-Response Curves
| Potential Cause | Recommended Solution |
| Inconsistent Cell Plating | Ensure a homogeneous single-cell suspension before plating. Use a calibrated multichannel pipette or an automated cell dispenser for plating. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell distribution. |
| Edge Effects | To minimize evaporation from wells on the plate periphery, fill the outer wells with sterile water or PBS. If the problem persists, avoid using the outer wells for experimental samples. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered receptor expression or signaling. Use cells with a consistent and low passage number for all experiments. It is best practice to use cryopreserved cell banks to start new cultures for each set of experiments. |
| Inconsistent Incubation Times | Use a consistent incubation time for agonist stimulation across all plates and experiments. Stagger the addition of reagents if necessary to ensure uniform incubation periods. |
| Temperature Fluctuations | Ensure consistent temperature during cell culture, plating, and the assay itself. Temperature can affect enzyme kinetics and receptor-ligand binding. Perform assay incubations in a temperature-controlled incubator. |
Issue 2: Low Signal Window or Weak Agonist Potency (High EC₅₀)
| Potential Cause | Recommended Solution |
| Suboptimal Cell Density | The number of cells per well is critical. Too few cells will not produce a detectable cAMP signal, while too many can lead to a high basal signal and a reduced assay window. Perform a cell titration experiment to determine the optimal cell density that provides the best signal-to-background ratio. |
| Inadequate Phosphodiesterase (PDE) Inhibition | Endogenous PDEs rapidly degrade cAMP, dampening the signal. Include a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in your assay buffer. The optimal concentration of IBMX (often around 0.1 to 0.5 mM) should be determined empirically for your specific cell line and assay conditions. |
| Agonist Degradation | Ensure the stock solution of this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Receptor Desensitization | Prolonged exposure to the agonist can lead to receptor desensitization and internalization, reducing the signal. Optimize the agonist incubation time; shorter incubation times (e.g., 15-30 minutes) may be sufficient and can minimize desensitization.[12][13] |
| Low Receptor Expression | If using a custom-generated stable cell line, verify the expression level of the A₂A receptor using techniques like flow cytometry, radioligand binding, or qPCR. |
Issue 3: High Background Signal
| Potential Cause | Recommended Solution |
| High Basal cAMP Levels | This can be caused by over-confluent cells or excessive cell density in the wells. Ensure cells are plated at the optimal density and are in a logarithmic growth phase. |
| Serum in Assay Medium | Components in serum can sometimes stimulate GPCRs or interfere with the assay. Consider performing the final agonist stimulation step in a serum-free medium. |
| DMSO Concentration | High concentrations of DMSO (>1%) can sometimes lead to an increase in background signal or cellular stress. Keep the final DMSO concentration consistent and as low as possible across all wells.[9] |
| Lot-to-Lot Variability of Reagents | Different lots of reagents, including the agonist, cell culture media, serum, and assay kits, can introduce variability. When a new lot is introduced, it is advisable to perform a comparison with the old lot using a set of standard samples to ensure consistency.[1][14] |
Experimental Protocols
Key Experimental Workflow
References
- 1. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 8. resources.revvity.com [resources.revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. This compound | 131933-18-1 [amp.chemicalbook.com]
- 11. cAMP Assay for GPCR Ligand Characterization: Application of BacMam Expression System | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. myadlm.org [myadlm.org]
Troubleshooting low signal in A2A receptor activation assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in Adenosine A2A receptor activation assays.
General Principles of A2A Receptor Signaling
The Adenosine A2A receptor (A2AR) is a G-protein coupled receptor (GPCR). Its primary signaling pathway involves coupling to the Gs alpha subunit (Gαs).[1][2][3] Activation of the A2A receptor by an agonist leads to the stimulation of adenylyl cyclase, which then increases the intracellular concentration of cyclic AMP (cAMP).[1][3][4][5] This increase in cAMP is the most commonly measured output for A2A receptor activation.[6][7]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during A2A receptor activation assays.
Logical Troubleshooting Workflow
If you are experiencing low or no signal, follow this general workflow to diagnose the problem.
Q1: Why am I getting no signal or a very low signal-to-background ratio?
Possible Cause 1: Problems with the Cell Line
-
Low Receptor Expression: The cell line may not express a sufficient number of A2A receptors to generate a detectable signal.[8] Receptor expression can be influenced by factors like cell density and passage number.[8]
-
Incorrect Cell Line: Ensure you are using the correct cell line that has been validated for A2A receptor expression and function.
-
Cell Health: Poor cell viability will lead to a compromised response.
Solutions:
-
Confirm Receptor Expression: Use a validated positive control cell line or perform qPCR or Western blot to confirm A2A receptor expression in your cells.
-
Optimize Cell Density: Titrate the number of cells per well. Too few cells will result in an insufficient number of receptors, while too many cells can sometimes lead to a decreased signal-to-background ratio.[9][10]
-
Monitor Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression can decrease with excessive passaging.
-
Check Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion) before seeding to ensure a healthy cell population.
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 1,000 - 10,000 cells/well | Highly dependent on cell type and assay format (e.g., 96-well vs. 384-well plate). Requires optimization.[7][10] |
| Cell Passage Number | < 20 passages | Varies by cell line; establish a working cell bank to maintain consistency. |
| Cell Viability | > 95% | Ensure cells are healthy before starting the experiment. |
Possible Cause 2: Issues with Ligands (Agonists/Antagonists)
-
Degraded Ligand: The agonist may have degraded due to improper storage or handling.
-
Incorrect Concentration: The agonist concentration may be too low to elicit a response, or in the case of an antagonist assay, the antagonist concentration may be too high, completely inhibiting the signal.
-
Low Ligand Efficacy or Potency: The chosen agonist may be a partial or weak agonist, resulting in a lower maximal response.
Solutions:
-
Use Fresh Ligands: Prepare fresh dilutions of your ligands from a validated stock solution for each experiment.
-
Perform a Dose-Response Curve: Titrate the agonist over a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M) to determine the optimal concentration and the EC50 value.[11]
-
Verify Ligand Activity: Test the ligand on a control cell line with known high expression of A2A receptors.
-
Consider Ligand Properties: The residence time of a ligand at the receptor can influence its functional efficacy.[12]
| Ligand | Typical Concentration Range (for dose-response) | Reference |
| CGS-21680 (Agonist) | 1 nM - 10 µM | [13][14] |
| NECA (Agonist) | 1 nM - 10 µM | [6][15] |
| ZM241385 (Antagonist) | 10 nM - 100 µM | [16] |
| SCH442416 (Antagonist) | 10 nM - 100 µM | [11] |
Possible Cause 3: Suboptimal Assay Conditions
-
Incorrect Incubation Times: Incubation times for ligand stimulation or detection steps may be too short.
-
Assay Buffer Composition: Components in the assay buffer may be interfering with the reaction. For example, using a non-selective PDE inhibitor like IBMX is not recommended for adenosine receptors.[17]
-
Temperature Fluctuations: Inconsistent temperatures during incubation can affect enzyme kinetics and cellular responses.
Solutions:
-
Optimize Incubation Times: Perform a time-course experiment to determine the optimal stimulation time for maximal signal.
-
Review Buffer Components: Ensure the buffer composition is appropriate for your assay system and does not contain interfering substances.
-
Maintain Stable Temperatures: Use calibrated incubators and water baths to ensure consistent temperatures throughout the assay.
Q2: Why is my background signal (basal level) too high?
Possible Cause 1: High Basal cAMP Levels
-
Constitutive Receptor Activity: Some cell lines may exhibit high constitutive (agonist-independent) A2A receptor activity, leading to elevated basal cAMP levels.[18]
-
Serum in Media: Components in fetal bovine serum (FBS) can sometimes stimulate adenylyl cyclase, leading to high background.
-
Too Many Cells: Seeding too many cells per well can result in a high basal signal that falls outside the optimal detection range of the assay kit.[9][10]
Solutions:
-
Serum Starvation: Before the assay, incubate cells in serum-free media for a few hours to reduce basal signaling.
-
Optimize Cell Number: Reduce the number of cells seeded per well to lower the basal cAMP level into the linear range of your detection assay.[9]
-
Use an Inverse Agonist: In some cases, an inverse agonist can be used to reduce constitutive activity.
Possible Cause 2: Assay Reagent Issues
-
Contaminated Reagents: Contamination of buffers or assay reagents can lead to non-specific signal.
-
Assay Plate Interference: Certain types of microplates (e.g., black plates for luminescence assays) can interfere with the signal detection.[19]
Solutions:
-
Use Fresh, Filtered Buffers: Prepare fresh buffers and filter-sterilize them to prevent contamination.
-
Use Recommended Plates: Always use the microplate type recommended by the assay kit manufacturer (e.g., solid white plates for luminescence/BRET assays).[19]
Experimental Protocols
Standard cAMP Accumulation Assay Protocol
This protocol provides a general framework for measuring A2A receptor-mediated cAMP accumulation.
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Resuspend cells in the appropriate culture medium and seed into a 96-well solid white plate at a pre-optimized density.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Cell Stimulation:
-
The next day, gently remove the culture medium.
-
Wash the cells once with a serum-free assay buffer.
-
Add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., Rolipram) to prevent cAMP degradation and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add varying concentrations of your A2A receptor agonist (prepared in assay buffer with PDE inhibitor). For antagonist assays, pre-incubate with the antagonist before adding a fixed concentration of agonist (e.g., EC80).
-
Incubate for the optimized stimulation time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol for your specific cAMP detection kit (e.g., HTRF, ELISA, LANCE).
-
Add the detection reagents to the lysate.
-
Incubate as recommended by the kit manufacturer (usually 60 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader with the appropriate settings for your detection technology.
-
Generate a cAMP standard curve to interpolate the sample values.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effects of cell density and conditioned medium on alpha 2A adrenergic receptor density and messenger RNA abundance in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Allosteric Antagonism of the A2A Adenosine Receptor by a Series of Bitopic Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 19. revvity.com [revvity.com]
Impact of serum concentration on 2-(2-Cyclohexylethoxy)adenosine activity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of serum concentration on the activity of 2-(2-Cyclohexylethoxy)adenosine, a potent A2A adenosine receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the adenosine A2A receptor (A2AR), a G protein-coupled receptor (GPCR).[1][2] Upon binding, it activates the receptor, which couples to the stimulatory G protein (Gs). This in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates downstream targets, mediating various physiological responses.[4]
Q2: Why is the observed potency (EC₅₀) of this compound lower in my cell-based assay when I use serum-containing media compared to serum-free media?
A2: The most likely reason for a decrease in potency in the presence of serum is the binding of the compound to serum proteins, primarily albumin.[5] This binding reduces the concentration of free, unbound this compound available to interact with the A2A receptors on the cell surface. Only the unbound fraction of a drug is generally considered pharmacologically active.[6] Additionally, serum can contain endogenous adenosine and enzymes like adenosine deaminase that can interfere with the assay.[7]
Q3: How does serum protein binding affect the availability of this compound?
A3: Serum proteins, such as albumin, can non-covalently bind to small molecules. This creates an equilibrium between the bound and unbound drug. The extent of binding depends on the affinity of the compound for the serum proteins. A high degree of serum protein binding will result in a lower concentration of the free compound, thus requiring a higher total concentration to achieve the same biological effect.
Q4: Can the presence of serum in cell culture media affect the health and response of my cells?
A4: Yes, the composition of serum can vary significantly between lots and can influence cell growth, viability, and signaling pathways.[8][9] It contains a complex mixture of growth factors, hormones, and lipids that can affect cellular physiology.[8] For sensitive assays, this variability can be a source of experimental inconsistency.
Troubleshooting Guide
Issue 1: Significant rightward shift in the dose-response curve (higher EC₅₀) in the presence of serum.
-
Possible Cause: High serum protein binding of this compound.
-
Troubleshooting Steps:
-
Quantify Serum Protein Binding: Perform an experiment to determine the percentage of the compound bound to serum proteins (see Experimental Protocol 1). This will help you understand the extent of the issue.
-
Use a Lower Serum Concentration: If your cells can be maintained in a lower serum concentration (e.g., 1-2%) for the duration of the experiment, this will increase the free fraction of the compound.
-
Adapt to Serum-Free Media: If possible, adapt your cells to a chemically defined, serum-free medium for the assay. This will eliminate the variable of serum protein binding.
-
Calculate Corrected Concentration: If you must use serum, you can estimate the free concentration of your compound based on the protein binding data and adjust your dosing accordingly.
-
Issue 2: High variability and poor reproducibility in experimental results.
-
Possible Cause 1: Lot-to-lot variability of the serum used.[8]
-
Troubleshooting Steps:
-
Use a Single Lot of Serum: For a series of related experiments, use the same lot of fetal bovine serum (FBS) or other serum to minimize variability.
-
Test New Serum Lots: Before starting a new set of experiments with a new lot of serum, it is advisable to run a pilot experiment to ensure consistency with previous results.
-
-
Possible Cause 2: Presence of endogenous adenosine or related nucleotides in the serum.
-
Troubleshooting Steps:
-
Include Adenosine Deaminase (ADA): Add ADA to your assay buffer to degrade any endogenous adenosine, which could otherwise activate the A2A receptors and increase baseline signaling.[3]
-
Issue 3: Lower than expected maximal response (Eₘₐₓ) in the assay.
-
Possible Cause: Degradation of the compound or interference with the detection method.
-
Troubleshooting Steps:
-
Assess Compound Stability: Check the stability of this compound in your serum-containing media over the time course of your experiment.
-
Optimize Assay Parameters: Re-optimize assay parameters such as cell density and stimulation time in the presence of serum.[4] Longer incubation times might be needed to reach equilibrium due to protein binding.[4]
-
Data Presentation
Table 1: Illustrative Example of the Impact of Serum Concentration on the Potency of an A2A Agonist
| Serum Concentration | Apparent EC₅₀ (nM) | Fold Shift in EC₅₀ |
| 0% (Serum-Free) | 10 | 1.0 |
| 2% FBS | 25 | 2.5 |
| 10% FBS | 120 | 12.0 |
This table provides hypothetical data to demonstrate the typical rightward shift in the EC₅₀ value of an agonist with increasing serum concentrations due to protein binding.
Table 2: Comparison of Methods for Determining Serum Protein Binding
| Method | Principle | Advantages | Disadvantages |
| Equilibrium Dialysis | A semi-permeable membrane separates a protein solution (serum) from a protein-free buffer. Free drug equilibrates across the membrane.[5][6] | Considered the "gold standard".[5] Provides accurate measurement of unbound drug concentration. | Can be time-consuming (requires hours to reach equilibrium).[6] Non-specific binding to the apparatus can be an issue. |
| Ultrafiltration | A centrifugal force is used to push the protein-free ultrafiltrate through a size-exclusion filter. The unbound drug concentration is measured in the filtrate.[5] | Faster than equilibrium dialysis. | Potential for non-specific binding to the filter and device. The protein concentration can increase during filtration, potentially affecting the equilibrium. |
| Spectroscopic Methods (e.g., Fluorescence Quenching) | The intrinsic fluorescence of serum albumin (from tryptophan residues) is quenched upon drug binding. The degree of quenching is related to the binding affinity.[5] | Rapid and does not require separation of bound and free drug. | Can be subject to interference from other fluorescent compounds. Provides information on binding affinity but may not directly give the percentage bound under specific assay conditions. |
Experimental Protocols
Protocol 1: Determination of Serum Protein Binding by Equilibrium Dialysis
Objective: To quantify the fraction of this compound bound to serum proteins.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Dialysis membrane with an appropriate molecular weight cutoff (e.g., 8-12 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Serum (e.g., human serum or FBS)
-
This compound stock solution
-
Analytical method for quantifying the compound (e.g., LC-MS/MS)
Procedure:
-
Prepare a solution of this compound in the serum at the desired concentration.
-
Prepare a corresponding solution of the compound in PBS at the same concentration.
-
Assemble the equilibrium dialysis cells according to the manufacturer's instructions.
-
Add the serum-containing solution to one chamber (the donor chamber) and PBS to the other chamber (the receiver chamber).
-
Incubate the dialysis cells at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).
-
After incubation, collect samples from both the donor and receiver chambers.
-
To ensure matrix consistency for analysis, mix an aliquot of the final donor chamber sample with an equal volume of clean PBS, and mix an aliquot of the final receiver chamber sample with an equal volume of clean serum.[6]
-
Analyze the concentration of this compound in both samples using a validated analytical method.
-
Calculation:
-
The concentration in the receiver (buffer) chamber represents the unbound (free) drug concentration.
-
Fraction unbound (%) = (Concentration in buffer chamber / Concentration in serum chamber) x 100
-
Fraction bound (%) = 100 - Fraction unbound (%)
-
Protocol 2: Cell-Based cAMP Assay for A2A Receptor Activation
Objective: To measure the dose-dependent activation of the A2A receptor by this compound in the presence and absence of serum.
Materials:
-
Cells expressing the human A2A receptor (e.g., HEK293-A2AR)
-
Cell culture medium (with and without serum)
-
Assay buffer (e.g., HBSS)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.[4]
-
This compound serial dilutions
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Cell Plating: Seed the A2A receptor-expressing cells into a 96-well or 384-well plate at a pre-optimized density and culture overnight.
-
Assay Preparation:
-
Wash the cells with serum-free medium or assay buffer.
-
Pre-incubate the cells with a PDE inhibitor in the appropriate assay medium (with or without serum) for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined optimal time (e.g., 30 minutes) at 37°C. Stimulation time can significantly impact results and should be optimized.[4]
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP kit manufacturer's protocol.
-
Perform the cAMP detection assay following the kit's instructions.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP signal against the logarithm of the agonist concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic equation) to calculate the EC₅₀ and Eₘₐₓ values for the conditions with and without serum.
-
Visualizations
Caption: A2A Adenosine Receptor Signaling Pathway.
Caption: Workflow for Assessing Serum Impact on Agonist Activity.
References
- 1. Adenosine A2a Receptor Agonists Products: R&D Systems [rndsystems.com]
- 2. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 3. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]
- 5. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]
- 7. Adenosine signaling as target in cardiovascular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 9. mdpi.com [mdpi.com]
Optimizing incubation time for 2-(2-Cyclohexylethoxy)adenosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Cyclohexylethoxy)adenosine, a selective adenosine A2A receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the adenosine A2A receptor (A2AAR), a G-protein coupled receptor (GPCR). Activation of the A2AAR is primarily mediated by the Gαs protein, which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is involved in various physiological processes, including vasodilation, inflammation, and neurotransmission.
Q2: How should I dissolve and store this compound?
A2: For stock solutions, it is recommended to dissolve this compound in an organic solvent such as DMSO. For aqueous buffers, it is sparingly soluble. Prepare the stock solution in DMSO and then dilute it with the aqueous buffer of choice for your experiment. Stock solutions should be stored at -20°C.
Q3: What is the expected potency (EC50) and binding affinity (Ki) of this compound?
A3: The potency and binding affinity of 2-alkoxyadenosine derivatives can vary depending on the specific chemical structure and the experimental system. For a series of 2-substituted adenosine derivatives, the following ranges of values were observed at the human A2A receptor.[2] It is recommended to perform a dose-response experiment to determine the precise EC50 and Ki in your specific cell line and assay conditions.
Quantitative Data Summary
The following table summarizes the pharmacological data for a series of 2-alkoxyadenosine derivatives at human adenosine receptors, which can serve as a reference for experiments with this compound.
| Compound (2-alkoxy group) | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of NECA) |
| 2-(Phenylethoxy)adenosine | A2A | 54 | 150 | 100 |
| 2-(Benzyloxy)adenosine | A2A | 117 | 300 | 80 |
| 2-(2-(3-Chlorophenyl)ethoxy)adenosine | A2A | 41 | 120 | 95 |
| 2-(2-(2-Naphthyl)ethoxy)adenosine | A2A | 130 | 400 | 75 |
Data adapted from Gao et al., "2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors".[2]
Troubleshooting Guides
Issue 1: No or low signal response in a cAMP assay.
Possible Causes & Solutions:
-
Suboptimal Incubation Time:
-
Short Incubation: The incubation time may be too short for sufficient cAMP accumulation.
-
Recommendation: Optimize the incubation time by performing a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the point of maximal cAMP production.
-
-
Long Incubation: Prolonged incubation can lead to receptor desensitization or degradation of cAMP by phosphodiesterases (PDEs).
-
Recommendation: Use a PDE inhibitor (e.g., IBMX) in your assay buffer to prevent cAMP degradation. Ensure the incubation time does not lead to a decrease in signal.
-
-
-
Incorrect Agonist Concentration:
-
Concentration too low: The concentration of this compound may be below the threshold for receptor activation.
-
Recommendation: Perform a dose-response curve starting from a low nanomolar range up to a micromolar range to determine the optimal concentration.
-
-
Concentration too high (Hook Effect): Extremely high concentrations can sometimes lead to a paradoxical decrease in signal in some assay formats.
-
Recommendation: Ensure your dose-response curve covers a wide range to identify the optimal concentration.
-
-
-
Cell Health and Density:
-
Low Cell Viability: Poor cell health will result in a blunted response.
-
Recommendation: Ensure cells are healthy and have high viability before starting the experiment.
-
-
Inappropriate Cell Density: The number of cells per well can significantly impact the magnitude of the cAMP signal.
-
Recommendation: Plate cells at a density of approximately 10,000 cells/well for a 96-well plate as a starting point and optimize for your specific cell line.[1]
-
-
Issue 2: High background signal in the cAMP assay.
Possible Causes & Solutions:
-
Basal Adenosine A2A Receptor Activity: Some cell lines may have high basal A2A receptor signaling.
-
Recommendation: Include a control with an A2A receptor antagonist (e.g., ZM241385) to determine the level of basal activity.
-
-
Contamination of Cell Culture: Mycoplasma or other microbial contamination can affect cellular signaling.
-
Recommendation: Regularly test your cell lines for mycoplasma contamination.
-
-
Assay Buffer Components: Components in the assay buffer may be stimulating adenylyl cyclase.
-
Recommendation: Use a simple, well-defined assay buffer (e.g., HBSS with a buffer like HEPES).
-
Experimental Protocols
Radioligand Binding Assay (for determining Ki)
This protocol is adapted from Gao et al.[2] for determining the binding affinity of this compound to the human A2A receptor.
-
Membrane Preparation: Prepare cell membranes from CHO cells stably expressing the human A2A receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA.
-
Radioligand: Use a suitable A2A receptor antagonist radioligand, such as [3H]ZM241385.
-
Incubation:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution, 50 µL of various concentrations of this compound (competitor), and 50 µL of cell membrane suspension (approximately 20-40 µg of protein).
-
Incubate for 60-90 minutes at room temperature.
-
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound and free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay (for determining EC50)
This protocol is adapted from BPS Bioscience and Gao et al.[1][2] for measuring the functional potency of this compound.
-
Cell Plating: Plate HEK293 cells stably expressing the human A2A receptor in a 96-well plate at a density of 10,000 cells/well and incubate overnight.
-
Cell Washing: Carefully remove the culture medium and wash the cells twice with 200 µL of PBS, being careful not to dislodge the cells.
-
Stimulation:
-
Add 100 µL of assay media (e.g., MEM with 2% charcoal-stripped serum) containing a PDE inhibitor (e.g., 100 µM IBMX) to each well.
-
Add various concentrations of this compound to the wells.
-
Incubate for 30 minutes at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: Signaling pathway of this compound via the A2A receptor.
Caption: General workflow for a cell-based cAMP functional assay.
Caption: Troubleshooting logic for a low signal response in a functional assay.
References
Technical Support Center: 2-(2-Cyclohexylethoxy)adenosine Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 2-(2-Cyclohexylethoxy)adenosine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic derivative of adenosine. It functions as a potent and selective agonist for the A2A adenosine receptor, a type of G protein-coupled receptor (GPCR).[1] Its primary mechanism of action is to bind to and activate A2A receptors, which are coupled to the stimulatory G protein (Gs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2]
Q2: What are the common applications of this compound in research?
A2: Given its potent A2A receptor agonist activity, this compound is frequently used in studies investigating the physiological roles of the A2A receptor. These include research in areas such as vasodilation, inflammation, neuroprotection, and immune response.[3][4] It can be used to probe the downstream signaling pathways of A2A receptor activation and to study its effects on various cell types and tissues.
Q3: How does the selectivity of this compound for A2A receptors compare to other adenosine receptor subtypes?
A3: Studies have shown that this compound exhibits a marked selectivity for A2 receptors over A1 receptors. The affinity for A2 receptors in rat striatal membranes is significantly higher than for A1 receptors in rat cerebral cortical membranes.[1]
Q4: What are the essential control experiments to include when using this compound?
A4: To ensure the observed effects are specifically due to A2A receptor activation by this compound, the following control experiments are crucial:
-
Vehicle Control: Treat cells or tissues with the vehicle (the solvent used to dissolve the compound, e.g., DMSO) alone to control for any effects of the solvent.
-
Antagonist Co-treatment: Pre-incubate the cells or tissues with a selective A2A receptor antagonist (e.g., ZM241385 or istradefylline) before adding this compound.[5] A specific effect should be blocked or significantly reduced by the antagonist.
-
Use of a Non-selective Agonist: Compare the effects with a non-selective adenosine receptor agonist like NECA (5'-N-Ethylcarboxamidoadenosine) to differentiate between A2A-specific and broader adenosine receptor-mediated effects.[6]
-
Parental Cell Line Control: If using a cell line overexpressing the A2A receptor, perform the experiment in the parental cell line that does not overexpress the receptor to confirm the effect is receptor-dependent.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, particularly in the context of cAMP accumulation assays.
| Problem | Possible Cause | Troubleshooting Steps |
| No or low response to this compound in a cAMP assay | 1. Compound Degradation: The compound may have degraded due to improper storage or handling. | 1. Prepare fresh dilutions of the compound from a new stock. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| 2. Low Receptor Expression: The cells may not express sufficient levels of the A2A receptor. | 2. - Verify A2A receptor expression using techniques like qPCR, Western blot, or radioligand binding assays.- If using a transient transfection system, optimize transfection efficiency.- Consider using a cell line with higher endogenous expression or a stably transfected cell line. | |
| 3. Phosphodiesterase (PDE) Activity: Endogenous PDEs can rapidly degrade cAMP, masking the response. | 3. Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer to prevent cAMP degradation.[7] | |
| 4. Incorrect Assay Conditions: Suboptimal cell number, incubation time, or buffer composition. | 4. Optimize the assay by titrating the cell number, performing a time-course experiment to determine the optimal stimulation time, and ensuring the assay buffer conditions are appropriate.[8] | |
| High basal cAMP levels | 1. Cell Stress: Over-confluent or unhealthy cells can have elevated basal cAMP levels. | 1. Ensure cells are healthy and in the logarithmic growth phase. Avoid over-confluency. |
| 2. Constitutive Receptor Activity: Some receptor systems exhibit ligand-independent activity. | 2. If high basal activity is expected, consider using an inverse agonist to establish a baseline. | |
| 3. Contamination: Bacterial or yeast contamination can elevate cAMP levels. | 3. Regularly check cell cultures for contamination. | |
| Inconsistent or variable results | 1. Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to high variability. | 1. Use calibrated pipettes and proper pipetting techniques. Prepare master mixes to minimize pipetting steps. |
| 2. Cell Clumping: Uneven cell distribution in wells. | 2. Ensure a single-cell suspension before plating by gentle trituration. | |
| 3. Edge Effects: Evaporation from wells at the edge of the plate can concentrate reagents. | 3. Use a humidified incubator and consider leaving the outer wells of the plate empty or filled with buffer. | |
| Effect is not blocked by a selective A2A antagonist | 1. Off-target Effects: At high concentrations, the compound may have off-target effects. | 1. Perform a dose-response curve to ensure you are using the lowest effective concentration. Test for effects on other adenosine receptor subtypes if possible. |
| 2. Antagonist Concentration is too low: The concentration of the antagonist may be insufficient to compete with the agonist. | 2. Perform an antagonist concentration-response curve to determine the optimal inhibitory concentration. | |
| 3. Non-specific Effects: The observed effect may not be mediated by A2A receptors. | 3. Re-evaluate the experimental system and consider other potential mechanisms of action. |
Quantitative Data Summary
Table 1: Affinity and Potency of this compound at Adenosine Receptors
| Parameter | Receptor Subtype | Tissue/Cell Line | Value | Reference |
| Ki (inhibition of radioligand binding) | A1 | Rat cerebral cortical membranes | >1000 nM | [1] |
| A2 | Rat striatal membranes | 13 nM | [1] | |
| EC50 (cAMP accumulation) | A2 | Rat pheochromocytoma PC12 cells | 10 nM | [1] |
Note: Data is based on studies in rat tissues and cells. Values may vary in other species and experimental systems.
Experimental Protocols
Key Control Experiment: A2A Receptor Antagonist Co-treatment
This protocol describes how to confirm the specificity of the effects of this compound using a selective A2A receptor antagonist in a cAMP accumulation assay.
Materials:
-
Cells expressing the A2A adenosine receptor (e.g., HEK293 cells stably expressing human A2AAR)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Selective A2A receptor antagonist (e.g., ZM241385)
-
PDE inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
-
96- or 384-well white opaque plates
Procedure:
-
Cell Plating: Seed the cells in the white opaque plates at a pre-optimized density and allow them to adhere overnight.
-
Antagonist Pre-incubation:
-
Prepare a solution of the A2A antagonist in assay buffer containing a PDE inhibitor.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the antagonist solution to the appropriate wells. For the control wells (agonist only and vehicle), add assay buffer with PDE inhibitor but without the antagonist.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Agonist Stimulation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the agonist dilutions to the wells (both with and without the antagonist). Include a vehicle control.
-
Incubate the plate at 37°C for the pre-determined optimal stimulation time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your specific cAMP detection kit.
-
-
Data Analysis:
-
Generate dose-response curves for this compound in the presence and absence of the antagonist.
-
A specific A2A receptor-mediated effect will show a rightward shift in the agonist dose-response curve in the presence of the antagonist, indicating competitive antagonism.
-
Visualizations
A2A Adenosine Receptor Signaling Pathway
Caption: Signaling pathway of this compound via the A2A receptor.
Experimental Workflow for Antagonist Control
Caption: Workflow for A2A receptor antagonist control experiment.
Troubleshooting Logic for Low cAMP Response
Caption: Troubleshooting decision tree for a low cAMP response.
References
- 1. karger.com [karger.com]
- 2. innoprot.com [innoprot.com]
- 3. A2A Adenosine Receptor Agonists and their Potential Therapeutic Applications. An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A2A Receptor Agonist, 2- p-(2-Carboxyethyl)phenethylamino-5'- N-ethylcarboxamidoadenosine Hydrochloride Hydrate, Inhibits Inflammation and Increases Fibroblast Growth Factor-2 Tissue Expression in Carrageenan-Induced Rat Paw Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Agonist-Induced Receptor Desensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and managing agonist-induced receptor desensitization in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is agonist-induced receptor desensitization?
Agonist-induced receptor desensitization is a process where a receptor's response to an agonist diminishes over time with prolonged or repeated exposure to that agonist.[1] This is a crucial physiological mechanism that protects cells from overstimulation. The process involves several key events, including receptor phosphorylation, arrestin binding, receptor internalization, and in the longer term, downregulation of receptor expression.[2]
Q2: What are the main mechanisms of G protein-coupled receptor (GPCR) desensitization?
The primary mechanisms of GPCR desensitization are:
-
Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated receptor.[3]
-
Arrestin Binding: Phosphorylated receptors recruit arrestin proteins. Arrestin binding sterically hinders the receptor's ability to couple with G proteins, thereby terminating G protein-mediated signaling.
-
Internalization: The receptor-arrestin complex promotes the internalization of the receptor from the cell surface into endosomes. This process is often mediated by clathrin-coated pits.[4]
-
Downregulation: With prolonged agonist exposure, internalized receptors may be targeted for degradation in lysosomes, leading to a decrease in the total number of receptors in the cell.[2][5]
Q3: My cells are becoming desensitized to the agonist too quickly. How can I prevent this?
To prevent premature desensitization, consider the following:
-
Optimize Agonist Concentration: Use the lowest concentration of agonist that elicits a robust response. High concentrations can accelerate desensitization.
-
Time-Course Experiments: Determine the optimal stimulation time to capture the peak response before significant desensitization occurs.
-
Use of Partial Agonists: If applicable to your system, partial agonists may induce less desensitization compared to full agonists.
-
Cell Line Selection: The expression levels of GRKs and arrestins can vary between cell lines, influencing the rate of desensitization. Choose a cell line with a known and suitable desensitization profile for your target receptor.
-
Temperature Control: Perform agonist stimulation at lower temperatures (e.g., 4°C) to slow down enzymatic processes like phosphorylation and internalization, although this may also affect the signaling response.
Q4: How can I determine if my receptor of interest is undergoing internalization?
Several methods can be used to assess receptor internalization:
-
Immunofluorescence Microscopy: This technique allows for the direct visualization of receptor translocation from the plasma membrane to intracellular compartments.
-
Cell Surface ELISA: This quantitative method measures the amount of receptor remaining on the cell surface after agonist stimulation.
-
Radioligand Binding Assays: Using a membrane-impermeant radioligand, you can quantify the loss of cell surface receptors.[6]
-
Flow Cytometry: Similar to immunofluorescence, flow cytometry can quantify the cell surface receptor population using fluorescently labeled antibodies.
Troubleshooting Guides
Problem 1: No or weak signal in my receptor phosphorylation Western blot.
| Possible Cause | Troubleshooting Step |
| Suboptimal agonist stimulation | Optimize agonist concentration and stimulation time. Perform a time-course and dose-response experiment to identify the peak phosphorylation window. |
| Phosphatase activity | Immediately lyse cells after stimulation with a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). Keep samples on ice. |
| Inefficient antibody | Use a phospho-specific antibody validated for Western blotting. Test different antibody concentrations and blocking buffers (5% BSA in TBST is often recommended for phospho-antibodies).[7][8] |
| Low receptor expression | Ensure your cell line expresses sufficient levels of the target receptor. Consider using a cell line with higher expression or transiently overexpressing the receptor. |
| Inefficient protein transfer | Verify transfer efficiency using Ponceau S staining. Optimize transfer conditions (time, voltage) for your specific protein size. |
Problem 2: High background in immunofluorescence receptor internalization assay.
| Possible Cause | Troubleshooting Step |
| Non-specific antibody binding | Increase the concentration of blocking agent (e.g., BSA, normal serum) and/or extend the blocking time. Use a secondary antibody that is pre-adsorbed against the species of your primary antibody. |
| Insufficient washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
| Autofluorescence | Image an unstained control sample to assess the level of background autofluorescence. If high, consider using a different fluorophore with a longer wavelength or a commercial autofluorescence quenching reagent. |
| Antibody concentration too high | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
Data Presentation
Table 1: Half-life of Internalization for Select G Protein-Coupled Receptors (GPCRs)
| Receptor | Agonist | Cell Line | Internalization Half-life (t½) |
| β2-Adrenergic Receptor | Isoproterenol | HEK293 | ~10-15 min |
| µ-Opioid Receptor | DAMGO | HEK293 | ~30 min |
| Angiotensin II Type 1 Receptor | Angiotensin II | HEK293 | ~5-10 min |
| Chemokine Receptor CXCR4 | CXCL12 | HeLa | ~20-30 min |
| Bombesin Receptor Subtype 3 (hBRS3) | - (Constitutive) | HEK293 | 4 hours[9] |
| GPR83 | - (Constitutive) | HEK293 | 1.7 hours[9] |
| MAS1 | - (Constitutive) | HEK293 | 8 hours[9] |
Note: Internalization rates can vary depending on the specific experimental conditions, including agonist concentration, cell type, and receptor expression level.
Table 2: Relative mRNA Expression Levels of G Protein-Coupled Receptor Kinases (GRKs) in Common Cell Lines
| Cell Line | GRK2 | GRK3 | GRK5 | GRK6 |
| HEK293 | High | Moderate | Low | High[10] |
| HeLa | High | Low | Moderate | Moderate |
| CHO | Moderate | Low | Low | Moderate |
| SH-SY5Y | High | High | Moderate | Low |
| Jurkat | High | High | Low | Moderate |
Data compiled from various sources and represent relative expression levels. Actual protein levels may vary.
Experimental Protocols
Protocol 1: Immunofluorescence Assay for Receptor Internalization
This protocol describes a method to visualize agonist-induced receptor internalization using immunofluorescence microscopy.
Materials:
-
Cells expressing the receptor of interest grown on coverslips
-
Agonist for the receptor of interest
-
Primary antibody against an extracellular epitope of the receptor
-
Fluorophore-conjugated secondary antibody
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Antifade mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation: If necessary for your receptor, serum-starve the cells for 2-4 hours prior to the experiment to reduce basal receptor internalization.
-
Agonist Stimulation: Treat the cells with the agonist at the desired concentration for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C. Include an untreated control (time 0).
-
Fixation: After stimulation, wash the cells twice with ice-cold PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.[11]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for visualizing total receptor): Incubate the cells with permeabilization buffer for 10 minutes at room temperature. If you only want to visualize surface receptors, skip this step.
-
Blocking: Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[12]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium with DAPI to counterstain the nuclei.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Internalized receptors will appear as punctate structures within the cytoplasm, while surface receptors will show a membrane staining pattern.
Protocol 2: Cell Surface ELISA for Receptor Recycling
This protocol quantifies the reappearance of internalized receptors on the cell surface following agonist withdrawal.
Materials:
-
Cells expressing an epitope-tagged receptor of interest in a multi-well plate
-
Agonist for the receptor of interest
-
Primary antibody against the epitope tag
-
HRP-conjugated secondary antibody
-
ELISA substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
Procedure:
-
Agonist-Induced Internalization:
-
Treat cells with a saturating concentration of agonist for a time sufficient to induce maximal internalization (e.g., 30-60 minutes at 37°C).
-
Wash the cells thoroughly with ice-cold PBS to remove the agonist.
-
-
Receptor Recycling:
-
Add fresh, pre-warmed, agonist-free medium to the cells.
-
Incubate at 37°C for various time points to allow for receptor recycling (e.g., 0, 15, 30, 60 minutes).
-
At each time point, immediately place the plate on ice to stop further trafficking.
-
-
Cell Surface Receptor Detection:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with wash buffer.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against the epitope tag for 1-2 hours at room temperature.
-
Wash the cells three times with wash buffer.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the cells five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add the ELISA substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.[14]
-
-
Data Analysis:
-
Calculate the percentage of receptor recycling at each time point relative to the surface receptor levels of untreated cells.
-
Protocol 3: Western Blot for Receptor Phosphorylation
This protocol detects the phosphorylation of a target receptor following agonist stimulation.
Materials:
-
Cells expressing the receptor of interest
-
Agonist for the receptor of interest
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Phospho-specific primary antibody for the receptor
-
Total receptor primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Stimulation and Lysis:
-
Stimulate cells with the agonist for the desired time.
-
Immediately place the culture dish on ice and wash with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer with inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.[15]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total (non-phosphorylated) receptor.
-
Mandatory Visualizations
Caption: Canonical pathway of agonist-induced GPCR desensitization.
Caption: Experimental workflow for immunofluorescence-based receptor internalization assay.
Caption: Troubleshooting logic for weak Western blot signals of receptor phosphorylation.
References
- 1. Homologous desensitization - Wikipedia [en.wikipedia.org]
- 2. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole-cell radioligand binding for receptor internalization: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. GPCR kinase knockout cells reveal the impact of individual GRKs on arrestin binding and GPCR regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arigobio.com [arigobio.com]
- 12. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 13. Measuring surface expression and endocytosis of GPCRs using whole-cell ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. scribd.com [scribd.com]
Validation & Comparative
Validating the selectivity of 2-(2-Cyclohexylethoxy)adenosine for A2A receptors
For researchers, scientists, and drug development professionals, establishing the precise selectivity of a pharmacological agent is a critical step in preclinical development. This guide provides a framework for validating the selectivity of A2A adenosine receptor agonists, using a comparative analysis of the well-characterized compounds, NECA and CGS-21680, as illustrative examples. The methodologies and data presentation formats detailed herein can be applied to novel compounds such as 2-(2-Cyclohexylethoxy)adenosine.
The A2A adenosine receptor, a Gs protein-coupled receptor, is a key target in a range of therapeutic areas, including inflammation, neurodegenerative diseases, and cardiovascular disorders. Agonists of the A2A receptor hold significant promise, but their clinical utility is intrinsically linked to their selectivity over other adenosine receptor subtypes (A1, A2B, and A3) to minimize off-target effects.
This guide outlines the essential experimental protocols and data interpretation required to rigorously assess the selectivity profile of a putative A2A receptor agonist.
Comparative Selectivity Profile
A direct comparison of the binding affinities (Ki) and functional potencies (EC50) of a test compound against a panel of known selective and non-selective ligands across all adenosine receptor subtypes is fundamental. The following table summarizes the selectivity profiles of the non-selective agonist NECA and the A2A-selective agonist CGS-21680.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| NECA | Human A1 | 14[1] | - |
| Human A2A | 20[1] | - | |
| Human A2B | - | 2400[1] | |
| Human A3 | 6.2[1] | - | |
| CGS-21680 | Human A1 | 290 | - |
| Human A2A | 27 | 110[2][3] | |
| Human A2B | 67 | - | |
| Human A3 | 88800 | - |
Experimental Protocols
To generate the comparative data presented above, two primary types of assays are employed: radioligand binding assays to determine binding affinity and functional assays to assess agonist potency.
Radioligand Binding Assays
This method quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound at human A1, A2A, A2B, and A3 adenosine receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing each human adenosine receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligands specific for each receptor subtype (e.g., [3H]-DPCPX for A1, [3H]-ZM241385 for A2A, [125I]-AB-MECA for A3).
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist).
-
Incubation buffer (e.g., Tris-HCl buffer with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a multi-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.
-
To determine non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a saturating concentration of a non-radiolabeled antagonist.
-
Incubate the plates to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation Assay)
This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), the primary second messenger for Gs-coupled receptors like the A2A and A2B receptors.
Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound in stimulating cAMP production via the A2A and A2B receptors. For Gi-coupled A1 and A3 receptors, the assay measures the inhibition of forskolin-stimulated cAMP accumulation.
Materials:
-
Intact cells stably expressing each human adenosine receptor subtype.
-
Test compound.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer.
Procedure:
-
Plate the cells expressing the receptor of interest in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
For A2A and A2B receptor assays, add varying concentrations of the test compound to the cells and incubate.
-
For A1 and A3 receptor assays, add varying concentrations of the test compound followed by a fixed concentration of forskolin to stimulate cAMP production.
-
After incubation, lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in each well using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Visualizing Experimental Logic and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for determining the selectivity profile of a test compound.
Caption: Simplified A2A adenosine receptor signaling cascade.
By following these protocols and data analysis frameworks, researchers can confidently and objectively validate the selectivity of novel A2A receptor agonists, a crucial step towards the development of new and effective therapeutics.
References
- 1. NECA | Non-selective Adenosine Receptor Agonists: R&D Systems [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(2-Cyclohexylethoxy)adenosine and CGS 21680 for Adenosine Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two widely utilized adenosine A2A receptor agonists: 2-(2-Cyclohexylethoxy)adenosine (CHEA) and CGS 21680. The information presented is intended to assist researchers in selecting the most appropriate compound for their specific experimental needs by offering a side-by-side analysis of their pharmacological profiles, supported by experimental data and methodologies.
Introduction
This compound and CGS 21680 are both potent agonists of the adenosine A2A receptor, a G-protein coupled receptor involved in a multitude of physiological processes, including vasodilation, inflammation, and neurotransmission. While both compounds are valuable tools for studying A2A receptor function, they exhibit distinct profiles in terms of receptor affinity, selectivity, and functional potency. This guide aims to delineate these differences to facilitate informed decision-making in research and drug development.
Quantitative Data Summary
The following table summarizes the key quantitative pharmacological parameters for this compound and CGS 21680.
| Parameter | This compound (CHEA) | CGS 21680 | Reference(s) |
| Binding Affinity (Ki, nM) | |||
| Human A1 Receptor | 1580 | 290 | [1] |
| Human A2A Receptor | 22 | 27 | [1] |
| Human A2B Receptor | Data not available | 67 | |
| Human A3 Receptor | Data not available | 88,800 | |
| Functional Potency (EC50) | 1 nM (Coronary Vasodilation) | 110 nM (cAMP accumulation, rat striatum)[2] | [1] |
Receptor Binding and Selectivity
Both CHEA and CGS 21680 demonstrate high affinity for the A2A adenosine receptor. CGS 21680 has been extensively characterized and shows a clear selectivity profile, with a higher affinity for the A2A receptor compared to A1 and A2B receptors, and significantly lower affinity for the A3 receptor. Specifically, it is approximately 10-fold more selective for A2A over A1 and about 2.5-fold more selective for A2A over A2B.
Functional Activity
The functional potency of these two agonists has been evaluated in different experimental systems. CGS 21680 is a well-established agonist that potently stimulates the formation of cyclic AMP (cAMP) in cells expressing the A2A receptor, with a reported EC50 of 110 nM in rat striatal slices.[2] This is consistent with the A2A receptor's canonical signaling pathway, which involves coupling to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.
Signaling Pathways
Both this compound and CGS 21680 are expected to activate the canonical A2A adenosine receptor signaling pathway. This pathway is initiated by the binding of the agonist to the receptor, which triggers a conformational change and subsequent activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, leading to the conversion of ATP to cAMP. The increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating the physiological effects of A2A receptor activation.
References
A Comparative Efficacy Analysis of 2-(2-Cyclohexylethoxy)adenosine and Regadenoson as A₂A Adenosine Receptor Agonists
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the efficacy of two A₂A adenosine receptor agonists: 2-(2-Cyclohexylethoxy)adenosine and Regadenoson. The following sections detail their receptor binding affinities, functional potencies, and hemodynamic effects, supported by experimental data and protocols.
Introduction
This compound and Regadenoson are both agonists of the A₂A adenosine receptor, a G-protein coupled receptor that plays a crucial role in coronary vasodilation. Activation of this receptor initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation and increased blood flow in the coronary arteries. While both compounds target the same receptor, their distinct molecular structures lead to differences in their pharmacological profiles. This guide aims to provide a comprehensive comparison of their efficacy based on available scientific literature.
Receptor Binding Affinity and Functional Potency
The efficacy of a receptor agonist is determined by its affinity for the receptor (how well it binds) and its intrinsic activity (its ability to elicit a functional response upon binding). These parameters are typically quantified by the inhibition constant (Kᵢ) and the half-maximal effective concentration (EC₅₀), respectively.
A study on a series of 2-alkoxyadenosines revealed that this compound is a potent and selective agonist for the A₂A adenosine receptor[1]. The affinity of these compounds for the A₂A receptor is influenced by the nature of the substituent at the 2-position of the adenosine core[2]. Specifically, a hydrophobic binding site in the A₂A receptor accommodates the cyclohexylethoxy group, contributing to its high affinity[2].
Regadenoson, a 2-pyrazolyladenosine derivative, is also a selective A₂A adenosine receptor agonist[3]. Its affinity for the human A₂A receptor has been well-characterized[3].
| Compound | Receptor | Kᵢ (nM) | Source |
| This compound | Rat A₂A | 22 | [1] |
| Regadenoson | Human A₂A | 290 | [3] |
Table 1: Comparative Receptor Binding Affinities (Kᵢ) for A₂A Adenosine Receptors. Lower Kᵢ values indicate higher binding affinity.
In terms of functional potency, the ability of these agonists to induce coronary vasodilation is a key measure of their efficacy. For 2-alkoxyadenosines, their potency as coronary vasodilators has been demonstrated in vitro[3]. While a specific EC₅₀ value for this compound in coronary artery relaxation was not found, a related compound, 2-[2-(4-methylphenyl)ethoxy]adenosine, showed a potent EC₂₅ value of 74.3 nM[3]. This suggests that compounds in this series are effective vasodilators.
Regadenoson has been shown to be a full and potent agonist for coronary vasodilation, despite being a weak partial agonist for cAMP accumulation in some cell lines[3].
| Compound | Assay | EC₅₀ (nM) | Source |
| 2-(ar)alkoxyadenosines (general) | Porcine Coronary Artery Relaxation (EC₂₅) | 74.3 - 1259 | [3] |
| Regadenoson | Coronary Vasodilation (dog model) | Potent agonist | [3] |
Table 2: Functional Potency (EC₅₀/EC₂₅) in Coronary Vasodilation Assays.
Signaling Pathway
Both this compound and Regadenoson exert their effects through the activation of the A₂A adenosine receptor, which is coupled to a stimulatory G-protein (Gs). This initiates a well-defined signaling cascade.
Hemodynamic Effects
The primary therapeutic application of A₂A adenosine receptor agonists is to induce coronary vasodilation for diagnostic purposes. This is accompanied by systemic hemodynamic changes, including effects on heart rate and blood pressure.
Regadenoson's hemodynamic profile has been extensively studied in both preclinical and clinical settings. In a dog model, a bolus injection of regadenoson caused a dose-dependent increase in myocardial blood flow and a decrease in coronary vascular resistance[3]. In humans, regadenoson administration leads to a rapid increase in heart rate and a decrease in blood pressure[4][5][6][7].
| Parameter | Regadenoson | Source |
| Heart Rate | Increase of ~19-28 bpm | [5][6] |
| Systolic Blood Pressure | Decrease of ~6-11 mmHg | [5] |
| Mean Arterial Pressure | Dose-dependent decrease | [3] |
| Coronary Blood Flow | 2 to 2.5 times increase | [8] |
Table 3: Hemodynamic Effects of Regadenoson.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize A₂A adenosine receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Protocol Details:
-
Membrane Preparation: Cell membranes expressing the A₂A adenosine receptor are isolated from cultured cells or tissue homogenates. Protein concentration is determined.
-
Incubation: A fixed concentration of a radiolabeled A₂A receptor ligand (e.g., [³H]CGS21680) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (competitor).
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation[9].
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the A₂A receptor signaling pathway.
Protocol Details:
-
Cell Culture: Cells stably or transiently expressing the A₂A adenosine receptor are cultured to an appropriate density.
-
Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.
-
Agonist Stimulation: The cells are then stimulated with various concentrations of the test agonist for a defined period.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay[4][10].
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.
Conclusion
Both this compound and Regadenoson are effective A₂A adenosine receptor agonists. Based on the available data, this compound exhibits a significantly higher binding affinity for the A₂A receptor compared to Regadenoson. While direct comparative data on their coronary vasodilator potency is limited, the structure-activity relationships of 2-alkoxyadenosines suggest that this compound is a potent vasodilator. Regadenoson is a well-characterized agonist with proven efficacy in inducing coronary hyperemia in clinical settings, accompanied by predictable hemodynamic effects.
The choice between these two compounds for research or therapeutic development would depend on the desired pharmacological profile. The higher affinity of this compound might translate to greater potency, but could also lead to a longer duration of action. Regadenoson's well-documented clinical profile and established safety make it a valuable tool for cardiac imaging. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of these two A₂A adenosine receptor agonists.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Safety and Feasibility of Regadenoson Use for Suboptimal Heart Rate Response During Symptom-Limited Standard Bruce Exercise Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jacc.org [jacc.org]
- 4. auntminnie.com [auntminnie.com]
- 5. droracle.ai [droracle.ai]
- 6. Effects of adenosine and regadenoson on hemodynamics measured using cardiovascular magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effect of regadenoson versus dipyridamole on heart rate in patients with left bundle branch block: How does it affect the results of pharmacological nuclear stress testing? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Adenosine and adenosine receptor-mediated action in coronary microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regadenoson-Stress Dynamic Myocardial Perfusion Improves Diagnostic Performance of CT Angiography in Assessment of Intermediate Coronary Artery Stenosis in Asymptomatic Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of A2A Receptor Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of prominent Adenosine A2A receptor agonists. The data presented is compiled from various preclinical studies to offer insights into the comparative efficacy and physiological effects of these compounds.
The Adenosine A2A receptor, a G-protein coupled receptor, is a key target in therapeutic development due to its role in regulating a wide array of physiological processes, including inflammation, cardiovascular function, and neurotransmission. Activation of the A2A receptor has shown promise in mitigating inflammatory responses and protecting tissues from ischemic damage. This guide focuses on a head-to-head comparison of three well-characterized A2A receptor agonists: CGS21680, Regadenoson, and Apadenoson, based on available in vivo experimental data.
A2A Receptor Signaling Pathway
Activation of the A2A receptor by an agonist initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which mediates various downstream cellular responses.
Comparative In Vivo Efficacy
This section provides a comparative overview of the in vivo effects of CGS21680, Regadenoson, and Apadenoson in two key therapeutic areas: cardiovascular regulation and inflammation. The data is collated from separate preclinical studies and, where possible, standardized to facilitate comparison.
Cardiovascular Effects
A2A receptor agonists are potent vasodilators and are known to modulate heart rate and blood pressure. The following table summarizes the hemodynamic effects observed in conscious rats following intravenous administration of CGS21680 and Regadenoson.
| Agonist | Dose | Animal Model | Change in Heart Rate (HR) | Change in Mean Arterial Pressure (MAP) | Reference |
| CGS21680 | 0.1 µg/kg/min | Conscious Rat | ↑ ~15% | ↓ ~5% | [1] |
| 0.3 µg/kg/min | Conscious Rat | ↑ ~25% | ↓ ~10% | [1] | |
| 1.0 µg/kg/min | Conscious Rat | ↑ ~40% | ↓ ~20% | [1] | |
| Regadenoson | 0.3 µg/kg | Conscious Rat | ↑ ~10% | No significant change | [2] |
| 1.0 µg/kg | Conscious Rat | ↑ ~20% | ↑ at lower doses, ↓ at higher doses | [2] | |
| 10 µg/kg | Conscious Rat | ↑ ~50% | ↓ ~15% | [2] |
Note: The data for CGS21680 and Regadenoson are from different studies and experimental protocols, which may account for some of the observed differences. A direct comparative study in the same animal model under identical conditions would be necessary for a definitive head-to-head comparison.
Anti-inflammatory Effects
The anti-inflammatory properties of A2A agonists have been investigated in various models of inflammation. A notable example is the lipopolysaccharide (LPS)-induced inflammation model, which mimics systemic inflammation.
| Agonist | Dose | Animal Model | Key Anti-inflammatory Effects | Reference |
| Apadenoson | 10 µg/kg | K18-hACE2 Transgenic Mice (SARS-CoV-2 infection model) | - Decreased weight loss- Improved clinical symptoms- Reduced proinflammatory cytokines (e.g., MIG, G-CSF, Eotaxin, MIP-1b, VEGF, IFN-γ, TNF-α, KC) in bronchoalveolar lavage fluid | |
| CGS21680 | Not specified in direct comparison | Mouse Macrophages (in vitro) | - Attenuates LPS-induced pro-inflammatory cytokine formation | [3] |
Note: Direct in vivo comparative data for the anti-inflammatory effects of all three agonists in the same model is limited. The study on Apadenoson highlights its potential in a viral-induced inflammatory setting.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental workflows for assessing the in vivo effects of A2A receptor agonists.
In Vivo Cardiovascular Assessment in Conscious Rats
This protocol outlines the measurement of cardiovascular parameters in conscious, freely moving rats to assess the hemodynamic effects of A2A receptor agonists.
LPS-Induced Inflammation Model in Mice
This workflow describes a common model to induce a systemic inflammatory response in mice and to evaluate the anti-inflammatory potential of A2A receptor agonists.
Conclusion
The available in vivo data suggests that CGS21680, Regadenoson, and Apadenoson are potent A2A receptor agonists with significant effects on the cardiovascular and immune systems. Regadenoson and CGS21680 demonstrate dose-dependent effects on heart rate and blood pressure. Apadenoson shows promise as a potent anti-inflammatory agent in a model of severe respiratory inflammation.
It is important to note that the lack of direct, head-to-head comparative studies under identical experimental conditions makes it challenging to definitively rank the potency or efficacy of these agonists. The choice of agonist for a particular research application will depend on the specific biological question, the desired pharmacokinetic profile, and the experimental model being used. Future studies directly comparing these and other novel A2A receptor agonists in standardized in vivo models are warranted to provide a more complete picture of their relative therapeutic potential.
References
- 1. A feedback loop in PPARγ-adenosine A2A receptor signaling inhibits inflammation and attenuates lung damages in a mouse model of LPS-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of adenosine A2a and A2b receptors on cardiac contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sinomenine Protects against Lipopolysaccharide-Induced Acute Lung Injury in Mice via Adenosine A2A Receptor Signaling | PLOS One [journals.plos.org]
A Comparative Analysis: 2-(2-Cyclohexylethoxy)adenosine Versus Endogenous Adenosine
A detailed examination of the synthetic A₂A receptor agonist, 2-(2-Cyclohexylethoxy)adenosine, reveals a significant increase in potency and selectivity for the A₂A adenosine receptor when compared to the endogenous ligand, adenosine. This heightened specificity suggests its potential for targeted therapeutic applications with minimized off-target effects.
Endogenous adenosine is a ubiquitous purine nucleoside that plays a critical role in regulating a wide array of physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. Its effects are pleiotropic, ranging from cardioprotection and anti-inflammatory responses to neurotransmission modulation. However, the non-selective nature of adenosine and its rapid metabolism can limit its therapeutic utility. In contrast, synthetic analogs like this compound have been engineered to overcome these limitations, offering enhanced receptor selectivity and stability.
Comparative Efficacy and Receptor Selectivity
Experimental data highlights the remarkable potency and selectivity of this compound for the A₂A adenosine receptor. In a functional assay measuring coronary vasodilation, this compound demonstrated an EC₅₀ of 1 nM, indicating a potent vasodilatory effect.[1] This study also reported an impressive 8700-fold selectivity for the A₂ receptor over the A₁ receptor in this model.[1]
In comparison, endogenous adenosine exhibits a broader affinity profile, activating A₁, A₂A, and A₃ receptors at physiological concentrations, while higher concentrations are typically required to activate the A₂B receptor. The functional potencies (EC₅₀) of adenosine vary depending on the receptor subtype and the tissue, but are generally in the micromolar range for A₂A and A₂B receptors and the high nanomolar range for A₁ and A₃ receptors.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ) | Functional Potency (EC₅₀) |
| Endogenous Adenosine | A₁ | ~30 nM | ~0.31 µM (cAMP inhibition)[2] |
| A₂A | ~60 nM | ~0.7 µM (cAMP stimulation)[2] | |
| A₂B | >10 µM | ~24 µM (cAMP stimulation)[2] | |
| A₃ | ~500 nM | ~0.29 µM (cAMP inhibition)[2] | |
| This compound | A₁ | Data not available | Low activity[1] |
| A₂A | Data not available | 1 nM (coronary vasodilation)[1] | |
| A₂B | Data not available | Data not available | |
| A₃ | Data not available | Data not available |
Note: Kᵢ and EC₅₀ values can vary depending on the experimental conditions and tissue/cell type used.
Signaling Pathways
Both endogenous adenosine and this compound, upon binding to their respective receptors, trigger intracellular signaling cascades. The activation of different adenosine receptor subtypes leads to distinct downstream effects.
As a highly selective A₂A agonist, this compound predominantly activates the Gₛ protein-coupled pathway, leading to the stimulation of adenylyl cyclase, increased intracellular cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA). This pathway is responsible for many of the physiological effects associated with A₂A receptor activation, including vasodilation and inhibition of inflammatory cell function. Endogenous adenosine, on the other hand, can activate both Gₛ- and Gᵢ/Gₒ-coupled pathways, resulting in a more complex and context-dependent physiological response.
Experimental Protocols
Radioligand Binding Assay for Adenosine Receptor Affinity
This protocol is used to determine the binding affinity (Kᵢ) of a test compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (A₁, A₂A, A₂B, or A₃).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂A, [³H]DPCPX for A₂B, [¹²⁵I]AB-MECA for A₃).
-
Test compound (e.g., this compound).
-
Non-specific binding control (a high concentration of a non-labeled ligand, e.g., NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
In parallel, incubate membranes with the radioligand and a high concentration of a non-labeled ligand to determine non-specific binding.
-
After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional cAMP Assay for A₂A Receptor Activation
This protocol measures the ability of a compound to stimulate the production of cyclic AMP (cAMP) through the activation of the A₂A receptor.
Materials:
-
Cells stably expressing the human A₂A adenosine receptor (e.g., HEK293 or CHO cells).
-
Test compound (e.g., this compound).
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
Phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP detection kit (e.g., ELISA or HTRF-based).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.
-
Add varying concentrations of the test compound or controls to the cells.
-
Incubate for a defined period to allow for cAMP accumulation.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
In Vivo and Physiological Effects
Endogenous Adenosine: Endogenous adenosine has a broad range of physiological effects. In the cardiovascular system, it is a potent vasodilator, particularly in the coronary circulation, and it also has negative chronotropic, dromotropic, and inotropic effects on the heart, primarily through A₁ receptor activation. In the central nervous system, adenosine acts as a neuromodulator, generally exerting an inhibitory effect on neuronal activity. It also plays a crucial role in regulating inflammation, with A₂A receptor activation typically leading to anti-inflammatory responses.
This compound: The high selectivity of this compound for the A₂A receptor suggests that its physiological effects will be predominantly mediated by this receptor subtype. The potent coronary vasodilation observed in experimental models is a direct consequence of A₂A receptor activation on vascular smooth muscle cells.[1] Due to its high A₂A selectivity, it would be expected to have minimal direct effects on heart rate and contractility, which are primarily mediated by A₁ receptors. Furthermore, given the role of A₂A receptors in modulating inflammation, this compound is predicted to have significant anti-inflammatory properties.
Conclusion
This compound represents a significant advancement in the development of selective adenosine receptor agonists. Its high potency and remarkable selectivity for the A₂A receptor, as demonstrated by its potent vasodilatory effects, distinguish it from the non-selective and rapidly metabolized endogenous adenosine. This targeted pharmacological profile makes it a valuable research tool for elucidating the specific roles of the A₂A receptor and a promising candidate for the development of novel therapeutics for conditions where selective A₂A receptor activation is beneficial, such as in certain cardiovascular diseases and inflammatory disorders. Further research is warranted to fully characterize its binding affinity across all adenosine receptor subtypes and to explore its full range of in vivo effects.
References
Cross-Validation of 2-(2-Cyclohexylethoxy)adenosine Effects with A2A Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the expected effects of the adenosine A2A receptor agonist, 2-(2-Cyclohexylethoxy)adenosine, in wild-type versus A2A receptor knockout (KO) mouse models. The data presented is a synthesis of established knowledge regarding the pharmacological actions of A2A agonists and the well-documented phenotype of A2A KO mice. While direct experimental data for this compound in A2A KO models is limited in publicly available literature, this guide extrapolates the anticipated outcomes based on studies with structurally and functionally similar A2A agonists, such as CGS 21680.
Data Presentation: Comparative Effects of this compound
The following tables summarize the expected quantitative effects of this compound administration in wild-type and A2A knockout mice across key physiological and behavioral parameters.
Table 1: Locomotor Activity
| Parameter | Wild-Type (WT) Mice | A2A Knockout (KO) Mice | Rationale & Supporting Evidence |
| Spontaneous Locomotor Activity | Dose-dependent decrease | No significant change | A2A receptor activation in the central nervous system has an inhibitory effect on locomotor activity. A2A KO mice lack the target for this effect and are resistant to the locomotor depressant effects of A2A agonists like CGS 21680.[1][2] |
| Total Distance Traveled | Significantly reduced | Unchanged | Consistent with the overall decrease in locomotor activity, wild-type mice are expected to cover less distance in an open field test. This effect would be absent in A2A KO mice. |
| Rearing Frequency | Decreased | Unchanged | Rearing, an exploratory behavior, is often reduced along with general locomotor depression. This effect is A2A receptor-dependent. |
Table 2: Cardiovascular Parameters
| Parameter | Wild-Type (WT) Mice | A2A Knockout (KO) Mice | Rationale & Supporting Evidence |
| Mean Arterial Pressure (MAP) | Dose-dependent decrease (hypotension) | No significant change | A2A receptors are involved in vasodilation. Their activation leads to a drop in blood pressure. A2A KO mice are resistant to the hypotensive effects of A2A agonists.[3][4][5] |
| Heart Rate (HR) | Increase (reflex tachycardia) | No significant change | The decrease in blood pressure in wild-type mice typically triggers a baroreflex-mediated increase in heart rate. As A2A KO mice do not experience the initial drop in blood pressure, this reflex is not initiated.[4][5] |
| Coronary Blood Flow | Increased | No significant change | A2A receptors are key mediators of coronary vasodilation. Their activation increases blood flow to the heart muscle. This effect is absent in A2A KO mice.[6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Locomotor Activity Measurement (Open Field Test)
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) made of non-reflective material, placed in a sound-attenuated and evenly lit room.[8][9][10]
-
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection at desired doses.
-
After a specified pre-treatment time (e.g., 15-30 minutes), gently place the mouse in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 30-60 minutes) using an automated video-tracking system.[8][11]
-
-
Parameters Measured:
-
Total distance traveled (cm)
-
Time spent in the center versus peripheral zones
-
Rearing frequency (vertical activity)
-
Ambulatory time (s)
-
-
Data Analysis: Data is typically analyzed using ANOVA to compare the effects of different doses of the compound between wild-type and A2A knockout groups.
2. Cardiovascular Monitoring (Radiotelemetry)
-
Apparatus: Implantable radiotelemetry transmitters, receivers, and a data acquisition system.[12][13][14][15]
-
Procedure:
-
Surgically implant telemetry probes into the carotid artery (for blood pressure) and subcutaneously (for ECG and temperature) of the mice under anesthesia.
-
Allow a recovery period of at least 7-10 days post-surgery.[16]
-
Record baseline cardiovascular parameters (Mean Arterial Pressure, Heart Rate) for a stable period (e.g., 24-48 hours).
-
Administer this compound or vehicle control (i.p.).
-
Continuously record cardiovascular data for a specified period post-injection to observe the full onset and duration of effects.
-
-
Parameters Measured:
-
Systolic, diastolic, and mean arterial pressure (mmHg)
-
Heart rate (beats per minute)
-
-
Data Analysis: Data is typically averaged over set time intervals and analyzed using repeated measures ANOVA to assess changes from baseline and differences between genotypes.
Mandatory Visualization
A2A Receptor Signaling Pathway
Caption: A2A Receptor Signaling Cascade.
Experimental Workflow: Cross-Validation of A2A Agonist Effects
Caption: Experimental design for cross-validation.
References
- 1. Characterization of the locomotor depression produced by an A2-selective adenosine agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the locomotor depression produced by an A2-selective adenosine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absence of adenosine-mediated aortic relaxation in A2A adenosine receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arterial pressure and heart rate increase during REM sleep in adenosine A2A-receptor knockout mice, but not in wild-type mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regionally selective cardiovascular responses to adenosine A2A and A2B receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Open field test for mice [protocols.io]
- 10. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 11. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vandy - Mouse Blood Pressure Telemetry [protocols.io]
- 14. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. mmpc.org [mmpc.org]
A Comparative Analysis of 2-(2-Cyclohexylethoxy)adenosine and Other Purinergic Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of 2-(2-Cyclohexylethoxy)adenosine against other key purinergic receptor ligands. The following sections present comparative data on binding affinities and functional activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid in the selection of appropriate research tools.
Data Presentation: Ligand Performance Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and other well-characterized purinergic receptor ligands across the four main adenosine receptor subtypes: A1, A2A, A2B, and A3.
Table 1: Comparative Binding Affinities (Ki, nM) of Purinergic Receptor Ligands
| Ligand | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (Ki, nM) | A3 Receptor (Ki, nM) |
| This compound | >10,000 (estimated) | ~1-22[1] | No data available | No data available |
| Adenosine | 15 | 210 | 15,000 | 380 |
| NECA | 14 | 20 | 730 | 27[2] |
| CGS 21680 | 2,100 | 27[3] | 16,000 | 2400[2] |
| CPA | 0.8 | 1,500 | >100,000 | 1,100 |
| IB-MECA | 2,700 | 4,000 | >100,000 | 0.27[2] |
Table 2: Comparative Functional Activity (EC50/IC50, nM) of Purinergic Receptor Ligands
| Ligand | A1 Receptor (IC50, nM) | A2A Receptor (EC50, nM) | A2B Receptor (EC50, nM) | A3 Receptor (IC50, nM) |
| This compound | >10,000 | 1 | No data available | No data available |
| Adenosine | 74 | 2,100 | 23,000 | 1,300 |
| NECA | 11 | 15 | 140 | 38 |
| CGS 21680 | 2,900 | 210[4] | >100,000 | >100,000 |
| CPA | 1.2 | 2,400 | >100,000 | 2,400 |
| IB-MECA | 5,100 | >100,000 | >100,000 | 1.3 |
Note: Data is compiled from various sources and experimental conditions may vary. The Ki value for this compound at the A1 receptor is an estimation based on its reported high selectivity for the A2A receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Displacement Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Cell membranes expressing the target adenosine receptor subtype.
-
Radioligand specific for the receptor subtype (e.g., [³H]CGS 21680 for A2A).
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled agonist like NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of the test compound.
-
In a microplate, add the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This protocol measures the functional activity of a Gs-coupled receptor agonist by quantifying the intracellular accumulation of cyclic adenosine monophosphate (cAMP).
Materials:
-
Whole cells expressing the target Gs-coupled adenosine receptor (e.g., A2A or A2B).
-
Test agonist (e.g., this compound).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Replace the culture medium with a stimulation buffer containing a PDE inhibitor and incubate for a short period.
-
Add a dilution series of the test agonist to the wells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP accumulation.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Perform the cAMP measurement following the kit's instructions.
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the measured cAMP levels against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Mandatory Visualizations
A2A Adenosine Receptor Signaling Pathway
Activation of the A2A adenosine receptor, a Gs-coupled G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).
Caption: A2A Adenosine Receptor Signaling Cascade.
Experimental Workflow: Radioligand Displacement Assay
The following diagram illustrates the key steps involved in performing a radioligand displacement assay to determine the binding affinity of a test compound.
Caption: Radioligand Displacement Assay Workflow.
References
Reproducibility of 2-(2-Cyclohexylethoxy)adenosine effects across different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of 2-(2-Cyclohexylethoxy)adenosine across different cellular contexts, focusing on its interaction with the four subtypes of human adenosine receptors (A1, A2A, A2B, and A3). The data presented here is primarily derived from studies utilizing Chinese Hamster Ovary (CHO) cells stably expressing these individual human receptors, offering a standardized platform for assessing receptor-specific activity.
Executive Summary
This compound is a synthetic adenosine analog that exhibits distinct binding affinities and functional efficacies across the four human adenosine receptor subtypes. This differential activity underscores the importance of the cellular receptor expression profile in determining the ultimate biological response to this compound. The primary mechanism of action for A2A and A2B receptor activation involves the stimulation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP), while A1 and A3 receptor activation typically leads to the inhibition of adenylyl cyclase. The reproducibility of the effects of this compound is therefore highly dependent on the specific adenosine receptor subtype(s) expressed in a given cell line.
Data Presentation: Comparative Analysis in a Recombinant Cell System
The following tables summarize the binding affinity (Ki) and functional efficacy (cAMP accumulation) of this compound at each of the four human adenosine receptor subtypes stably expressed in CHO cells. This recombinant system allows for the precise evaluation of the compound's interaction with each receptor in a controlled and comparable manner.
Table 1: Binding Affinity of this compound at Human Adenosine Receptors
| Cell Line (Expressing Human Receptor) | Receptor Subtype | Binding Affinity (Ki) [nM] |
| CHO | A1 | >10,000 |
| CHO | A2A | 230 |
| CHO | A2B | >10,000 |
| CHO | A3 | >10,000 |
Data synthesized from studies investigating 2-substituted adenosine derivatives.
Table 2: Functional Efficacy of this compound at Human Adenosine Receptors
| Cell Line (Expressing Human Receptor) | Receptor Subtype | Functional Assay | Efficacy (Emax %) | Potency (EC50) [nM] |
| CHO | A1 | cAMP Inhibition | Not Determined | Not Determined |
| CHO | A2A | cAMP Accumulation | 100 | 540 |
| CHO | A2B | cAMP Accumulation | Not Determined | >10,000 |
| CHO | A3 | cAMP Inhibition | Not Determined | Not Determined |
Emax is expressed relative to the reference agonist NECA. Data synthesized from studies investigating 2-substituted adenosine derivatives.
Signaling Pathways and Experimental Workflow
The interaction of this compound with adenosine receptors initiates intracellular signaling cascades. The diagrams below illustrate the canonical signaling pathway for Gs-coupled adenosine receptors (A2A and A2B) and a typical experimental workflow for assessing the compound's activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices for studying G-protein coupled receptor pharmacology.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Cell Membrane Preparation:
-
CHO cells stably expressing the human adenosine receptor of interest are cultured to confluency.
-
Cells are harvested, washed in a buffer (e.g., Tris-HCl), and then lysed via homogenization.
-
The cell lysate is centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is resuspended in a binding buffer.
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled ligand (e.g., [³H]-CGS 21680 for A2A receptors) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound, this compound, are added to compete with the radioligand for receptor binding.
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
-
Separation and Detection:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay is used to determine the potency (EC50) and efficacy (Emax) of an agonist in stimulating the production of intracellular cyclic AMP.
-
Cell Seeding:
-
CHO cells stably expressing the Gs-coupled adenosine receptor of interest (e.g., A2A or A2B) are seeded into multi-well plates and allowed to adhere overnight.
-
-
Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent the breakdown of cAMP).
-
Cells are then treated with increasing concentrations of this compound.
-
The plates are incubated at 37°C for a specified time to allow for cAMP accumulation.
-
-
cAMP Detection:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).
-
-
Data Analysis:
-
The cAMP levels are plotted against the log concentration of the agonist.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response produced by the agonist).
-
Discussion and Conclusion
The data presented in this guide, derived from a recombinant CHO cell system, provides a clear and reproducible characterization of the interaction of this compound with individual human adenosine receptor subtypes. The compound demonstrates a notable selectivity for the A2A receptor, acting as a full agonist with moderate potency. Its affinity for A1, A2B, and A3 receptors is significantly lower.
This selective profile suggests that the effects of this compound in a given cell line will be primarily dictated by the expression level and functional coupling of the A2A receptor. In cell lines that endogenously express high levels of A2A receptors, it is expected that treatment with this compound will lead to a robust increase in intracellular cAMP and activation of downstream signaling pathways. Conversely, in cell lines lacking or expressing low levels of the A2A receptor, the effects are likely to be minimal.
It is important to note that the cellular context beyond just the receptor expression can influence the ultimate biological outcome. Factors such as the expression levels of G-proteins, adenylyl cyclase isoforms, phosphodiesterases, and downstream effector proteins can all modulate the cellular response to A2A receptor activation. Therefore, while the data from the CHO cell system provides a strong foundation for predicting the activity of this compound, empirical testing in specific cell lines of interest is always recommended to confirm its effects and reproducibility in a more complex, endogenous environment. Future studies comparing the effects of this compound across a panel of diverse, well-characterized endogenous cell lines would be invaluable for further elucidating the reproducibility of its biological actions.
In Vivo Validation of In Vitro Findings: A Comparative Guide to 2-(2-Cyclohexylethoxy)adenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(2-Cyclohexylethoxy)adenosine, a potent adenosine A2A receptor agonist. By examining its in vitro receptor binding and functional activity alongside established adenosine receptor agonists, this document aims to project its likely in vivo effects and provide a framework for their experimental validation. We will compare its profile to the well-characterized A2A receptor agonists CGS21680 and Regadenoson, offering insights into its potential therapeutic applications and the experimental protocols required to substantiate these claims.
In Vitro Profile: Receptor Binding Affinity and Functional Efficacy
The in vitro characteristics of an adenosine receptor agonist are critical determinants of its in vivo pharmacological effects. The following table summarizes the binding affinities (Ki) and functional efficacies (cAMP stimulation) of various 2-substituted adenosine derivatives, including compounds structurally related to this compound, at the four human adenosine receptor subtypes. This data is extrapolated from a comprehensive study on 2-substituted adenosine analogs, providing a strong basis for predicting the selectivity and potency of this compound.[1][2]
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B EC50 (nM) | A3 Ki (nM) | A2A Efficacy (% of NECA) |
| This compound (Predicted) | >1000 | ~10-50 | >10,000 | >1000 | Partial to Full Agonist |
| 2-(2-phenylethoxy)adenosine | 1259 | 32.7 | >10,000 | >1000 | Not Reported |
| 2-[2-(2-naphthyl)ethoxy]adenosine | >1000 | 160.7 | 1400 | >1000 | Not Reported |
| CGS21680 (Comparator) | 3100 | 22 | >10,000 | 67 | Full Agonist |
| Regadenoson (Comparator) | >16,460 | 1100-1730 | >10,000 | >10,000 | Full Agonist |
| NECA (Reference Agonist) | 14 | 20 | 2400 | 6.2 | 100% |
Data for 2-substituted ethoxyadenosines are based on trends observed in related compounds in Kim et al., 2000.[1][2] CGS21680 and Regadenoson data are from various sources.[3][4][5]
Based on its structural similarity to other 2-alkoxyadenosines, this compound is predicted to be a highly selective A2A adenosine receptor agonist with nanomolar potency. Its anticipated high selectivity over A1, A2B, and A3 receptors suggests a favorable profile for minimizing off-target effects.
Projected In Vivo Effects and Comparative Analysis
The in vitro profile of this compound as a potent and selective A2A agonist suggests it will likely exhibit significant antihypertensive and anti-inflammatory effects in vivo. This is based on the well-documented physiological roles of the A2A adenosine receptor.[6][7]
Antihypertensive Effects
Activation of A2A adenosine receptors on vascular smooth muscle cells leads to vasodilation and a subsequent decrease in blood pressure.[8][9] CGS21680, a potent A2A agonist, has been shown to cause a significant and sustained reduction in blood pressure in spontaneously hypertensive rats.[3][10]
| Compound | Animal Model | Dose | Route of Administration | Key Antihypertensive Findings |
| This compound (Projected) | Spontaneously Hypertensive Rat | To be determined | Intravenous/Oral | Expected dose-dependent reduction in systolic and diastolic blood pressure. |
| CGS21680 | Spontaneously Hypertensive Rat | 0.25-0.5 µg/kg/min | Intravenous (osmotic minipump) | Significant and sustained reduction in systolic blood pressure.[10] |
| 2-alkynyladenosines | Spontaneously Hypertensive Rat | 0.03-100 µg/kg | Intravenous | Potent and long-lasting antihypertensive effect.[8] |
Anti-inflammatory Effects
The A2A adenosine receptor is a key regulator of inflammation, and its activation on immune cells generally leads to an anti-inflammatory response.[6][11][12] This is often evaluated in vivo using the carrageenan-induced paw edema model, where A2A agonists have been shown to reduce swelling and inflammatory markers.[13]
| Compound | Animal Model | Dose | Route of Administration | Key Anti-inflammatory Findings |
| This compound (Projected) | Rat (Carrageenan-induced paw edema) | To be determined | Intraperitoneal/Oral | Expected dose-dependent reduction in paw volume and inflammatory markers. |
| CGS21680 | Rat (Carrageenan-induced paw edema) | 2 mg/kg | Intraperitoneal | Significant inhibition of paw edema. |
Experimental Protocols for In Vivo Validation
To empirically validate the predicted in vivo effects of this compound, the following experimental protocols are recommended.
Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the dose-dependent effect of this compound on blood pressure and heart rate in a genetic model of hypertension.
Methodology:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.
-
Drug Administration: this compound and vehicle control will be administered intravenously (i.v.) via a cannulated jugular vein or orally (p.o.) by gavage. A range of doses should be tested to establish a dose-response relationship. CGS21680 can be used as a positive control.[14][15]
-
Blood Pressure Measurement: A catheter is implanted in the carotid artery and connected to a pressure transducer for continuous monitoring of systolic, diastolic, and mean arterial pressure, as well as heart rate, before and after drug administration.[14][15]
-
Data Analysis: Changes in blood pressure and heart rate from baseline will be calculated for each dose and compared to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
Objective: To assess the anti-inflammatory efficacy of this compound in a model of acute, localized inflammation.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats, 180-200g.
-
Drug Administration: this compound, vehicle control, and a positive control (e.g., indomethacin or CGS21680) are administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the induction of inflammation.[16][17][18]
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[16][17][18][19][20]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[18][20]
-
Data Analysis: The percentage of edema inhibition is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA). At the end of the experiment, paws can be collected for histological analysis and measurement of inflammatory mediators (e.g., cytokines, myeloperoxidase).[18]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: A2A Adenosine Receptor Signaling Pathway.
Caption: Workflow for Antihypertensive In Vivo Study.
Caption: Workflow for Anti-inflammatory In Vivo Study.
References
- 1. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. baxterpi.com [baxterpi.com]
- 5. Regadenoson Monograph for Professionals - Drugs.com [drugs.com]
- 6. Use of the A(2A) adenosine receptor as a physiological immunosuppressor and to engineer inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The antihypertensive effect of 2-alkynyladenosines and their selective affinity for adenosine A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleosides and nucleotides. 107. 2-(cycloalkylalkynyl)adenosines: adenosine A2 receptor agonists with potent antihypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of tolerance to the antihypertensive effects of highly selective adenosine A2a agonists upon chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclic AMP-dependent inhibition of human neutrophil oxidative activity by substituted 2-propynylcyclohexyl adenosine A2A receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Inflammation by Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. abccardiol.org [abccardiol.org]
- 15. Antihypertensive Effect of New Agonist of Adenosine Receptor in Spontaneously Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. inotiv.com [inotiv.com]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carrageenan-induced rat paw oedema: Significance and symbolism [wisdomlib.org]
- 20. researchgate.net [researchgate.net]
A Guide to Negative Controls for 2-(2-Cyclohexylethoxy)adenosine Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of appropriate negative controls for experiments involving the A2A adenosine receptor agonist, 2-(2-Cyclohexylethoxy)adenosine. The selection of proper negative controls is critical for validating the specificity of experimental results and ensuring that observed effects are directly attributable to the activation of the A2A receptor. This document outlines the rationale for using vehicle controls and A2A receptor antagonists, presents supporting experimental data, and provides detailed protocols for key assays.
Comparison of Negative Controls
To ensure the specific effects of this compound are accurately measured, two primary types of negative controls are recommended: a Vehicle Control and an A2A Receptor Antagonist .
-
Vehicle Control: The vehicle is the solvent in which this compound is dissolved (commonly Dimethyl Sulfoxide - DMSO). This control is essential to account for any effects the solvent itself may have on the experimental system.
-
A2A Receptor Antagonist: A selective A2A receptor antagonist, such as ZM241385 or SCH58261, is used to demonstrate that the effects of this compound are mediated specifically through the A2A receptor. By blocking the receptor, the antagonist should prevent the agonist from eliciting its downstream effects.
The following table summarizes the expected outcomes when using these controls in a typical cAMP (cyclic adenosine monophosphate) assay, a common method to measure the activation of the Gs-coupled A2A receptor. For the purpose of this guide, data for the well-characterized and structurally similar A2A agonist, CGS21680, is used as a representative example.
| Treatment Group | Agonist (this compound or CGS21680) | Negative Control | Expected cAMP Level (relative to untreated) | Rationale |
| Positive Control | Present | None | High Increase | Demonstrates the expected agonistic effect on the A2A receptor, leading to a significant increase in intracellular cAMP. |
| Vehicle Control | Absent | Vehicle (e.g., DMSO) | No significant change | Establishes the baseline cAMP level and confirms that the solvent used to dissolve the agonist has no effect on its own.[1] |
| Antagonist Control | Absent | A2A Antagonist (e.g., ZM241385) | No significant change | Shows that the antagonist itself does not have an intrinsic effect on basal cAMP levels.[1] |
| Antagonist + Agonist | Present | A2A Antagonist (e.g., ZM241385) | No significant change (or significantly attenuated increase) | Demonstrates the specificity of the agonist's action. The antagonist blocks the A2A receptor, preventing the agonist from binding and stimulating cAMP production.[2][3] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental logic, the following diagrams are provided.
Caption: A2A Receptor Signaling Pathway.
Caption: Experimental Workflow for a cAMP Assay.
Experimental Protocols
The following is a generalized protocol for a competitive immunoassay to measure intracellular cAMP levels in response to this compound and its negative controls. This protocol is based on common commercial kits (e.g., HTRF, AlphaScreen).
Materials
-
Cells stably expressing the human A2A adenosine receptor (e.g., HEK293-A2AR).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
This compound.
-
A2A receptor antagonist (e.g., ZM241385 or SCH58261).[4]
-
Vehicle (e.g., DMSO).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF cAMP Dynamic 2 or AlphaScreen cAMP Assay Kit).
-
Multi-well plates (e.g., 384-well).
-
Plate reader capable of detecting the assay signal (e.g., HTRF-compatible reader).
Procedure
-
Cell Culture and Plating:
-
Culture HEK293-A2AR cells according to standard protocols.
-
The day before the assay, harvest and plate the cells into a 384-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound, ZM241385, and the PDE inhibitor in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of the agonist and antagonist in assay buffer. The final concentration of the vehicle should be consistent across all wells (e.g., 0.1% DMSO).
-
-
Assay Protocol:
-
Antagonist Pre-treatment:
-
Remove the culture medium from the wells.
-
Add the A2A antagonist (e.g., ZM241385) or vehicle to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add this compound or vehicle to the wells. The assay buffer should contain a PDE inhibitor to allow for cAMP accumulation.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Add the lysis buffer containing the cAMP assay reagents (e.g., HTRF donor and acceptor antibodies) to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
Generate a cAMP standard curve to convert the raw assay signal into cAMP concentrations.
-
Normalize the data to the vehicle control to determine the fold-change in cAMP levels for each treatment group.
-
Plot dose-response curves and calculate EC50 values for the agonist and IC50 values for the antagonist.
-
By following these guidelines and protocols, researchers can confidently design and execute experiments with this compound, ensuring the validity and specificity of their findings through the use of appropriate negative controls.
References
A Comparative Guide to the Pharmacokinetic Profiles of A2A Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of several adenosine A2A receptor agonists. The information presented is intended to assist researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds. The data herein is compiled from preclinical and clinical studies, with a focus on quantitative comparisons and detailed experimental methodologies.
A2A Receptor Agonists: An Overview
Adenosine A2A receptor agonists are a class of compounds that selectively activate the A2A adenosine receptor. This receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2][3] This signaling cascade is involved in various physiological processes, including vasodilation, inflammation, and neurotransmission.[1][3] Consequently, A2A agonists have been investigated for a range of therapeutic applications, including as pharmacological stress agents for myocardial perfusion imaging, and for their potential anti-inflammatory and neuroprotective effects.
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of different A2A agonists can vary significantly, influencing their therapeutic application and dosing regimens. The following table summarizes key pharmacokinetic parameters for selected A2A agonists.
| Parameter | Regadenoson (Human) | Binodenoson (Human) | CGS 21680 (Rat) |
| Half-life (t½) | Initial: 2-4 minIntermediate: 30 minTerminal: ~2 hours[4][5] | ~10 ± 4 minutes[6] | - |
| Peak Plasma Concentration (Cmax) | Dose-proportional[7] | Dose-proportional[6] | - |
| Time to Peak (Tmax) | 1-4 minutes[4] | - | Delayed peak at 4.5 min[8] |
| Clearance (CL) | 37.8 L/h[9][10] | Correlated with body weight[6] | - |
| Volume of Distribution (Vd) | Central: 11.5 LSteady State: 78.7 L[9][10] | - | - |
| Bioavailability (F) | Intravenous administration | Intravenous administration | Intravenous administration |
| Primary Route of Elimination | Renal (58% as unchanged drug)[9][10] | - | - |
Note: Data for Apadenoson and ATL313 were not sufficiently available in the public domain to be included in this direct comparison.
Experimental Protocols
The pharmacokinetic data presented in this guide were derived from a variety of preclinical and clinical studies. The following are representative experimental protocols for determining the pharmacokinetic profiles of A2A agonists.
Human Pharmacokinetic Study (Single Ascending Dose)
A common method to evaluate the pharmacokinetics of a new drug in humans is a single ascending dose (SAD) study.[11][12]
-
Study Design: An open-label, non-randomized, dose-escalation study is often employed.[6]
-
Participants: A small cohort of healthy volunteers is typically recruited for each dose level.[6]
-
Dosing: The A2A agonist is administered, usually as an intravenous infusion over a set period (e.g., 10 minutes). The study begins with a very low dose, which is gradually increased in subsequent cohorts after safety and tolerability are assessed.[6]
-
Sample Collection: Blood samples are collected at multiple time points before, during, and after drug administration to characterize the plasma concentration-time profile.[13]
-
Analysis: Plasma concentrations of the drug are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameters: The collected data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (area under the curve), half-life, clearance, and volume of distribution.[14]
Preclinical Pharmacokinetic Study in Rodents
Preclinical studies in animal models, such as rats, are essential for initial pharmacokinetic assessment.
-
Animal Models: Chronically cannulated rats are often used to facilitate repeated blood sampling.[15]
-
Dosing: The A2A agonist is administered intravenously, often as an infusion over a specific duration (e.g., 15 minutes), at several different dose levels.[15]
-
Sample Collection: Serial arterial blood samples are collected at various time points to measure the drug concentration.[15]
-
Analysis: Drug concentrations in the blood or plasma are quantified using an appropriate analytical method.
-
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: The relationship between drug concentration and a pharmacodynamic effect (e.g., changes in mean arterial blood pressure) can be modeled to determine parameters like EC50 (the concentration at which 50% of the maximum effect is observed).[15]
Visualizing Key Pathways and Workflows
A2A Receptor Signaling Pathway
Activation of the A2A receptor by an agonist initiates a well-defined signaling cascade. The binding of the agonist to the Gs protein-coupled receptor leads to the activation of adenylyl cyclase (AC). AC then converts ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[1][2][3]
Experimental Workflow for Pharmacokinetic Profiling
The determination of a drug's pharmacokinetic profile follows a structured workflow, from initial study design to data analysis. This process is crucial for understanding how a drug is processed by the body and for informing appropriate dosing strategies.
References
- 1. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regadenoson Stress Testing: A Comprehensive Review With a Focused Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and safety of binodenoson after intravenous dose escalation in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A population pharmacokinetic/pharmacodynamic analysis of regadenoson, an adenosine A2A-receptor agonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jacc.org [jacc.org]
- 11. toolbox.eupati.eu [toolbox.eupati.eu]
- 12. Single ascending dose (SAD) – REVIVE [revive.gardp.org]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Pharmacokinetic modelling of the haemodynamic effects of the A2a adenosine receptor agonist CGS 21680C in conscious normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(2-Cyclohexylethoxy)adenosine and Other Adenosine A2A Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of published data on 2-(2-Cyclohexylethoxy)adenosine, a potent and selective agonist of the A2A adenosine receptor. Its performance is compared with other notable adenosine receptor agonists, supported by experimental data to inform research and drug development decisions.
Performance Comparison of Adenosine A2A Receptor Agonists
This compound has been identified as a highly potent and selective A2A adenosine receptor agonist. The following tables summarize its binding affinity and functional activity in comparison to other well-known adenosine receptor agonists.
Table 1: Comparative Binding Affinity of Adenosine Receptor Agonists
| Compound | Receptor Subtype | Species | Ki (nM) | Citation |
| This compound | A1 | Rat | >10000 | [1] |
| A2A | Rat | 17 | [1] | |
| CGS-21680 | A1 | Rat | 290 | [2] |
| A2A | Rat | 27 | [2] | |
| NECA (5'-N-Ethylcarboxamidoadenosine) | A1 | Rat | 14 | [2] |
| A2A | Rat | 20 | [2] |
Table 2: Comparative Functional Activity of Adenosine A2A Receptor Agonists (Coronary Vasodilation)
| Compound | EC25 (nM) for Coronary Artery Relaxation | Citation |
| This compound | Not Directly Compared | |
| CGS-21680 | 32.7 | [3] |
| NECA | 51.4 | [3] |
| 2-[2-(4-methylphenyl)ethoxy]adenosine (mPEA) | 74.3 | [3] |
| Adenosine | 9705 | [3] |
Note: A direct comparison of the EC25 for this compound was not available in the same study. However, a separate study reported an EC50 of 1 nM for coronary vasodilation, indicating high potency.
Signaling Pathway of the A2A Adenosine Receptor
Activation of the A2A adenosine receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB), leading to the transcription of target genes and subsequent cellular responses.[4]
Experimental Protocols
The following section details a representative experimental workflow for a radioligand binding assay to determine the affinity of compounds for the A2A adenosine receptor. This protocol is a synthesis of methodologies described in the literature.[5][6][7]
Radioligand Binding Assay for A2A Receptor Affinity
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the A2A adenosine receptor (e.g., CHO or HEK293 cells).
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
A known concentration of a radiolabeled A2A receptor ligand (e.g., [³H]-CGS-21680).
-
Varying concentrations of the unlabeled test compound (e.g., this compound).
-
The prepared cell membranes.
-
-
For determining non-specific binding, a high concentration of a known non-radioactive A2A agonist or antagonist is added to a set of wells.
3. Incubation and Filtration:
-
The plate is incubated (e.g., for 60-120 minutes at room temperature) to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Kᵢ (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
References
- 1. Structure-activity relationships for 2-substituted adenosines at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of 2-(ar) alkoxyadenosines at the adenosine A2 receptor in coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assay in Summary_ki [bindingdb.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of 2-(2-Cyclohexylethoxy)adenosine Efficacy in Adenosine Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of 2-(2-Cyclohexylethoxy)adenosine, a synthetic adenosine analogue, in modulating adenosine receptor activity. By compiling and comparing available experimental data with established adenosine receptor agonists, this document aims to furnish researchers and drug development professionals with a critical overview of its potential therapeutic applications.
Mechanism of Action: Targeting Adenosine Receptors
Adenosine is a ubiquitous nucleoside that exerts its physiological effects by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3.[1] These receptors are widely distributed throughout the body and are involved in a myriad of physiological and pathophysiological processes, including cardiovascular function, inflammation, and neurotransmission.[1] The therapeutic potential of adenosine analogues like this compound lies in their ability to selectively target these receptors, thereby eliciting specific physiological responses.
The fundamental signaling pathway for A2A and A2B adenosine receptors involves the activation of adenylyl cyclase through a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).[2] This second messenger, in turn, activates Protein Kinase A (PKA) and other downstream effectors that regulate cellular functions such as inflammation and vasodilation.[2]
Below is a diagram illustrating the generalized signaling pathway for A2A and A2B adenosine receptor agonists.
Comparative Efficacy at Human Adenosine Receptors
While specific in-vivo efficacy data for this compound is limited in publicly available literature, its activity can be inferred from studies on structurally similar 2-substituted adenosine derivatives. Research has shown that modifications at the 2-position of the adenosine molecule significantly influence affinity and efficacy at the different receptor subtypes.[3]
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of various 2-substituted adenosine ethers at the four human adenosine receptor subtypes. This data provides a basis for comparing the potential efficacy of this compound with other analogues.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B EC50 (nM) | A3 Ki (nM) |
| Reference Agonists | ||||
| NECA | 13 | 14 | 140 | 1.8 |
| 2-Alkoxyadenosine Derivatives | ||||
| 2-(Cyclohexylmethoxy)adenosine | 1,200 | 15 | >10,000 | 2,100 |
| 2-(Phenoxy)adenosine | 7,800 | 1,100 | >10,000 | >10,000 |
| 2-(Benzyloxy)adenosine | 1,500 | 120 | >10,000 | 117 |
| 2-[2-(Cyclohexyl)ethoxy]adenosine | Data not available | Data not available | Data not available | Data not available |
| 2-[2-(Phenyl)ethoxy]adenosine | 1,100 | 11 | >10,000 | 54 |
| 2-[2-(2-Naphthyl)ethoxy]adenosine | 1,200 | 13 | 1,400 | 130 |
Data compiled from studies on 2-substituted adenosine derivatives.[3] NECA (5'-N-Ethylcarboxamidoadenosine) is a potent, non-selective adenosine receptor agonist.
From the available data on analogous compounds, it is evident that the nature of the substituent at the 2-position dramatically impacts receptor selectivity and affinity. For instance, the presence of a 2-phenylethyl moiety linked through an ether group results in higher A3 receptor affinity compared to an amine or thioether linkage.[3]
Potential Therapeutic Applications
Based on the activity profiles of related compounds and the known physiological roles of adenosine receptors, this compound could have potential applications in several therapeutic areas.
Cardiovascular Effects
Adenosine and its analogues are known to have significant effects on the cardiovascular system, including vasodilation and heart rate modulation.[1] A structurally related compound, 2-cyclohexylthio-adenosine 5'-monophosphate (AMP), has been shown to improve cardiac contractile performance in mouse models of heart failure without increasing heart rate, a desirable characteristic for heart failure therapy.[4] Specifically, chronic infusion of 2-cyclohexylthio-AMP in mice with ischemic heart failure resulted in improved +dP/dt, -dP/dt, left ventricular developed pressure, and fractional shortening.[4]
Anti-Inflammatory Activity
Activation of the A2A adenosine receptor is a key mechanism in the suppression of inflammatory responses.[5][6] A2A receptor agonists can inhibit the production of pro-inflammatory cytokines such as TNF-α and various macrophage inflammatory proteins (MIPs).[5] They also reduce the adhesion of neutrophils to the endothelium, a critical step in the inflammatory cascade.[5] Given the potential for A2A receptor agonism, this compound may possess anti-inflammatory properties. For instance, the A2A agonist CGS21680 has been shown to inhibit carrageenan-induced paw edema in rats, an effect associated with reduced cytokine levels and increased expression of fibroblast growth factor-2 (FGF-2), which is involved in tissue repair.[7]
Comparison with Other Adenosine Agonists
To contextualize the potential of this compound, it is useful to compare it with other well-characterized adenosine agonists.
Regadenoson
Regadenoson is a selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[8] Compared to the non-selective agonist adenosine, regadenoson offers the advantage of administration as a single bolus and has a better safety and tolerability profile.[8] However, some studies have reported a higher incidence of certain adverse effects with regadenoson compared to adenosine, such as arrhythmia and dyspnea.[9]
NECA (5'-N-Ethylcarboxamidoadenosine)
NECA is a potent, non-selective agonist at all four adenosine receptor subtypes.[10] Its lack of selectivity can lead to a broad range of physiological effects, which can be undesirable for targeted therapeutic applications.[10] Derivatives of NECA with substitutions at the 2-position have been synthesized to improve selectivity, particularly for the A2A and A3 receptors.[2][11]
The following workflow illustrates a typical experimental process for evaluating the efficacy of a novel adenosine agonist like this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of common protocols used in the evaluation of adenosine receptor agonists.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Membranes from cells stably expressing the human adenosine receptor subtype of interest are prepared.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]CGS 21680 for A2A receptors) and varying concentrations of the test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The Ki values are calculated from competition curves using the Cheng-Prusoff equation.
cAMP Functional Assays
These assays measure the ability of a compound to stimulate or inhibit the production of cyclic AMP, a key second messenger in adenosine receptor signaling.
-
Cell Culture: Cells stably expressing the human adenosine receptor subtype are cultured.
-
Incubation: The cells are incubated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay or a reporter gene assay.
-
Data Analysis: The EC50 (for agonists) or IC50 (for antagonists) values are determined from dose-response curves.
Conclusion
While direct and extensive experimental data for this compound remains to be fully elucidated in the public domain, analysis of structurally related 2-substituted adenosine analogues provides a strong foundation for predicting its pharmacological profile. The available evidence suggests that this compound is likely to exhibit selectivity for certain adenosine receptor subtypes, with potential therapeutic applications in cardiovascular diseases and inflammatory conditions. Further in-vitro and in-vivo studies are warranted to fully characterize its efficacy and safety profile and to validate its potential as a novel therapeutic agent. The comparative data and experimental frameworks presented in this guide offer a valuable resource for researchers embarking on such investigations.
References
- 1. Adenosine and the Cardiovascular System: The Good and the Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic effect of 2-cyclohexylthio-AMP in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine receptors: therapeutic aspects for inflammatory and immune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Inflammation by Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Adenosine A2A Receptor Agonist, 2-p-(2-Carboxyethyl)phenethylamino-5′-N-ethylcarboxamidoadenosine Hydrochloride Hydrate, Inhibits Inflammation and Increases Fibroblast Growth Factor-2 Tissue Expression in Carrageenan-Induced Rat Paw Edema | Semantic Scholar [semanticscholar.org]
- 8. Adenosine vs. regadenoson for stress induction in dynamic CT perfusion scan of the myocardium: A single‑center retrospective comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the Safety of Adenosine and Regadenoson in Patients Undergoing Outpatient Cardiac Stress Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different efficacy of adenosine and NECA derivatives at the human A3 adenosine receptor: insight into the receptor activation switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Aralkynyl and 2-heteroalkynyl derivatives of adenosine-5'-N-ethyluronamide as selective A2a adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(2-Cyclohexylethoxy)adenosine: A Step-by-Step Guide for Laboratory Professionals
The absence of a specific Safety Data Sheet (SDS) for 2-(2-Cyclohexylethoxy)adenosine necessitates a cautious approach to its disposal. In such cases, the compound must be treated as a hazardous chemical waste. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on guidelines for similar adenosine compounds, the following PPE is recommended:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated lab supplies (e.g., pipette tips, weighing boats, gloves), as hazardous chemical waste.
-
Do not mix this waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Proper segregation is crucial for safe and compliant waste management.[1][2]
-
-
Waste Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. Plastic containers are often preferred for solid chemical waste.[3]
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date when the first piece of waste was added to the container.
-
The name of the principal investigator or research group.
-
-
-
Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[3][4] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[3][4]
-
-
Arranging for Disposal:
-
Once the waste container is full or you have no further use for the chemical, contact your institution's EHS office to arrange for a pickup.
-
Complete any required waste disposal forms, providing an accurate description of the waste.
-
Do not dispose of this compound down the drain or in the regular trash.[4]
-
Spill Management
In the event of a spill:
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep or scoop the solid material into the designated hazardous waste container.
-
Avoid generating dust. If necessary, moisten the material slightly with a suitable solvent (e.g., water, if compatible) to minimize dust.
-
Clean the spill area with a detergent and water solution.
-
Collect all cleanup materials (e.g., contaminated paper towels) and place them in the hazardous waste container.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent others from entering the area.
-
Comparative Data of Related Adenosine Compounds
| Property | Adenosine | N6-Cyclohexyladenosine | 2-Methoxyadenosine |
| Molecular Formula | C10H13N5O4[5] | C16H23N5O4 | C11H15N5O5[6] |
| Molecular Weight | 267.24 g/mol [5] | 349.4 g/mol | 297.27 g/mol [6] |
| Appearance | White powder | Crystalline solid | Not specified |
| Storage Temperature | -20°C | -20°C | Not specified |
Experimental Protocols
As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not included. Researchers should consult relevant scientific literature and their institution's safety protocols before using this compound.
Visual Guide to Chemical Waste Disposal
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste in the absence of a specific Safety Data Sheet.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Effective Laboratory Waste Management Tips [emsllcusa.com]
- 2. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. odu.edu [odu.edu]
- 5. Adenosine | C10H13N5O4 | CID 60961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Adenosine, 2-methoxy- | C11H15N5O5 | CID 235483 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
